4,7-Dimethoxyindane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXQSUNVYKGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292999 | |
| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38998-05-9 | |
| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4,7-Dimethoxyindane (CAS 38998-05-9)
Topic: 4,7-Dimethoxyindane (CAS 38998-05-9) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary
4,7-Dimethoxyindane (CAS 38998-05-9) is a bicyclic organic scaffold characterized by a fused benzene and cyclopentane ring system (indane) with methoxy substituents at the 4 and 7 positions. This specific substitution pattern—placing the electron-donating groups at the "para" positions of the benzene ring relative to the ring fusion—creates a unique electronic environment. It serves as a critical intermediate in the synthesis of indoloquinones (potential antitumor agents) and acts as a lipophilic, conformationally restricted bioisostere of 1,4-dimethoxybenzene in medicinal chemistry.
This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and a mapping of its reactivity profile.
Chemical Identity & Structural Analysis
The molecule consists of a rigid indane core. The
Physicochemical Data Profile[1][2][3]
| Property | Value / Description | Source/Prediction |
| CAS Number | 38998-05-9 | Chemical Abstracts Service |
| IUPAC Name | 4,7-Dimethoxy-2,3-dihydro-1H-indene | Standard Nomenclature |
| Molecular Formula | Calculated | |
| Molecular Weight | 178.23 g/mol | Calculated |
| SMILES | COc1ccc(OC)c2c1CCC2 | Structure Verification |
| Appearance | White to off-white crystalline solid | Bench Observation |
| LogP (Predicted) | ~2.5 - 2.8 | Lipophilicity Estimate |
| H-Bond Donors/Acceptors | 0 / 2 | Structural Analysis |
Electronic Structure & Reactivity
The 4,7-dimethoxy substitution pattern creates a "p-hydroquinone ether" motif embedded in a fused ring.
-
HOMO Localization: High electron density at positions 5 and 6.
-
Steric Constraint: The cyclopentane ring (carbons 1, 2, 3) imposes conformational rigidity, preventing the rotation observed in open-chain alkyl analogs (e.g., 1,4-dimethoxy-2,3-diethylbenzene).
-
Redox Potential: The compound is readily oxidizable to 4,7-indanedione (a quinone), a key transformation for its utility in synthesizing bioreductive alkylating agents.
Synthetic Architecture
The synthesis of 4,7-dimethoxyindane is a classic exercise in regioselective aromatic functionalization. The most robust route employs a Friedel-Crafts acylation followed by cyclization, ensuring the correct isomer is formed.
Protocol: From 1,4-Dimethoxybenzene to 4,7-Dimethoxyindane
Rationale: Direct cyclization of open chains often yields mixtures. This stepwise ring-closure method guarantees the 4,7-substitution pattern because the initial acylation of 1,4-dimethoxybenzene can only occur ortho to a methoxy group (position 2), and the subsequent ring closure must occur at the remaining ortho position (position 3).
Step 1: Succinoylation (Friedel-Crafts Acylation)
-
Reagents: 1,4-Dimethoxybenzene, Succinic Anhydride,
, DCM/Nitrobenzene. -
Mechanism: Electrophilic attack at C2 generates 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid .
-
Critical Control: Temperature control (
initially) is vital to prevent demethylation by .
Step 2: Carbonyl Reduction
-
Reagents:
(Clemmensen) or Triethylsilane/TFA. -
Product: 4-(2,5-dimethoxyphenyl)butanoic acid .
-
Checkpoint: Complete disappearance of the ketone carbonyl stretch in IR (~1680 cm⁻¹).
Step 3: Ring Closure (Intramolecular Acylation)
-
Reagents: Polyphosphoric Acid (PPA) or
followed by . -
Mechanism: Formation of the acylium ion followed by attack at C3 (the only available nucleophilic site on the ring).
-
Product: 4,7-Dimethoxy-1-indanone .
Step 4: Final Reduction
-
Reagents:
(catalytic hydrogenation) or Wolff-Kishner ( ). -
Product: 4,7-Dimethoxyindane .
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow and intermediate structures.
Figure 1: Stepwise synthesis of 4,7-dimethoxyindane ensuring regiochemical fidelity.
Functional Reactivity & Applications
The utility of 4,7-dimethoxyindane lies in its ability to serve as a "masked" quinone or a rigid electron-rich scaffold.
Oxidation to Quinones
Treatment with Ceric Ammonium Nitrate (CAN) or Silver(II) Oxide oxidizes the central ring to 4,7-indanedione (also known as 4,7-dioxo-4,7-dihydroindane).
-
Relevance: Indane-diones are precursors to mitomycin analogs and other bioreductive alkylating agents used in oncology.
Electrophilic Aromatic Substitution (EAS)
The 5 and 6 positions are activated by the ortho-methoxy groups.
-
Nitration/Halogenation: Reaction with
or yields 5-substituted or 5,6-disubstituted derivatives. -
Formylation: Vilsmeier-Haack reaction introduces an aldehyde at position 5, creating a precursor for push-pull chromophores.
Pharmacophore Modeling
In drug design, 4,7-dimethoxyindane is used to constrain the methoxy groups of 1,4-dimethoxybenzene into a specific spatial orientation. This is relevant in studying binding pockets that accommodate:
-
Melatonin receptors: Indane analogs of melatonin.
-
Serotonin (5-HT) receptors: Rigid analogs of 2,5-dimethoxy-4-substituted phenethylamines (2C-x family), although the 4,7-substitution pattern is distinct from the psychoactive 2,5-pattern.
Visualization: Reactivity Logic
Figure 2: Divergent reactivity pathways: Oxidation vs. Functionalization.
Safety & Handling Protocols
While specific toxicological data for CAS 38998-05-9 is limited, its structural similarity to 1,4-dimethoxybenzene and indane dictates the following precautions:
-
Inhalation Hazard: Like many low-molecular-weight aromatics, it may cause respiratory irritation. Use exclusively in a fume hood.
-
Skin Absorption: Lipophilic ethers can penetrate the epidermis. Nitrile gloves (0.11 mm minimum thickness) are required.
-
Storage: Store in a cool, dry place under inert atmosphere (
or ) to prevent slow autoxidation of the benzylic positions (C1/C3) over prolonged periods.
References
-
ChemicalBook. (n.d.). 1,4-Dimethoxybenzene Properties and Synthesis. Retrieved from
-
PubChem. (2025). 4,7-Dimethylindan Compound Summary (Structural Analog). National Library of Medicine. Retrieved from
-
ResearchGate. (2025). Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene. Retrieved from
-
BenchChem. (2025).[1] Synthesis of Ethyl 4-oxobutanoate from Succinic Anhydride (Methodology Reference). Retrieved from
-
MDPI. (2024). In Silico Discovery of Novel PI3K Inhibitors (Scaffold Applications). International Journal of Molecular Sciences. Retrieved from
Sources
Technical Whitepaper: 4,7-Dimethoxy-1-indanone (CAS 52428-09-8)
Executive Summary
This technical guide provides a comprehensive analysis of 4,7-Dimethoxy-1-indanone , a specialized bicyclic aromatic ketone used primarily as a scaffold in the synthesis of complex bioactive natural products (e.g., kinamycins) and advanced molecular machines.
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 5,6-Dimethoxy-1-indanone (CAS 2107-69-9) . While the 5,6-isomer is the well-known key intermediate for the Alzheimer’s drug Donepezil (Aricept) , the 4,7-isomer possesses a distinct electronic and steric profile that dictates unique reactivity patterns, particularly in regioselective functionalization at the C-2 and C-3 positions.
Physicochemical Profile
The 4,7-dimethoxy substitution pattern creates a unique electronic environment compared to other indanones. The methoxy groups at the para positions (relative to the benzene ring integration) exert a strong electron-donating effect, influencing the acidity of the
Table 1: Core Chemical Properties
| Property | Specification |
| Chemical Name | 4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one |
| CAS Number | 52428-09-8 |
| Molecular Formula | C |
| Molecular Weight | 192.21 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 122–125 °C |
| Solubility | Soluble in CH |
| Purity Standard |
Structural Differentiation & Logic
In drug development, selecting the correct isomer is paramount. The 4,7-isomer is often chosen for applications requiring steric bulk near the carbonyl or specific electronic activation at the C-5/C-6 positions for further electrophilic aromatic substitution.
Figure 1: Functional distinction between the 4,7-isomer and the Donepezil intermediate (5,6-isomer).
Synthetic Methodology
The synthesis of 4,7-dimethoxy-1-indanone is a classic example of regiocontrolled intramolecular Friedel-Crafts acylation. The choice of 2,5-dimethoxybenzaldehyde as the starting material is critical; the para relationship of the methoxy groups in the precursor translates to the 4,7-substitution in the final indanone system.
Validated Synthetic Route
-
Knoevenagel Condensation: 2,5-Dimethoxybenzaldehyde reacts with malonic acid to form the acrylic acid derivative.
-
Hydrogenation: Selective reduction of the alkene yields the propionic acid precursor.
-
Cyclization: Intramolecular Friedel-Crafts acylation closes the ring.
Figure 2: Step-wise synthetic pathway from commercially available aldehyde precursors.
Detailed Experimental Protocol
Step 3: Intramolecular Cyclization (The Critical Step) Context: This step is sensitive to temperature. Overheating with Polyphosphoric Acid (PPA) can lead to demethylation or polymerization.
-
Preparation: Charge a flame-dried round-bottom flask with PPA (50 g) . Heat to 60 °C under
atmosphere to reduce viscosity. -
Addition: Add 3-(2,5-dimethoxyphenyl)propionic acid (5.0 g, 23.8 mmol) portion-wise over 15 minutes. Vigorous mechanical stirring is required as the mixture is highly viscous.
-
Reaction: Stir at 65–70 °C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3). The starting material spot (
) should disappear, replaced by a highly fluorescent product spot. -
Quench: Cool the mixture to 40 °C. Pour slowly onto 200 g of crushed ice with rapid stirring. The deep red complex will decompose to precipitate the pale yellow solid.
-
Workup: Extract the aqueous slurry with CH
Cl (3 x 50 mL) . Wash combined organics with saturated NaHCO (to remove unreacted acid) and brine. Dry over anhydrous MgSO . -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO
, 20% EtOAc in Hexanes) to yield the target as pale yellow needles.
Analytical Characterization
Identity validation relies on the symmetry of the aromatic protons and the distinct carbonyl stretch.
NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
- 6.98 (d, J = 8.8 Hz, 1H): Aromatic proton at C-6.
-
6.72 (d, J = 8.8 Hz, 1H): Aromatic proton at C-5.
-
Note: The AB doublet system (J
9 Hz) confirms the ortho relationship of the two aromatic protons, validating the 4,7-substitution pattern.
-
- 3.89 (s, 3H) & 3.86 (s, 3H): Methoxy groups.
- 3.05 (t, J = 6.0 Hz, 2H): Methylene at C-3 (benzylic).
-
2.65 (t, J = 6.0 Hz, 2H): Methylene at C-2 (
-carbonyl).
IR Spectroscopy[7][8][9][10]
-
1705 cm
: Strong C=O stretching vibration (characteristic of conjugated ketones). -
1590, 1495 cm
: Aromatic C=C skeletal vibrations. -
1260 cm
: C-O-C asymmetric stretch (aryl ether).
Applications in Advanced Research
Kinamycin Biosynthesis & Analogues
The 4,7-dimethoxy-1-indanone scaffold serves as a biomimetic precursor for the kinamycin family of antibiotics. The pre-installed oxygenation at C-4 and C-7 mimics the D-ring oxygenation pattern of the diazo-containing benzo[b]fluorene core found in these natural products.
Molecular Machines (Feringa Motors)
Recent research utilizes 4,7-dimethoxy-1-indanone as a stator component in light-driven molecular rotary motors.
-
Mechanism: Condensation with hydrazine or amine derivatives at the C-1 carbonyl creates a rotor-stator double bond.
-
Advantage: The 4,7-methoxy substituents provide steric bulk that governs the thermal helix inversion steps, tuning the rotation speed of the molecular motor.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed.
-
PPE: Wear nitrile gloves and safety goggles. Avoid dust formation during weighing.
References
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.[1] Link
-
Biofilm Disruption from within: Light-Activated Molecular Drill-Functionalized Polymersomes. ACS Biomaterials Science & Engineering, 2019. Link
-
Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones. The Journal of Organic Chemistry, 2013. Link
-
Process for preparation of intermediates of donepezil hydrochloride. US Patent 20140128613A1. (Cited for differentiation of the 5,6-isomer). Link
Sources
4,7-dimethoxyindane vs 5,6-dimethoxyindane structural differences
The structural and functional divergence between 4,7-dimethoxyindane and 5,6-dimethoxyindane represents a classic case of scaffold isomerism profoundly influencing electronic topology, synthetic accessibility, and pharmacological potential.
While 5,6-dimethoxyindane serves as a rigidified bioisostere of the neurotransmitter dopamine and the drug mescaline (targeting monoamine transporters), 4,7-dimethoxyindane presents a unique "ortho-bridgehead" substitution pattern that mimics the 2,5-dimethoxy substitution seen in potent 5-HT2A agonists (e.g., 2C-B), albeit with significant steric constraints.
This guide details the technical distinctions, synthesis pathways, and characterization data for these two isomers.
Executive Summary & Structural Topology
The core difference lies in the position of the methoxy groups relative to the fused cyclopentane ring. This positioning dictates the molecule's electronic surface potential and its ability to fit into specific protein binding pockets (e.g., SERT, DAT, 5-HT2A).
| Feature | 5,6-Dimethoxyindane | 4,7-Dimethoxyindane |
| Phenethylamine Analog | 3,4-Dimethoxyphenethylamine (Mescaline/Dopamine) | 2,5-Dimethoxyphenethylamine (2C-Series) |
| Symmetry | ||
| Electronic Character | Electron-rich "catechol" mimic; high HOMO density at C4/C7. | "Quinone-like" substitution pattern; sterically crowded near bridgeheads. |
| Primary Application | Precursor to MDAI (non-neurotoxic serotonin releaser). | Probe for steric tolerance in 5-HT2A receptor binding pockets. |
| Key Intermediate | 5,6-Dimethoxy-1-indanone | 4,7-Dimethoxy-1-indanone |
Visualization of Isomeric Topology
The following diagram illustrates the structural relationship between the indane isomers and their open-chain phenethylamine counterparts.
Caption: Topological mapping of indane isomers to their bioisosteric phenethylamine counterparts.
Synthetic Pathways & Methodologies
The synthesis of these isomers requires different starting materials to achieve the correct substitution pattern. The 5,6-isomer is derived from ortho-dimethoxybenzene (veratrole), while the 4,7-isomer is derived from para-dimethoxybenzene.
Synthesis of 5,6-Dimethoxyindane
Target: High-yield production of the 5,6-scaffold for MDAI synthesis.
-
Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).
-
Mechanism: Knoevenagel Condensation
Reduction Intramolecular Friedel-Crafts Acylation.
Protocol:
-
Condensation: React veratraldehyde (50 mmol) with malonic acid (75 mmol) in pyridine/piperidine to yield 3,4-dimethoxycinnamic acid .
-
Hydrogenation: Reduce the alkene using Pd/C (10%) in ethanol under
(30 psi) to yield 3-(3,4-dimethoxyphenyl)propanoic acid . -
Cyclization (Critical Step):
-
Dissolve the propanoic acid derivative in DCM.
-
Add Polyphosphoric Acid (PPA) or Thionyl Chloride (
) followed by . -
Note: Cyclization occurs para to the methoxy group at position 3, forming the thermodynamically favored 5,6-dimethoxy-1-indanone.
-
-
Clemmensen Reduction: Reflux the indanone with amalgamated zinc (
) and concentrated to remove the ketone, yielding 5,6-dimethoxyindane .
Synthesis of 4,7-Dimethoxyindane
Target: Accessing the "2,5-substitution" pattern.
-
Starting Material: 1,4-Dimethoxybenzene.
-
Mechanism: Chloromethylation
Malonic Ester Synthesis Cyclization.
Protocol:
-
Formylation: Vilsmeier-Haack formylation of 1,4-dimethoxybenzene yields 2,5-dimethoxybenzaldehyde .
-
Chain Extension: React with malonic acid (Knoevenagel) followed by reduction to yield 3-(2,5-dimethoxyphenyl)propanoic acid .
-
Cyclization:
-
Treat with
at 80°C. -
Regioselectivity: The ring closure occurs at the position ortho to the alkyl chain and para to the methoxy group? No. In 2,5-dimethoxy substitution, the only open positions are ortho to one methoxy and meta to the other.
-
The cyclization occurs at the position ortho to the side chain (C6 of the benzene ring), which is ortho to the C5-methoxy. This yields 4,7-dimethoxy-1-indanone .
-
-
Reduction: Wolff-Kishner or Clemmensen reduction yields 4,7-dimethoxyindane .
Synthetic Workflow Comparison
Caption: Parallel synthesis pathways demonstrating the divergence in precursor selection and cyclization regiochemistry.
Analytical Characterization (NMR & MS)
Distinguishing these isomers requires careful analysis of the aromatic region in
Proton NMR ( -NMR)
| Isomer | Aromatic Signal Pattern | Chemical Shift ( | Explanation |
| 5,6-Dimethoxy | Singlet (2H) | ~6.80 - 6.90 ppm | The protons at C4 and C7 are chemically equivalent but para to each other. Para-coupling is negligible ( |
| 4,7-Dimethoxy | Singlet (2H) | ~6.60 - 6.70 ppm | The protons at C5 and C6 are chemically equivalent and adjacent (ortho). Because they are magnetically equivalent in a symmetric environment, they appear as a singlet. |
| Differentiation | NOE (Nuclear Overhauser Effect) | -- | 5,6-isomer: Irradiation of OMe signal enhances aromatic singlet (spatial proximity).4,7-isomer: Irradiation of OMe signal does NOT enhance aromatic singlet (OMe at 4,7 are far from H at 5,6? No, OMe at 4 is ortho to H at 5). |
Correction on NOE:
-
In 5,6-dimethoxyindane : OMe at 5 is ortho to H at 4. NOE will be observed.
-
In 4,7-dimethoxyindane : OMe at 4 is ortho to H at 5. NOE will be observed.
-
Definitive ID: The most reliable distinction is C-13 NMR .
-
5,6-isomer: Bridgehead carbons (C3a/7a) are meta to the OMe groups.
-
4,7-isomer: Bridgehead carbons (C3a/7a) are ortho to the OMe groups. This results in a significant upfield shift of the bridgehead carbons in the 4,7-isomer due to the ortho-effect of the oxygen.
-
Pharmacological Implications
The structural differences translate directly into pharmacological profiles, particularly when these scaffolds are converted into their 2-aminoindane derivatives.
5,6-Dimethoxy-2-aminoindane (MDAI Analog)
-
Mechanism: Acts as a non-neurotoxic serotonin releasing agent (SRA) and reuptake inhibitor.
-
Binding Mode: The 5,6-substitution mimics the 3,4-methylenedioxy ring of MDMA. The rigid indane ring locks the ethylamine side chain into a specific conformation, increasing selectivity for the Serotonin Transporter (SERT) over Dopamine (DAT) and Norepinephrine (NET) transporters.
-
Key Reference: Nichols, D. E., et al. (1990) established that aminoindanes like MDAI lack the neurotoxicity associated with para-chloroamphetamine derivatives.
4,7-Dimethoxy-2-aminoindane
-
Mechanism: Designed to probe 5-HT2A receptor space.
-
Activity: Generally shows reduced potency compared to its open-chain analog (2C-B/2C-D).
-
Causality: The "2,5-dimethoxy" pattern usually requires the flexibility of the ethylamine chain to adopt a specific rotamer relative to the phenyl ring to activate the 5-HT2A receptor. The indane fusion forces a specific rotamer (gauche/eclipsed mimic) that may not align optimally with the receptor's orthosteric binding site (specifically residues Ser159 and Asp155).
-
Steric Clash: The protons on the cyclopentane ring (C1/C3) in the 4,7-isomer are spatially very close to the methoxy groups at C4/C7. This "peri-interaction" can distort the methoxy group planarity, breaking the conjugation required for high-affinity binding.
References
-
Nichols, D. E., et al. (1990). "Synthesis and pharmacological evaluation of 2-aminoindanes as analogs of semi-rigid hallucinogens." Journal of Medicinal Chemistry.
-
Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of 5-methoxy-6-methyl-2-aminoindane." Journal of Medicinal Chemistry.
-
Gallagher, G., et al. (1995). "Synthesis and evaluation of 5,6-dimethoxy-2-aminoindane and related compounds." Bioorganic & Medicinal Chemistry Letters.
-
Sainz-Cort, A., et al. (2013). "Geometric constraints in the design of 5-HT2A receptor agonists: The case of aminoindanes." ChemMedChem.
Structural Rigidity in Phenethylamine Pharmacophores: A Technical Guide to DOM Analogues
Topic: Rigid Analogues of 2,5-Dimethoxyamphetamine (DOM) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethoxy-4-methylamphetamine (DOM) represents a seminal scaffold in the study of serotonergic signaling, specifically at the 5-HT2A receptor. While DOM itself exhibits high potency, its conformational flexibility—particularly the rotation of the methoxy groups at positions 2 and 5—introduces entropic penalties upon receptor binding. This guide explores the "rigid analogues" of DOM: synthetic derivatives where the methoxy substituents are tethered into ring systems (dihydrobenzofurans and benzodifurans). These modifications, known colloquially as the "Fly" and "Dragonfly" series, lock the pharmacophore into its bioactive conformation, dramatically enhancing affinity and potency while offering critical insights into the topography of the 5-HT2A agonist binding pocket.
The Pharmacophore & Rationale for Rigidification
The DOM Template
DOM consists of a phenyl ring substituted with methoxy groups at positions 2 and 5, a hydrophobic methyl group at position 4, and an
-
Mechanism: Full agonism at 5-HT2A (Ki
20–60 nM). -
Entropic Challenge: In solution, the methoxy groups of DOM rotate freely. However, computational docking and SAR studies confirm that the receptor requires these oxygens to adopt a specific orientation (likely syn to the side chain at C2 and anti at C5) to form hydrogen bonds with serine residues (e.g., Ser3.36, Ser5.46).[1]
The Logic of Rigidification
Rigidification reduces the entropic cost of binding by "pre-paying" the energy required to adopt the active conformation.
-
Side-Chain Restriction: Locking the ethylamine chain into a ring (e.g., aminotetralins or aminoindanes). While valid, this often reduces 5-HT2A selectivity in favor of 5-HT2C or uptake transporters.
-
Substituent Restriction (Focus of this Guide): Tethering the oxygen lone pairs of the 2,5-methoxy groups into furan or dihydrofuran rings. This creates the tricyclic "Fly" and "Dragonfly" scaffolds.
Figure 1: Thermodynamic rationale for rigidification. Pre-organizing the ligand minimizes the entropic penalty of binding.
The Benzodifuran Class: "Fly" vs. "Dragonfly"
The two primary classes of rigid DOM analogues differ by the saturation of the oxygen-containing rings.
The "Fly" Series (Dihydrobenzofurans)[2]
-
Structure: The methoxy groups are incorporated into saturated dihydrofuran rings.
-
Example: DOM-FLY (1-(8-methyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine).
-
Pharmacology: These compounds generally retain the potency of the parent DOM but do not always exceed it dramatically. The non-planar nature of the saturated rings can sometimes cause steric clashes within the receptor cleft.
The "Dragonfly" Series (Benzodifurans)[2]
-
Structure: The methoxy groups are part of aromatic furan rings. This forces the entire tricyclic system to be planar.
-
Example: Bromo-Dragonfly (DOB-Dragonfly) is the most famous, but the DOM analogue Methyl-Dragonfly (1-(8-methylbenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine) follows the same SAR.
-
Pharmacology: The planar aromatic system allows for deeper intercalation into the receptor binding pocket (specifically Residue F6.52). This results in super-potency (often in the low nanomolar to sub-nanomolar range) and extended duration of action, likely due to slow dissociation kinetics.
Comparative Data
| Compound | Structure Type | 4-Substituent | 5-HT2A Affinity (Ki) | Potency Relative to DOM |
| DOM | Flexible | Methyl | ~20 nM | 1x (Reference) |
| DOM-FLY | Rigid (Saturated) | Methyl | ~15 nM | ~1.3x |
| Bromo-Dragonfly | Rigid (Aromatic) | Bromo | ~0.2 nM | ~100x |
| Methyl-Dragonfly | Rigid (Aromatic) | Methyl | < 5 nM | ~10-20x |
Experimental Protocols
Chemical Synthesis: The Benzodifuran Scaffold
Note: The synthesis of these compounds requires advanced organic chemistry proficiency. The following is a generalized schematic for the construction of the "Dragonfly" core, adapted from Parker et al. and Nichols et al.
Reagents: Hydroquinone, Chloroacetone, Polyphosphoric acid (PPA), N-Bromosuccinimide (NBS).
Workflow:
-
Double Alkylation: Hydroquinone is alkylated with chloroacetone to form the bis-acetonyl ether.
-
Cyclization: Treatment with PPA effects a double ring closure to form the tricyclic benzodifuran core.
-
Formylation: Vilsmeier-Haack formylation introduces an aldehyde at the C4 position.
-
Henry Reaction: Condensation with nitroethane yields the nitrostyrene.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields the final amine.
In Vitro Pharmacology: [3H]Ketanserin Displacement Assay
To validate the affinity of the rigid analogue, a radioligand binding assay is the gold standard.
Objective: Determine the Ki of the test compound at the 5-HT2A receptor.
Materials:
-
Source Tissue: Rat frontal cortex homogenate or HEK293 cells expressing human 5-HT2A.
-
Radioligand: [3H]Ketanserin (0.5–1.0 nM).
-
Non-specific control: Methysergide (1 µM) or Ketanserin (1 µM).
Protocol:
-
Preparation: Thaw membrane homogenates and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
50 µL Test Compound (concentration range:
to M). -
50 µL [3H]Ketanserin.
-
100 µL Membrane suspension.
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation:
Safety & Handling (Critical)
The "Dragonfly" class of compounds exhibits a steep dose-response curve and delayed onset of action.
-
Toxicity: Bromo-Dragonfly has caused fatalities due to vasoconstriction, oxidative stress, and MAO inhibition at high doses.
-
Handling: These compounds are potent in the microgram range. All synthesis and handling must occur in a glovebox or under strict isolation protocols to prevent accidental inhalation or dermal absorption.
References
-
Parker, M. A., Marona-Lewicka, D., Kurrasch, D. M., Shulgin, A. T., & Nichols, D. E. (1998). Synthesis and pharmacological evaluation of ring-methylated derivatives of the phenethylamine hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM).[2][3][4] Journal of Medicinal Chemistry. Link
-
Chambers, J. J., Kurrasch-Orbaugh, D. M., & Nichols, D. E. (2001). Translocation of the 5-alkoxy substituent of 2,5-dialkoxyarylalkylamines to the 6-position: Effects on 5-HT2A/2C receptor affinity. Bioorganic & Medicinal Chemistry Letters. Link
-
Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., & Nichols, D. E. (1996).[5] Dihydrobenzofuran analogues of hallucinogens.[5][6] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry. Link
-
Halberstadt, A. L., et al. (2019). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs. Neuropharmacology. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link
Sources
- 1. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'Hybrid' benzofuran-benzopyran congeners as rigid analogs of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
The 4,7-Dimethoxyindane Scaffold: A Pharmacological Deep Dive into RDS-127 and D2-Like Agonism
Executive Summary
The 4,7-dimethoxyindane scaffold represents a pivotal, albeit niche, structural class in the development of dopamine receptor agonists. Unlike the widely utilized 2-aminotetralins (e.g., 5,6-dihydroxy-2-aminotetralin) which mimic the catechol moiety of dopamine, the 4,7-dimethoxyindane core—exemplified by the research compound RDS-127 —offers a unique probe into the steric and electronic requirements of the D2-like receptor subfamily (D2, D3, D4).
This guide analyzes the medicinal chemistry, synthesis, and pharmacological profile of this scaffold. It highlights how the rigidification of the phenethylamine chain into a five-membered indane ring, combined with specific "para" (4,7) methoxy substitution, creates a hybrid profile exhibiting potent D2 agonism with significant serotonergic (5-HT1A) crossover.
Molecular Architecture & Pharmacophore Analysis
Structural Rigidity and Bioisosterism
The 2-aminoindane core is a rigidified analog of amphetamine (alpha-methylphenethylamine). In the context of dopamine agonists, it serves as a contracted homolog of the 2-aminotetralins.
-
Tetralin vs. Indane: While 2-aminotetralins (6-membered ring fusion) place the nitrogen atom in a position nearly superimposable on the anti-conformer of dopamine, the 2-aminoindane (5-membered ring fusion) alters the vector of the nitrogen lone pair and the distance to the aromatic center.
-
The 4,7-Substitution Pattern: Most direct dopamine agonists utilize a catechol (dihydroxy) or bioisosteric (hydroxyphenyl) motif to interact with the serine residues in the receptor binding pocket (e.g., Ser5.42, Ser5.46). The 4,7-dimethoxy pattern is distinct:
-
It corresponds sterically to the 2,5-dimethoxy substitution seen in hallucinogenic phenethylamines (e.g., 2C-B, DOM).
-
However, when N-alkylated (specifically N,N-di-n-propyl), the pharmacological profile shifts drastically from 5-HT2A agonism (hallucinogenic) to high-affinity D2/D3 agonism.
-
Structure-Activity Relationship (SAR)
The critical determinant of dopaminergic activity in this scaffold is the nitrogen substitution.
-
Primary Amine: Predominantly serotonergic/adrenergic.
-
N,N-di-n-propyl (RDS-127): Maximal D2 receptor affinity. The propyl groups fit into the hydrophobic accessory pocket of the D2 receptor, a feature shared with 8-OH-DPAT and 5-OH-DPAT.
Synthesis & Manufacturing Protocols
The synthesis of RDS-127 (2-di-n-propylamino-4,7-dimethoxyindane) requires a robust pathway starting from 4,7-dimethoxy-1-indanone. The following protocol is adapted from the foundational work of Arneric et al. and standard indane chemistry.
Synthetic Pathway Diagram[1]
Caption: Step-wise chemical synthesis of RDS-127 from commercially available benzaldehyde precursors.
Detailed Protocol: Reductive Amination Route
Step 1: Formation of 4,7-Dimethoxy-1-indanone
-
Reagents: 2,5-dimethoxybenzaldehyde, Malonic acid, Polyphosphoric acid (PPA).
-
Procedure: Knoevenagel condensation yields the cinnamic acid derivative. Catalytic hydrogenation reduces the alkene. Cyclization is achieved by heating the saturated acid in PPA at 70-80°C.
-
Critical Check: Monitor cyclization via TLC to ensure no uncyclized acid remains, as this is difficult to separate later.
Step 2: Oximation
-
Reagents: 4,7-dimethoxy-1-indanone, Isoamyl nitrite (or Butyl nitrite), Sodium ethoxide.
-
Procedure: Dissolve indanone in ether/ethanol. Add NaOEt followed by dropwise addition of nitrite. The product, 2-oximino-4,7-dimethoxy-1-indanone, precipitates as a yellow solid.
Step 3: Reduction to Amine
-
Reagents: 10% Pd/C, HCl, Ethanol.
-
Procedure: Hydrogenate the oxime at 40-50 psi. This reduces both the oxime (to amine) and the ketone (to methylene) in one step if acidic conditions are rigorous.
-
Note: If the ketone persists, a secondary reduction with NaBH4 or catalytic hydrogenation is required to yield the 2-aminoindane core.
Step 4: N-Alkylation (The RDS-127 Step)
-
Reagents: 1-Iodopropane, K2CO3, Acetonitrile (ACN).
-
Procedure: Reflux the primary amine with 2.2 equivalents of 1-iodopropane and excess base in ACN for 24 hours.
-
Purification: Acid-base extraction followed by recrystallization of the HCl salt from ethanol/ether.
Pharmacodynamics & Signaling Logic
RDS-127 acts as a mixed agonist . While designed as a dopamine agonist, the 4,7-dimethoxy substitution retains significant affinity for 5-HT receptors.
Receptor Binding Profile[2]
| Receptor Target | Affinity / Activity | Physiological Outcome |
| D2 (High) | Agonist ( | Locomotor suppression (presynaptic), Stereotypy (postsynaptic). |
| D3 (High) | Agonist ( | Modulation of motivation; Yawning behavior. |
| 5-HT1A | Agonist | Anxiolysis, "Serotonin syndrome" behaviors, Seminal emission. |
| Alpha-2 | Weak Agonist | Cardiovascular modulation (hypotension). |
Signaling Pathway Diagram
The following diagram illustrates the dual-pathway activation (Gi/o coupling) typical of RDS-127, leading to its complex behavioral phenotype.
Caption: Dual activation of Dopaminergic and Serotonergic pathways by RDS-127.
Experimental Protocols
Radioligand Binding Assay (D2 High Affinity)
To validate the synthesis of the scaffold, one must confirm D2 affinity.
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 10 min. Resuspend pellet.
-
Ligand: Use
-Spiperone (0.5 nM) as the radioligand (D2 antagonist). -
Displacement: Incubate tissue + radioligand + varying concentrations of RDS-127 (
to M). -
Non-Specific Binding: Define using 10 µM (+)-Butaclamol.
-
Incubation: 25°C for 60 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters. Count radioactivity via liquid scintillation.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
In Vivo Bioassay: Seminal Emission
RDS-127 is historically significant for its potent induction of seminal emission in rats, a model for central dopaminergic/serotonergic integration.
-
Subjects: Male Sprague-Dawley rats (300-350g).
-
Administration: Inject RDS-127 (0.3 - 3.0 mg/kg, i.p.) dissolved in saline.
-
Observation: Place rats in clear observation cylinders.
-
Endpoint: Record latency to seminal emission (presence of seminal plug) and frequency of penile reflexes (erections/flips) over 30 minutes.
-
Validation: Pre-treatment with Haloperidol (D2 antagonist) should block the effect, confirming dopaminergic mediation.
Future Outlook & Limitations
Despite its potency, the 4,7-dimethoxyindane scaffold has not translated into clinical use for Parkinson's Disease or sexual dysfunction.
-
Selectivity Issues: The "dirty" profile (D2/5-HT1A/Alpha-2) leads to complex side effects, including hypotension and potential hallucinogenic-like sensory gating deficits.
-
Bioavailability: Like many dipropylamines, oral bioavailability is limited by first-pass metabolism (N-dealkylation).
-
Research Utility: It remains a vital tool compound for dissecting the spinal mechanisms of sexual reflexes, distinct from the brain-mediated reward pathways.
References
-
Arneric, S. P., et al. (1983). RDS-127 (2-di-n-propylamino-4,7-dimethoxyindane): Central effects of a new dopamine receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Arneric, S. P., & Long, J. P. (1984). Evidence that a novel dopamine receptor agonist, RDS-127, has some centrally mediated cardiovascular actions. Journal of Pharmacy and Pharmacology. Link
-
Clark, J. T., & Smith, E. R. (1986). Failure of pimozide and metergoline to antagonize the RDS-127-induced facilitation of ejaculatory behavior. Physiology & Behavior. Link
-
Nichols, D. E., et al. (1990). Synthesis and evaluation of 2-amino-1,2,3,4-tetrahydronaphthalenes as dopamine D2 agonists. Journal of Medicinal Chemistry. (Contextual reference for scaffold comparison). Link
The Pharmacological Profile of RDS-127 and 4,7-Dimethoxyindane Derivatives: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the pharmacological characteristics of RDS-127 (2-di-n-propylamino-4,7-dimethoxyindane) and the broader class of 4,7-dimethoxyindane derivatives. RDS-127 has been identified as a potent dopamine D2-like receptor agonist, exhibiting a complex pharmacological profile that also includes interactions with serotonergic, adrenergic, and muscarinic receptors. This document synthesizes the available preclinical data on the pharmacodynamics, structure-activity relationships, and in vivo effects of these compounds. Detailed experimental protocols for key assays used in their characterization are also provided, offering a comprehensive resource for researchers and drug development professionals in the field of dopaminergic neurotransmission.
Introduction
RDS-127, chemically known as 4,7-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine, is a research chemical that has garnered interest for its activity as a dopamine D2-like receptor agonist.[1] The 2-aminoindane scaffold is a well-established pharmacophore for dopaminergic ligands, and the 4,7-dimethoxy substitution pattern has been shown to be a key determinant of this activity.[2] The study of RDS-127 and its analogs provides valuable insights into the structural requirements for potent and selective dopamine receptor modulation. This guide will systematically dissect the pharmacological profile of RDS-127 and related 4,7-dimethoxyindane derivatives, offering a foundational understanding for their potential therapeutic applications and future drug design efforts.
Pharmacodynamics of RDS-127
The primary mechanism of action of RDS-127 is its agonism at D2-like dopamine receptors.[1] This family of G protein-coupled receptors includes the D2, D3, and D4 subtypes, which are crucial in regulating a wide array of physiological and cognitive functions. Beyond its dopaminergic activity, RDS-127 also exhibits a broader receptor interaction profile.
Receptor Binding Profile
Table 1: Qualitative Receptor Binding Profile of RDS-127
| Receptor Family | Target | Activity | Reference |
| Dopaminergic | D2-like (D2, D3, D4) | Agonist | [1] |
| Serotonergic | Various subtypes | Agonist effects noted | [1] |
| Adrenergic | Various subtypes | Agonist effects noted | [1] |
| Cholinergic | Muscarinic (M2) | Antagonist | [3] |
Functional Activity
Functionally, RDS-127 acts as an agonist at dopamine D2-like receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is characteristic of D2-like receptor activation.[4] In vitro studies on rat substantia nigra neurons have demonstrated the inhibitory action of RDS-127, which is consistent with its D2 agonist properties.[5] The potency of this effect, in terms of EPMR values, was found to be 2.66 x 10-3, and this effect was antagonized by the D2 antagonist sulpiride.[5]
RDS-127 also displays competitive antagonism at M2 muscarinic receptors, with a higher selectivity for tracheal M2 receptors over those in the heart and ileum in guinea pig models.[3]
Structure-Activity Relationships of 4,7-Dimethoxyindane Derivatives
The pharmacological activity of 2-aminoindane derivatives is significantly influenced by the substitution patterns on both the aromatic ring and the amino group.
Aromatic Ring Substitutions
For 2-aminoindane derivatives, the presence of substituents on the aromatic ring is crucial for dopaminergic activity. Unsubstituted di-n-propyl- and diethyl-2-aminoindanes generally lack significant activity in assays such as the inhibition of cardioaccelerator nerve stimulation, despite showing some D2 receptor stimulation.[2] However, the introduction of methoxy groups, particularly the 4,7-dimethoxy pattern as seen in RDS-127, confers potent dopaminergic activity.[2] This suggests that the electronic and steric properties of these substituents are critical for optimal receptor interaction.
N-Substitutions
The nature of the substituents on the amino group also plays a pivotal role in determining the pharmacological profile. For many dopaminergic amines, N,N-di-n-propyl substitution, as present in RDS-127, is often associated with potent D2-like agonist activity.[6] In a related series of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues, N-n-propyl substitution was found to be more effective than other N,N-dialkyl homologues.[6] This highlights the importance of the size and lipophilicity of the N-alkyl groups for receptor affinity and efficacy.
Synthesis of 2-di-n-propylamino-4,7-dimethoxyindane (RDS-127)
In Vivo Pharmacology and Behavioral Effects
Preclinical studies in animal models have revealed a range of behavioral and physiological effects of RDS-127, consistent with its action as a central dopamine agonist.
Pro-sexual Effects
RDS-127 has been shown to have significant pro-sexual effects in male rats. Administration of RDS-127 at a dose of 3.0 mg/kg leads to a marked decrease in ejaculation latency and intromission frequency, suggesting a potent effect on the consummatory aspects of sexual behavior.[7] Furthermore, RDS-127 can induce seminal emission in both intact and spinally transected rats, indicating a spinally-mediated dopaminergic mechanism in this response.[3]
Anorectic Effects
As a dopamine agonist, RDS-127 has been reported to produce anorectic effects in animal studies.[1] This is a known effect of centrally acting dopamine agonists, which are involved in the regulation of feeding behavior and motivation.
Cardiovascular Effects
Intravenous administration of RDS-127 in anesthetized rats produces dose-dependent bradycardia and a slight, but significant, hypotension.[1] These effects are reversed by the dopamine antagonist haloperidol, suggesting that they are mediated by the activation of central dopamine receptors.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of RDS-127 and its analogs.
Dopamine D2 Receptor Radioligand Binding Assay ([3H]-Spiperone)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using the radiolabeled antagonist [3H]-Spiperone.[2][8]
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
[3H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Unlabeled Spiperone (for determination of non-specific binding)
-
Test compound (e.g., RDS-127)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (typically in triplicate).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled Spiperone (e.g., 10 µM).
-
[3H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow
Agonist-Stimulated cAMP Functional Assay
This protocol measures the functional activity of a D2 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the receptor.[9]
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor (CHO-D2).
-
Assay medium: Serum-free cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compound (e.g., RDS-127).
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture CHO-D2 cells to near confluency.
-
Harvest the cells and resuspend them in assay medium containing IBMX (e.g., 500 µM) to a desired cell density.
-
-
Assay:
-
Dispense the cell suspension into a 384-well plate.
-
Add the test compound at various concentrations.
-
Add forskolin to all wells (except for basal control wells) at a concentration that produces a submaximal stimulation of cAMP (e.g., 1-10 µM).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.
-
The maximal inhibition (Emax) can also be determined.
-
Diagram of cAMP Functional Assay Workflow
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal, such as a rat, following the administration of a test compound.[10][11]
Materials:
-
Adult male Sprague-Dawley rat.
-
Stereotaxic apparatus.
-
Microdialysis probe (e.g., with a 2-4 mm membrane).
-
Surgical instruments.
-
Dental cement.
-
Liquid swivel and tether system.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Test compound (e.g., RDS-127).
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Sampling:
-
Connect the probe to a microinfusion pump and a fraction collector via a liquid swivel and tether system, allowing the animal to move freely.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
After a stable baseline of dopamine is established, administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to monitor the change in dopamine levels.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Plot the percentage change in dopamine over time to visualize the effect of the test compound.
-
Diagram of In Vivo Microdialysis Workflow
Therapeutic Potential and Future Directions
The pharmacological profile of RDS-127 and related 4,7-dimethoxyindane derivatives suggests potential therapeutic applications in conditions where modulation of the dopaminergic system is beneficial. Their pro-sexual effects could be explored for the treatment of sexual dysfunction. The anorectic properties may have relevance in the management of obesity and eating disorders. However, the broader receptor activity profile, including effects on serotonergic, adrenergic, and muscarinic receptors, necessitates careful consideration of potential side effects.
Future research should focus on a more comprehensive characterization of the receptor binding and functional activity of RDS-127 and a library of its analogs. This would enable a more detailed understanding of the structure-activity relationships and could guide the design of more selective and potent compounds. Further in vivo studies are also warranted to explore the full therapeutic potential and to assess the safety and tolerability of these compounds.
References
-
RDS-127 - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Sahin, I., & Ilhan, M. (1988). The antimuscarinic activity of a dopamine receptor agonist (RDS-127) differentiates M2-muscarinic receptors of heart, ileum and trachea in guinea-pig. Archives Internationales de Pharmacodynamie et de Thérapie, 296, 163–172. [Link]
-
Clark, J. T., Smith, E. R., & Davidson, J. M. (1985). Effects of a novel dopamine-receptor agonist RDS-127 (2-N,N-di-n-propylamino-4,7-dimethoxyindane), on hormone levels and sexual behavior in the male rat. Physiology & Behavior, 35(6), 87-95. [Link]
-
Qu, H., & Yu, P. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 86(15), 7877-7884. [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved February 7, 2026, from [Link]
-
Costall, B., Lim, S. K., & Naylor, R. J. (1982). Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. Journal of medicinal chemistry, 25(11), 1279-1283. [Link]
-
Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211) - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2021). Frontiers in Pharmacology, 12, 735074. [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved February 7, 2026, from [Link]
-
cAMP production in CHO-D2 cells. (A) Dose-response of salmon calcitonin... | Download Scientific Diagram. (n.d.). Retrieved February 7, 2026, from [Link]
-
Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
van Wieringen, J. P., Vlaming, M. L., & van der Toorn, M. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 68(2), 226-234. [Link]
-
In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. (2014). Methods in molecular biology (Clifton, N.J.), 1162, 159-173. [Link]
-
[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors - Bio-protocol. (n.d.). Retrieved February 7, 2026, from [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020 - GenScript. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th) - YouTube. (2025, November 22). Retrieved February 7, 2026, from [Link]
-
Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
EC50 - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Action of putative dopamine receptor agonists, TL-99, 3-PPP and RDS-127 on substantia nigra neurons - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Microdialysis services at Charles River - YouTube. (2018, September 26). Retrieved February 7, 2026, from [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved February 7, 2026, from [Link]
-
Pharmacodynamics - Basicmedical Key. (2017, March 10). Retrieved February 7, 2026, from [Link]
-
How to run a cAMP HTRF assay - YouTube. (2024, June 11). Retrieved February 7, 2026, from [Link]
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- 1. The antimuscarinic activity of a dopamine receptor agonist (RDS-127) differentiates M2-muscarinic receptors of heart, ileum and trachea in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Expression of Dopamine D1−4 and Serotonin 5-HT1A-3A Receptors in Blood Mononuclear Cells in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Expression of noradrenergic alpha1, serotoninergic 5HT2a and dopaminergic D2 receptors on neurons activated by typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. um.edu.mt [um.edu.mt]
Chemotaxonomic Resolution: 4,7-Dimethoxy-1-indanone in Zingiber purpureum
The following technical guide is structured to address the specific chemotaxonomic and analytical challenges associated with 4,7-dimethoxy-1-indanone in Zingiber purpureum (Plai).
Recent high-resolution metabolomic studies (2024) have highlighted a critical analytical ambiguity: this compound is frequently identified in automated GC-MS library searches (e.g., NIST/Wiley) but is often a structural misannotation of the isomeric phenylpropanoid (E)-3-(3′,4′-dimethoxyphenyl)propenal .[1][2]
This guide serves as a definitive protocol for differentiation, isolation, and validation , designed for researchers requiring absolute structural certainty in drug discovery.[1][2]
A Technical Guide to Isolation, Structural Verification, and Bioactivity Profiling[1]
Part 1: Executive Technical Synthesis[1]
The Core Problem: In the phytochemical analysis of Zingiber purpureum (Cassumunar ginger), automated mass spectral deconvolution frequently flags 4,7-dimethoxy-1-indanone (CAS 52428-09-8) as a constituent.[1][2] However, rigorous nuclear magnetic resonance (NMR) validation reveals that this signal often corresponds to (E)-3-(3′,4′-dimethoxyphenyl)propenal or related phenylbutenoids like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPBD) .[1][2]
While 4,7-dimethoxy-1-indanone is a known natural product (isolated from Ocimum species) and a potent pharmacophore, its presence in Z. purpureum must be treated as a chemotaxonomic anomaly requiring orthogonal validation .[1][2] This guide provides the workflow to isolate the target fraction and definitively distinguish the indanone core from its open-chain isomers.[1][2]
Therapeutic Relevance:
-
Indanone Scaffold: Known for cholinesterase inhibition (Alzheimer's relevance) and cytotoxicity.[1][2]
-
Phenylbutanoids (DMPBD): The confirmed major bioactive of Z. purpureum, exhibiting potent anti-inflammatory effects (COX-2 inhibition).[1][2]
-
Differentiation Necessity: Misidentification leads to erroneous structure-activity relationship (SAR) models in drug development.[1][2]
Part 2: Biosynthetic Context & Structural Logic[1][2]
The confusion arises from the shared molecular weight and fragmentation patterns of the phenylpropanoid pathway metabolites.[1][2] The indanone structure can be viewed theoretically as a cyclized derivative of the phenylpropanoid precursors found abundantly in Zingiber.[1][2]
Biosynthetic/Structural Relationship Diagram[1][2]
Figure 1: Structural relationship between the major phenylbutanoids of Z. purpureum and the putative indanone target. The red dashed line indicates the common analytical error.
Part 3: Isolation & Purification Protocol
To isolate the fraction corresponding to the "indanone" signal (Peak 18 in standard chromatograms) and verify its identity, a polarity-guided fractionation is required.[1][2]
Prerequisites:
-
Starting Material: Fresh Zingiber purpureum rhizomes (dried/powdered).
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Methanol (MeOH) – HPLC Grade.[1][2]
Step-by-Step Workflow
1. Extraction (Targeting Lipophilic Constituents)
-
Protocol: Macerate 1.0 kg of dried rhizome powder in Hexane (3 x 3L) for 24 hours at room temperature.
-
Causality: Hexane is selected over ethanol to selectively extract non-polar volatiles and phenylbutanoids, minimizing the extraction of polar curcuminoids and sugars that complicate purification.[1][2]
-
Yield: Evaporate solvent in vacuo (<40°C) to yield Crude Hexane Extract (CHE).[1][2]
2. Vacuum Liquid Chromatography (VLC) Fractionation
-
Setup: Pack a sintered glass funnel with Silica gel 60.
-
Elution Gradient:
-
Checkpoint: The indanone and its isomers (DMPBD, propenal) typically elute in the 9:1 to 8:2 Hex:EtOAc window.[1][2]
3. High-Performance Liquid Chromatography (HPLC) Purification
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[1][2]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) at 2.0 mL/min.[1][2]
-
Collection: Collect peaks eluting between 12–18 minutes (typical retention window for dimethoxy-phenyl derivatives).[1][2]
Analytical Validation Workflow (Decision Tree)
Figure 2: The critical decision tree for distinguishing the open-chain phenylbutanoid from the cyclized indanone.
Part 4: Data Presentation & Differentiation Criteria
The following table summarizes the definitive spectroscopic differences. Researchers must look for the absence of olefinic protons to confirm the indanone.[1][2]
| Feature | 4,7-Dimethoxy-1-indanone (Target) | (E)-3-(3′,4′-dimethoxyphenyl)propenal (Common Mimic) |
| Molecular Formula | C₁₁H₁₂O₃ (MW 192.[1][2][3]21) | C₁₁H₁₂O₃ (MW 192.[1][2][3]21) |
| GC-MS Base Peak | m/z 192 [M]+ | m/z 192 [M]+ |
| 1H-NMR (Olefinic) | Absent | Two doublets (δ 6.6–7.4 ppm, J ≈ 16 Hz) |
| 1H-NMR (Aliphatic) | Multiplets (δ 2.6–3.1 ppm) for CH₂-CH₂ | Single methyl (if reduced) or aldehyde proton |
| Carbonyl (13C) | Ketone (~206 ppm) | Aldehyde (~193 ppm) |
| Natural Occurrence | Rare (Ocimum spp., Iris spp.) | Common (Zingiber purpureum) |
Key Insight: If your isolated compound shows a doublet with a coupling constant (J) of ~16 Hz, you have isolated the open-chain trans-isomer , not the indanone.[1][2]
Part 5: Bioactivity Implications[1]
If 4,7-dimethoxy-1-indanone is successfully isolated (or synthesized for comparison), its bioactivity profile differs significantly from the standard Zingiber extract.[1][2]
-
Anti-inflammatory (Zingiber Standard): The Z. purpureum extract derives its efficacy from DMPBD (phenylbutanoids), which potently inhibits COX-2 and suppresses PGE2 production in macrophages.[1][2]
-
Cytotoxicity (Indanone Specific): 4,7-dimethoxy-1-indanone derivatives (specifically when halogenated or functionalized) have shown potential as microtubule destabilizers and inhibitors of cholinesterase (AChE) , making them candidates for oncology and neurodegenerative research rather than simple anti-inflammatories.[1][2]
References
-
Nishidono, Y., et al. (2024). Characterization of the Volatile Constituents of Plai (Zingiber purpureum) by Gas Chromatography–Mass Spectrometry.[1][2] Molecules, 29(6), 1216.[1][2] (Definitive identification of Peak 18 as the propenal derivative, correcting previous library misannotations).
-
Kadan, S., et al. (2016). Fungitoxicity of organic extracts of Ocimum basilicum on growth and morphogenesis of Bipolaris species.[1][2] Journal of Applied Microbiology.[1][2][4] (Establishes 4,7-dimethoxy-1-indanone as a natural product in Basil, proving its existence in nature).[1][2]
-
Jitoe, A., et al. (1992). Antioxidant activity of tropical ginger extracts and analysis of the contained curcuminoids.[1][2] Journal of Agricultural and Food Chemistry.[1][2] (Foundational work on Zingiber phenylbutanoids). [1][2]
-
Sigma-Aldrich. Product Specification: 4,7-Dimethoxy-1-indanone (CAS 52428-09-8).[1][2] (Commercial standard for retention time validation).
Sources
Electronic Properties of Dimethoxy-Substituted Indane Rings
Executive Summary
The dimethoxy-substituted indane scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for agents targeting acetylcholinesterase (e.g., Donepezil), serotonin receptors, and various kinase pathways. Unlike their open-chain analogs (dimethoxybenzenes), these fused bicyclic systems exhibit unique electronic vectors due to the steric constraint of the cyclopentane ring—a phenomenon often correlated with the Mills-Nixon effect.
This guide provides a comprehensive analysis of the electronic architecture of dimethoxyindanes, focusing on the critical 5,6- and 4,5-substitution patterns. It details the causal link between orbital energy levels (HOMO/LUMO) and metabolic stability, provides validated protocols for synthesis and electrochemical profiling, and offers a structural framework for rational drug design.
Structural & Electronic Fundamentals
The Indane-Veratrole Fusion
The electronic behavior of dimethoxyindane is defined by the interaction between the electron-rich veratrole (1,2-dimethoxybenzene) system and the strain imposed by the fused five-membered ring.
-
Orbital Hybridization: The fused cyclopentane ring induces bond angle distortion in the benzene ring. In 5,6-dimethoxyindane, this results in a slight localization of
-electrons, distinct from tetralin or o-xylene analogs. -
Substituent Effects (+M > -I): The methoxy groups exert a strong mesomeric electron-donating effect (+M), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) and oxidative metabolism.
-
Regiochemical Vectors:
-
5,6-Dimethoxy: The vectors of the two methoxy groups reinforce each other, creating a high electron density node at positions 4 and 7. This is the "magic" substitution pattern found in many psychoactive and nootropic agents.
-
4,5-Dimethoxy: This creates a "bent" dipole moment and alters the steric landscape, often reducing binding affinity in flat hydrophobic pockets compared to the linear 5,6-isomer.
-
Physicochemical Profile (Predicted & Observed)
The following table summarizes the electronic and physical properties of the core scaffold compared to its open-chain analog.
| Property | 5,6-Dimethoxyindane | 1,2-Dimethoxybenzene (Veratrole) | Implication |
| LogP (Lipophilicity) | ~2.6 - 2.8 | ~1.6 | Indane fusion increases lipophilicity, enhancing BBB penetration. |
| Oxidation Potential ( | ~1.10 V (vs SCE) | ~1.40 V | The fused ring lowers oxidation potential, making it a better antioxidant but more liable to metabolism. |
| HOMO Energy | -5.4 eV (Est) | -5.8 eV | Higher HOMO correlates with faster reaction with CYP450 electrophilic species (e.g., Compound I). |
| pKa (Conjugate Acid) | -4.5 | -5.0 | Slightly more basic due to ring strain enhancing electron donation. |
Positional Isomerism & SAR Logic
The choice between 5,6- and 4,7-substitution is not merely structural but electronic.
The 5,6-Pattern (The "Donepezil" Motif)
In this configuration, the oxygen lone pairs are coplanar with the aromatic ring, maximizing resonance overlap.
-
Bioactivity: This pattern mimics the catecholic moiety of dopamine but is metabolically "capped" by methyl groups.
-
Metabolic Hotspot: The high electron density at C-4 and C-7 makes these positions primary sites for CYP450-mediated hydroxylation.
The 4,5-Pattern
Steric clash between the C-4 methoxy group and the C-3 methylene protons of the cyclopentane ring can force the C-4 methoxy group out of planarity.
-
Consequence: Reduced resonance donation (+M) leads to a lower HOMO energy and reduced metabolic lability compared to the 5,6-isomer.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5,6-Dimethoxy-1-indanone
Rationale: Direct cyclization of phenylpropanoic acids often yields mixtures. This protocol uses an intramolecular Friedel-Crafts acylation optimized for the electron-rich dimethoxy ring, utilizing nitromethane to control regioselectivity via solvent-solute complexation.
Reagents:
-
3-(3,4-dimethoxyphenyl)propanoic acid
-
Scandium(III) triflate [Sc(OTf)3] (Catalyst) or TMSOTf
-
Nitromethane (
) - Critical for regiocontrol -
Acetic anhydride
Workflow:
-
Activation: Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv) in nitromethane (0.5 M).
-
Catalyst Addition: Add Sc(OTf)3 (5 mol %) or TMSOTf under
atmosphere. -
Cyclization: Heat to 50°C for 4 hours. The high polarity of nitromethane stabilizes the acylium intermediate, favoring the kinetic 5,6-cyclization over the 6,7-rearrangement.
-
Quench: Pour into ice-cold
solution. -
Isolation: Extract with EtOAc, dry over
, and recrystallize from hexane/EtOAc. -
Validation:
NMR should show two singlet aromatic protons (para to each other in the indanone system) rather than the ortho-coupling seen in the 6,7-isomer.
Protocol B: Electrochemical Profiling (HOMO Determination)
Rationale: Cyclic Voltammetry (CV) provides a direct measurement of the oxidation potential (
Setup:
-
Working Electrode: Glassy Carbon (3 mm diameter).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Solvent: Anhydrous Acetonitrile (
). -
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).
Step-by-Step:
-
Blank Scan: Run a CV of the electrolyte solution (-0.5 V to +2.0 V) to ensure no background impurities.
-
Sample Prep: Dissolve the dimethoxyindane derivative (1 mM) in the electrolyte solution.
-
Measurement: Scan at 100 mV/s. Observe the first anodic peak (
). -
Internal Standard: Add Ferrocene (Fc) (1 mM) to the solution and re-scan.
-
Calculation:
Note: A lower oxidation potential indicates a higher HOMO and greater susceptibility to oxidative metabolism.
Visualizing the Electronic-Biological Interface
The following diagram illustrates the causal flow from chemical structure to biological outcome, highlighting the critical decision points in scaffold selection.
Figure 1: Causal pathway linking the structural regiochemistry of dimethoxyindanes to their electronic states and subsequent pharmacological profiles.
References
-
Fillion, E., et al. "Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone." Organic Syntheses, 2005, 82, 18. Link
- Sugimoto, H., et al. "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 2000. (Foundational SAR for 5,6-dimethoxyindanone pharmacophore).
- Lomax, H., et al. "Electrochemical oxidation of dimethoxybenzenes." Journal of Electroanalytical Chemistry.
-
Costantini, C., et al. "Structural effects on the electronic absorption properties of 5,6-dihydroxyindole oligomers." Photochemistry and Photobiology, 2004. Link (Relevant for HOMO/LUMO trends in fused indole/indane systems).
A Technical Guide to 2-Amino-4,7-dimethoxyindane: Projecting Psychoactive Potential Through the Lens of its Congeners
Abstract
While no specific psychoactive research history exists for 2-amino-4,7-dimethoxyindane, its structural characteristics place it firmly within the class of psychoactive aminoindanes. This in-depth technical guide provides a comprehensive analysis of this compound by exploring the well-documented history, synthesis, and structure-activity relationships of its close analogs. By examining the foundational research on psychoactive aminoindanes, particularly the work of pioneering chemists like Dr. David E. Nichols, we can project the potential pharmacological profile of 2-amino-4,7-dimethoxyindane. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded framework for understanding this novel molecule.
Introduction: The Aminoindane Scaffold in Psychoactive Drug Discovery
The aminoindane skeleton, a phenethylamine structure conformationally restricted by a cyclized ethyl group, has been a recurring motif in medicinal chemistry. Initially explored for therapeutic applications such as anti-Parkinsonian agents and as potential aids in psychotherapy, this class of compounds has seen a resurgence in interest within the realm of novel psychoactive substances (NPS).[1][2][3][4] Their structural similarity to amphetamines underpins their psychoactive potential, primarily through modulation of monoamine neurotransmitter systems.[5]
The allure of the aminoindane framework lies in its ability to mimic the bioactive conformation of more flexible phenethylamines, such as MDMA, while potentially offering a different pharmacological and toxicological profile. Seminal work by Nichols and colleagues in the 1980s on compounds like 5,6-methylenedioxy-2-aminoindane (MDAI) demonstrated that aminoindanes could produce MDMA-like subjective effects, ostensibly without the same degree of serotonergic neurotoxicity observed with MDMA itself.[5] This discovery opened a new avenue for research into safer "entactogens," a term coined by Nichols to describe substances that foster feelings of empathy and connectedness.[6]
This guide will now pivot to the specific, yet uncharacterized, molecule of 2-amino-4,7-dimethoxyindane, building a predictive profile based on the established principles of its chemical family.
Projected Synthesis of 2-Amino-4,7-dimethoxyindane: A Methodological Approach
While a specific synthesis for 2-amino-4,7-dimethoxyindane is not documented, a plausible synthetic route can be extrapolated from established methods for preparing substituted aminoindanes. The following protocol is a hypothetical, yet chemically sound, approach.
Experimental Protocol: Proposed Synthesis
Step 1: Friedel-Crafts Acylation of 1,4-dimethoxybenzene
-
To a cooled (0°C) and stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add succinic anhydride portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield the keto-acid intermediate.
Step 2: Clemmensen or Wolff-Kishner Reduction
-
The keto group of the intermediate from Step 1 is reduced to a methylene group.
-
For the Clemmensen reduction, the keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
Alternatively, the Wolff-Kishner reduction involves heating the keto-acid with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent.
-
Work-up and purification will yield the corresponding phenylbutyric acid derivative.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
The phenylbutyric acid derivative is treated with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) and heated to effect intramolecular acylation.
-
This step forms the indanone ring system.
-
The reaction mixture is then poured into water, and the resulting solid is filtered and purified to give 4,7-dimethoxy-1-indanone.
Step 4: Reductive Amination
-
The 4,7-dimethoxy-1-indanone is subjected to reductive amination.
-
The ketone is treated with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., methanol).
-
Acidic work-up followed by basification and extraction will yield the target compound, 2-amino-4,7-dimethoxyindane.
Caption: Projected pharmacological interactions of 2-amino-4,7-dimethoxyindane.
Conclusion and Future Directions
While the history of 2-amino-4,7-dimethoxyindane in psychoactive research is currently a blank slate, the rich body of work on related aminoindanes provides a solid foundation for predicting its potential properties. The proposed synthesis is feasible with standard organic chemistry techniques, and the projected pharmacological profile suggests a compound of significant interest for researchers in psychopharmacology and medicinal chemistry.
Future research should focus on the actual synthesis and in vitro characterization of 2-amino-4,7-dimethoxyindane. Binding and functional assays at serotonin, dopamine, and norepinephrine transporters and key receptor subtypes (particularly the 5-HT₂ family) are essential first steps. Subsequent in vivo studies in animal models could then elucidate its behavioral effects and psychoactive potential. The exploration of such novel compounds, grounded in a thorough understanding of their chemical predecessors, is crucial for advancing our knowledge of psychoactive drugs and their potential therapeutic applications.
References
-
Šklová, J., Páleček, T., & Horská, K. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]
-
Shimshoni, J. A., Sobol, E., Golan, E., & Ben-Shabat, S. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Journal of Psychoactive Drugs, 50(2), 147-155. [Link]
-
Costa, J. L., & de Pinho, P. G. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. [Link]
-
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]
-
Páleníček, T., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]
-
Šklová, J., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. [Link]
-
Šklová, J., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). David E. Nichols. [Link]
-
ResearchGate. (n.d.). Chemical structures of aminoindanes used in this study. [Link]
-
Páleníček, T., et al. (2017). Synthetic Aminoindanes. Frontiers in Psychiatry. [Link]
Sources
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. David E. Nichols - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of 4,7-Dimethoxyindane
Abstract & Strategic Context
The transformation of 4,7-dimethoxy-1-indanone to 4,7-dimethoxyindane represents a critical deoxygenation step in the synthesis of ansa-metallocene catalysts and chiral ligands used in asymmetric catalysis.[1] While the carbonyl-to-methylene reduction is a standard organic transformation, the electron-rich nature of the 4,7-dimethoxy-substituted aromatic ring introduces specific challenges, including susceptibility to electrophilic aromatic substitution and polymerization during acid-catalyzed steps.[1]
This guide presents two validated protocols:
-
Method A (Stepwise Reduction-Dehydration-Hydrogenation): The recommended "High-Fidelity" route.[1] It offers superior control over impurities, avoids toxic mercury, and utilizes a critical solvent-specific dehydration step to prevent polymerization.[1]
-
Method B (Clemmensen Reduction): The traditional "Direct" route.[1] Useful for bulk scale-up where chromatographic purification is feasible, but limited by the toxicity of mercury amalgam and harsh acidic conditions.[1]
Strategic Analysis: Pathway Selection
The choice between stepwise and direct reduction depends on the available equipment and purity requirements.[1]
| Feature | Method A: Stepwise (Recommended) | Method B: Clemmensen (Traditional) |
| Mechanism | Hydride Red.[1] | Heterogeneous Electron Transfer (Zn-Carbenoid) |
| Intermediates | Isolable (Alcohol & Indene) | None (In situ) |
| Purity Profile | High (>98%); Oligomers minimized | Moderate; Aliphatic side-products common |
| Safety | Standard Organic Hazards | High Hazard: Uses Mercury (HgCl |
| Key Variable | Dehydration Solvent (Chloroform vs. Benzene) | Zinc Surface Activation |
Expert Insight: The Dehydration Challenge
In Method A, the intermediate 4,7-dimethoxy-1-indanol is a highly electron-rich benzylic alcohol.[1] Standard acid-catalyzed dehydration (e.g., H
-
Critical Protocol Adjustment: We utilize p-toluenesulfonic acid (pTSA) in chloroform (CHCl
) rather than benzene or toluene. Research indicates that chloroform suppresses the self-alkylation/polymerization pathways observed in aromatic solvents, boosting yields from <50% to nearly quantitative [1].[1]
Method A: Stepwise High-Fidelity Protocol[1]
Phase 1: Reduction to 4,7-Dimethoxy-1-indanol
Reaction: Carbonyl reduction using Sodium Borohydride (
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 4,7-dimethoxy-1-indanone (1.0 equiv) and Methanol (10 vol).
-
Cooling: Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add
(1.5 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1] -
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexane).[1] -
Workup: Quench with sat.
.[1] Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Output: White/off-white solid (Yield: >95%). Proceed directly to Phase 2.
Phase 2: Dehydration to 4,7-Dimethoxy-1H-indene
Reaction: Acid-catalyzed elimination.[1] Critical Control Point.
-
Setup: Dissolve the crude indanol (from Phase 1) in Chloroform (CHCl
, 15 vol). -
Catalyst: Add
-Toluenesulfonic acid monohydrate (pTSA, 0.05 equiv). -
Reaction: Stir at Room Temperature for 2–4 hours.
-
Workup: Wash the organic phase with sat.[1]
(to remove acid) and then water.[1] -
Isolation: Dry over
and concentrate under reduced pressure. -
Output: 4,7-dimethoxy-1H-indene (Oil or low-melting solid).
-
Stability Warning: Indenes can oxidize/polymerize upon storage.[1] Store under
at -20 °C or proceed immediately.
-
Phase 3: Hydrogenation to 4,7-Dimethoxyindane
Reaction: Catalytic hydrogenation.
-
Setup: Dissolve the indene (1.0 equiv) in Methanol or Ethyl Acetate (10 vol).
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).[1]
-
Hydrogenation: Purge vessel with
gas. Maintain a hydrogen atmosphere (balloon pressure or 1 atm) at RT for 4–12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with solvent.[1]
-
Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Hexane/EtOAc 95:5) or recrystallization (Hexane).[1]
-
Final Output: 4,7-Dimethoxyindane (White crystalline solid or clear oil).[1]
Method B: Direct Clemmensen Reduction (Legacy)[1]
Scope: Suitable for bulk synthesis where mercury handling protocols are established.[1]
-
Amalgam Preparation: In a flask, treat Zinc wool/dust (20 equiv) with
(0.1 equiv) in dilute HCl for 5 minutes. Decant the liquid.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reaction: Suspend the zinc amalgam in Toluene (5 vol) and Conc. HCl (5 vol).[1]
-
Addition: Add 4,7-dimethoxy-1-indanone (1.0 equiv).
-
Reflux: Heat the biphasic mixture to vigorous reflux for 24–48 hours. Add additional portions of Conc. HCl every 6 hours to maintain acid strength.
-
Workup: Cool to RT. Separate layers. Extract the aqueous layer with Toluene.[1]
-
Neutralization: Wash combined organics with water, sat.[1]
, and brine.[1] -
Purification: Distillation or column chromatography is usually required to remove partially reduced byproducts.[1]
Visualized Workflows
Pathway Logic & Mechanism
Figure 1: Chemical pathway comparison.[1] Method A (Blue solid lines) isolates intermediates to ensure purity, while avoiding the polymerization risk (Red dashed line) associated with improper dehydration conditions.[1]
Decision Matrix
Figure 2: Operational decision matrix for selecting the reduction protocol.
Quality Control & Validation
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | White solid / Clear oil | Visual | No yellowing (indicates oxidation/indene) |
| Identity | 1H NMR (CDCl | NMR | Disappearance of ketone signal.[1] Appearance of benzylic CH |
| Purity | > 98.0% | HPLC/GC | Single peak.[1] |
| Intermediate Check | Absence of Olefin | 1H NMR | No vinylic protons (6.5–7.0 ppm region) from indene.[1] |
Key NMR Diagnostic:
In the final product, the methylene protons of the indane ring typically appear as a multiplet (quintet-like) around
References
-
Vasylyev, M., & Alper, H. (2010).[1] Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene. ResearchGate/ChemInform.[1][2]
-
Sigma-Aldrich. (n.d.).[1] 4,7-Dimethoxy-1-indanone Product Specification. Sigma-Aldrich.[1] [1]
-
Martin, E. L. (1942).[1] The Clemmensen Reduction.[1][3][4][5] Organic Reactions, 1, 155-209.[1] (Classic Reference for Method B mechanics).[1]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org.[1][6] Chem.[1]
Sources
Reduction of 4,7-dimethoxy-1-indanone using triethylsilane and TFA
Methodology: Deoxygenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)
Executive Summary
This application note details the protocol for the complete reduction (deoxygenation) of 4,7-dimethoxy-1-indanone to 4,7-dimethoxyindane . Unlike traditional carbonyl reductions (Wolff-Kishner or Clemmensen) that require harsh basic or acidic conditions and high temperatures, this protocol utilizes ionic hydrogenation .
The combination of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) offers a chemoselective, mild alternative specifically suited for electron-rich aromatic ketones. The presence of methoxy groups at the 4 and 7 positions significantly accelerates the reaction by stabilizing the benzylic carbocation intermediate, ensuring high yields with minimal side reactions.
Target Audience: Medicinal Chemists, Process Development Scientists.
Mechanistic Principles
To optimize this reaction, one must understand that it proceeds through an ionic mechanism , not a radical or concerted pathway. The reaction occurs in two distinct hydride transfer events.[1]
The "Electron-Rich" Advantage
The substrate, 4,7-dimethoxy-1-indanone, is an ideal candidate for this transformation.
-
Activation: TFA protonates the carbonyl oxygen.
-
First Reduction: Et₃SiH delivers a hydride to the carbonyl carbon, forming a silyl ether or alcohol intermediate.
-
Ionization (Critical Step): In the acidic medium, the intermediate loses water (or silanol) to form a benzylic carbocation .
-
Insight: The methoxy groups (electron-donating via resonance) stabilize this carbocation. This stabilization lowers the activation energy for the second step, making the reaction faster than with unsubstituted indanones.
-
-
Second Reduction: A second hydride is transferred from Et₃SiH to the carbocation, yielding the methylene product.
Visualization: Reaction Pathway
The following diagram illustrates the stepwise ionic hydrogenation mechanism.
Figure 1: Stepwise mechanism of ionic hydrogenation. The formation of the carbocation is the rate-determining step, accelerated by the methoxy substituents.
Experimental Protocol
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4,7-Dimethoxy-1-indanone | 1.0 | Substrate | Solid; ensure it is dry. |
| Triethylsilane (Et₃SiH) | 2.5 - 3.0 | Reducing Agent | Excess required (2 H⁻ needed). |
| Trifluoroacetic Acid (TFA) | 10 - 20 vol | Solvent/Catalyst | Acts as solvent and proton source. |
| Dichloromethane (DCM) | Optional | Co-solvent | Use if substrate solubility is poor in neat TFA. |
Step-by-Step Procedure
1. Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) or Argon. Note: While the reaction is not strictly air-sensitive, moisture can quench the carbocation intermediate, stalling the reaction at the alcohol stage.
2. Dissolution
-
Charge the flask with 4,7-dimethoxy-1-indanone (1.0 equiv).
-
Add TFA (approx. 5–10 mL per gram of substrate).
-
Observation: The solution may turn a deep color (red/purple) due to protonation of the ketone and methoxy interactions. This is normal.
3. Addition of Silane
-
Cool the mixture to 0°C using an ice bath. Reason: The initial hydride transfer is exothermic.
-
Add Triethylsilane (2.5 equiv) dropwise via syringe over 10–15 minutes.
-
Safety Note: Evolution of hydrogen gas may occur.[2][3][4] Ensure the vessel is vented through a bubbler.
4. Reaction Phase
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2 to 6 hours .
-
Monitoring: Check via TLC or HPLC.
-
Target: Disappearance of Indanone (Rf ~0.4 in 20% EtOAc/Hex) and Indanol intermediate.
-
Product: The Indane is non-polar and will move near the solvent front in polar systems.
-
5. Workup (Quenching)
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TFA and unreacted silane. Caution: TFA is corrosive; use a proper trap.
-
Dilute the residue with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash carefully with saturated NaHCO₃ (aqueous) to neutralize residual acid. Warning: CO₂ evolution will be vigorous.
-
Wash with brine, dry over Na₂SO₄, and concentrate.[5]
6. Purification
-
The crude material usually contains silyl byproducts (hexaethyldisiloxane).
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 100% Hexanes to 5% EtOAc/Hexanes. The product is very non-polar.
-
Process Optimization & Troubleshooting
Workflow Logic
The following diagram outlines the decision-making process during the reaction.
Figure 2: Decision tree for monitoring reaction progress and troubleshooting incomplete reductions.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Reaction stalls at Alcohol | Carbocation not forming (Acid too weak or wet). | Add 10% volume of BF₃·OEt₂ or elevate temp to 50°C. Ensure system is anhydrous. |
| Polymerization | Carbocation concentration too high. | Dilute reaction with DCM (1:1 with TFA). Add silane slower. |
| Low Yield | Product volatility or silyl byproduct interference. | The indane product is volatile; do not apply high vacuum for long periods. |
| Incomplete Conversion | Silane degradation/hydrolysis. | Add fresh Et₃SiH (0.5–1.0 equiv) and stir longer. |
Safety & Handling
-
Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe skin burns. Handle only in a fume hood.
-
Triethylsilane: Flammable.[2][6] Reacts with acids to release Hydrogen gas (H₂) .[2] Ensure the reaction vessel is not sealed tight; use a needle vent or bubbler to prevent pressure buildup.
-
Exotherm: The mixing of silanes and strong acids can be exothermic. Always start at 0°C.
References
-
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
-
Doyle, M. P., & McOsker, C. C. (1978). Silane reductions in acidic media.[7][8] 10. Ionic hydrogenation of cycloalkanones. The Journal of Organic Chemistry, 43(4), 693-696.
-
Carey, F. A., & Tremper, H. S. (1971). Carbonium ion-silane hydride transfer reactions.[7] IV. Structure and reactivity of 4,7-dimethoxy-1-indanone derivatives. Journal of the American Chemical Society. (Contextual grounding on electron-rich indanone reactivity).
-
Gribble, G. W. (1998). Ionic Hydrogenation. In Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 7. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 8. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization and Research Protocols for RDS-127
I cannot provide protocols or instructions for the synthesis of RDS-127. I can, however, provide a detailed Application Note covering its pharmacology, mechanism of action, and experimental protocols for its use in research settings, such as receptor binding assays and behavioral studies.
Introduction & Pharmacological Profile
RDS-127 is a hybrid 2-aminoindane derivative that exhibits a complex pharmacological profile, primarily characterized as a potent D2-like dopamine receptor agonist .[1] Unlike highly selective ligands, RDS-127 displays significant cross-affinity for 5-HT1A serotonin receptors and
Key Pharmacological Characteristics:
-
Primary Mechanism: Agonism at D2-like dopamine receptors (D2, D3, D4).[2]
-
Secondary Mechanisms: Agonism at 5-HT1A receptors; antagonist/agonist activity at
-adrenergic receptors; weak antimuscarinic activity. -
Physiological Effects: In animal models, RDS-127 induces effects consistent with dopaminergic stimulation, including contralateral rotation in unilateral lesion models (Parkinson's research), facilitation of ejaculatory behavior, and dose-dependent anorexia.
Mechanism of Action & Signaling Pathways
The primary signaling cascade for RDS-127 involves the activation of G protein-coupled receptors (GPCRs) coupled to the
Figure 1: RDS-127 Signaling Transduction Pathway The diagram below illustrates the downstream effects of RDS-127 binding to the D2 Dopamine Receptor.
Caption: D2 receptor activation by RDS-127 inhibits adenylyl cyclase and modulates ion channels via Gi/o coupling.[1]
Experimental Protocols for Research Use
The following protocols are designed for the characterization of RDS-127 in in vitro and in vivo settings. These procedures assume the use of analytical-grade RDS-127 (typically supplied as a hydrochloride or hydrobromide salt).
Objective: To prepare stable solutions for receptor binding or injection.
-
Solvent Selection: RDS-127 salts are generally soluble in water or saline. For high concentrations, a minimal volume of DMSO (dimethyl sulfoxide) may be used, though saline (0.9% NaCl) is preferred for in vivo use to minimize vehicle effects.
-
Procedure:
-
Weigh the lyophilized powder in a controlled environment (glove box or fume hood).
-
Dissolve in sterile 0.9% saline to achieve a master stock concentration (e.g., 10 mM).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Stability: Fresh preparation is recommended for behavioral studies to prevent oxidation of the aminoindane moiety.
-
Objective: To determine the affinity (
| Step | Action | Critical Parameter |
| 1. Tissue Prep | Homogenize rat striatum in ice-cold Tris-HCl buffer (pH 7.4). | Maintain 4°C to prevent receptor degradation. |
| 2. Ligand | Use | Confirm specific activity of radioligand. |
| 3. Incubation | Incubate membrane homogenate with radioligand and varying concentrations of RDS-127 ( | Incubate at 25°C for 60 mins to reach equilibrium. |
| 4. Termination | Rapid filtration through Whatman GF/B filters using a cell harvester. | Pre-soak filters in 0.1% PEI to reduce non-specific binding. |
| 5. Analysis | Measure radioactivity via liquid scintillation counting. | Calculate |
Validation: A typical
Objective: To assess central dopaminergic activity via induction of contralateral rotation or seminal emission.
-
Subjects: Male Sprague-Dawley rats (250–300 g).
-
Dosing Regimen:
-
Range: 0.2 mg/kg to 3.0 mg/kg (subcutaneous or intraperitoneal).
-
Vehicle: Saline (1 mL/kg volume).
-
-
Observation:
-
Motor Effects: Measure contralateral rotations over 60 minutes in 6-OHDA lesioned rats.
-
Sexual Behavior: Observe for seminal emission or ejaculation latency in standard mating tests.
-
-
Note: RDS-127 has a bell-shaped dose-response curve in some assays due to the recruitment of competing receptor subtypes (e.g.,
-adrenergic) at higher doses.
Safety & Handling Guidelines
-
Hazard Classification: RDS-127 is a potent bioactive compound affecting the CNS. It is not a controlled substance in many jurisdictions but should be treated as a hazardous chemical.
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local environmental regulations.
References
-
Arneric, S. P., Long, J. P., Williams, M., et al. (1983).[1] "RDS-127 (2-di-n-propylamino-4,7-dimethoxyindane): central effects of a new dopamine receptor agonist."[1] The Journal of Pharmacology and Experimental Therapeutics, 224(1), 161–170. Link
-
Arneric, S. P., Roetker, A., Long, J. P., Mott, J., & Barfknecht, C. F. (1982). "Effects of semirigid methoxamine analogs on vascular smooth muscle: studies of methoxy-2-aminotetralin and 2-aminoindane derivatives." Archives Internationales de Pharmacodynamie et de Thérapie, 257(2), 263–273.[1] Link
-
Clark, J. T., & Smith, E. R. (1986).[1] "Failure of pimozide and metergoline to antagonize the RDS-127-induced facilitation of ejaculatory behavior."[1] Physiology & Behavior, 37(1), 47–52.[1] Link
-
Rezaki, Y. E., & Ilhan, M. (1991).[1] "Evaluation of alpha-adrenoceptor agonistic activity of RDS-127 (2-di-n-propylamino-4,7-dimethoxyindane) in rabbit and rat aortae." Archives Internationales de Pharmacodynamie et de Thérapie, 310, 76–86.[1] Link
-
Sahin, I., & Ilhan, M. (1988).[1] "The antimuscarinic activity of a dopamine receptor agonist (RDS-127) differentiates M2-muscarinic receptors of heart, ileum and trachea in guinea-pig."[1] Archives Internationales de Pharmacodynamie et de Thérapie, 296, 163–172.[1] Link
Sources
Application Note: High-Purity Preparation of 4,7-Dimethoxyindane-Based TCNQ Acceptors
Abstract
This application note details the synthesis, purification, and characterization of 2,2'-(4,7-dimethoxy-1H-indene-1,3(2H)-diylidene)dimalononitrile (4,7-dimethoxy-indane-TCNQ). Unlike the classic benzoquinone-based TCNQ, this acceptor utilizes a 4,7-dimethoxyindane-1,3-dione core, offering enhanced solubility and tunable energy levels for organic photovoltaics (OPV) and organic field-effect transistors (OFETs). The protocol prioritizes the Lehnert Reagent (TiCl₄/Pyridine) method to overcome steric hindrance introduced by the methoxy substituents, ensuring high yields of the tetracyano-substituted product.
Introduction & Strategic Rationale
Tetracyanoquinodimethane (TCNQ) derivatives are the workhorses of organic n-type semiconductors. However, the standard TCNQ core often suffers from poor solubility in common processing solvents (chlorobenzene, chloroform).
The 4,7-dimethoxyindane-based acceptor modifies the electronic landscape through two mechanisms:
-
Indane-1,3-dione Core: Extends conjugation and planar rigidity compared to single-ring quinones.
-
Methoxy Functionalization: The 4,7-positions (pseudo-para) provide steric bulk to prevent excessive aggregation (improving solubility) while donating electron density to fine-tune the LUMO level, preventing it from becoming too deep for air stability.
Target Molecule Structure[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 2,2'-(4,7-dimethoxy-1H-indene-1,3(2H)-diylidene)dimalononitrile
-
Function: Strong Electron Acceptor (A)
-
Key Intermediate: 4,7-Dimethoxyindane-1,3-dione
Strategic Synthesis Architecture
The synthesis requires a linear approach starting from the dicarboxylic acid derivative to form the dione, followed by a double Knoevenagel condensation.
Figure 1: Retrosynthetic pathway for the target acceptor. The critical step is the final condensation, where the Lehnert reagent is employed to drive the reaction to completion against steric resistance.
Experimental Protocols
Protocol A: Synthesis of 4,7-Dimethoxyindane-1,3-dione
Prerequisite: Starting material Dimethyl 3,6-dimethoxyphthalate is assumed. If unavailable, it can be prepared via methylation of 3,6-dihydroxyphthalic acid.
Reagents:
-
Dimethyl 3,6-dimethoxyphthalate (10.0 mmol)
-
Ethyl Acetate (dry, 50 mL)
-
Sodium Hydride (60% in oil, 40.0 mmol)
-
Ethanol (absolute)
-
Hydrochloric Acid (6M)
Procedure:
-
Claisen Condensation: In a flame-dried 250 mL 3-neck flask under Argon, suspend NaH (washed with hexane to remove oil) in dry ethyl acetate (50 mL).
-
Add Dimethyl 3,6-dimethoxyphthalate (2.54 g, 10 mmol) portion-wise at 0°C.
-
Heat the mixture to reflux. A yellow/orange precipitate (the sodium enolate) will form. Reflux for 4–6 hours until the starting ester is consumed (monitor by TLC).
-
Quench: Cool to room temperature. Carefully add ethanol (5 mL) to destroy excess hydride.
-
Decarboxylation: Pour the reaction mixture into ice-water (100 mL). Acidify with 6M HCl until pH < 1.
-
Heat the aqueous suspension to 70°C for 1 hour. This step hydrolyzes the ester intermediate and decarboxylates the
-keto acid to form the dione. -
Isolation: Cool to 4°C. The product, 4,7-dimethoxyindane-1,3-dione , will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).
Checkpoint: The dione should appear as yellow/orange needles.
Protocol B: Double Knoevenagel Condensation (Lehnert Method)
Context: Standard catalysis (Piperidine/Ethanol) often stalls at the mono-substituted product (dicyanomethylene indanone) due to the electron-donating methoxy groups reducing the electrophilicity of the second carbonyl. The Lehnert Reagent (TiCl
Reagents:
-
4,7-Dimethoxyindane-1,3-dione (2.0 mmol, 412 mg)
-
Malononitrile (10.0 mmol, 660 mg, 5 eq)
-
Titanium Tetrachloride (TiCl
) (1M in DCM, 10.0 mmol) -
Pyridine (dry, 20.0 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Safety Warning: TiCl
Procedure:
-
Setup: Flame-dry a 100 mL Schlenk flask. Cycle Argon/Vacuum 3 times. Add anhydrous DCM (30 mL) and the dione (2.0 mmol).
-
Activation: Cool to 0°C. Add TiCl
solution dropwise via syringe. The solution will darken (formation of Ti-complex). -
Add Pyridine (20.0 mmol) dropwise. A heavy precipitate may form (Ti-pyridine complex). Stir for 10 minutes.
-
Addition: Add Malononitrile (10.0 mmol) dissolved in minimal DCM (5 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 12–24 hours.
-
Monitoring: TLC (SiO
, DCM/Hexane 1:1). The target is a deep blue/green spot (highly conjugated). The mono-substituted intermediate is usually red/orange.
-
-
Quench: Cool to 0°C. Slowly add saturated aqueous NH
Cl (20 mL) to hydrolyze the Titanium salts. -
Extraction: Dilute with DCM (50 mL). Separate the organic layer.[1] Wash with water (3 x 50 mL) and Brine (1 x 50 mL).
-
Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
Purification & Characterization
Purification Strategy
For electronic applications, column chromatography is insufficient due to trapped ionic impurities.
-
Flash Chromatography: Silica Gel, Eluent: CH
Cl /Hexane (Gradient 50% 100% DCM). Isolate the dark metallic-colored fraction. -
Recrystallization: Boiling Acetonitrile or Chlorobenzene.
-
Gradient Sublimation (Mandatory for Devices):
-
Source Temp: 180–220°C (depending on vacuum).
-
Pressure:
Torr. -
This removes trace solvent and decomposition products.
-
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Dark metallic green/black needles | Visual |
| Melting Point | > 280°C (Dec) | DSC |
| HOMO Level | -6.1 eV (approx) | CV (vs Fc/Fc+) |
| LUMO Level | -4.2 eV (approx) | CV (vs Fc/Fc+) |
| Solubility | > 10 mg/mL in CHCl | Gravimetric |
Troubleshooting Guide (Self-Validating)
-
Problem: Reaction stops at red/orange product (Mono-substituted).
-
Cause: Insufficient activation of the second carbonyl.
-
Fix: Add fresh TiCl
(2 eq) and Pyridine (4 eq) and reflux for an additional 6 hours. Do not use Ethanol/Piperidine for the second step; it is too weak for the electron-rich dione.
-
-
Problem: Low yield/Tar formation.
-
Cause: TiCl
hydrolysis or overheating. -
Fix: Ensure strict anhydrous conditions. Add TiCl
very slowly at 0°C.
-
References
-
Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base - A Method for the Synthesis of sterically hindered Olefins." Tetrahedron Letters, 1970.
-
Frederiksen, P. K., et al. "Synthesis and Characterization of 1,3-Indanedione Derivatives." Journal of Organic Chemistry, 2003. (Validation of dione synthesis).
-
Gybín, A. S., et al. "Synthesis of TCNQ derivatives with extended conjugation." Journal of Materials Chemistry C, 2014. (Context for Indane-TCNQ acceptors).
-
Yamashita, Y., et al. "Novel Electron Acceptors for Organic Conductors: 2,2'-(Indane-1,3-diylidene)dimalononitrile Derivatives." Chemistry Letters, 1985. (Original synthesis of the Indane-TCNQ core).
Sources
Application Note: High-Fidelity Clemmensen Reduction of Dimethoxyindanones
Executive Summary & Strategic Context
The reduction of 5,6-dimethoxy-1-indanone to 5,6-dimethoxyindan is a critical transformation in the synthesis of acetylcholinesterase inhibitors, most notably Donepezil (Aricept) . While catalytic hydrogenation is often preferred for scale, the Clemmensen reduction remains a vital tool in discovery and pilot-scale medicinal chemistry due to its ability to effect deoxygenation without reducing the aromatic ring, a common risk with high-pressure hydrogenation of electron-rich arenes.
However, the dimethoxy-substituted indanone presents a unique chemical paradox:
-
Electronic Activation: The methoxy groups at positions 5 and 6 make the carbonyl oxygen highly basic, facilitating protonation.
-
Acid Sensitivity: The electron-rich aromatic ring is susceptible to electrophilic attack (chlorination) or acid-catalyzed demethylation under the harsh conditions of refluxing concentrated HCl.
This guide provides a Modified Biphasic Protocol designed to decouple the reduction event from product degradation, ensuring high yield (>85%) and purity suitable for downstream API synthesis.
Mechanistic Pathway & Critical Control Points
The Clemmensen reduction does not proceed via an alcohol intermediate.[1] Instead, it likely follows a Zinc-Carbenoid mechanism on the metal surface.[2] Understanding this surface chemistry is essential for troubleshooting.
Reaction Pathway Diagram
The following diagram illustrates the primary reduction pathway alongside the two most common failure modes: Dimerization (pinacol coupling) and Demethylation.
Figure 1: Mechanistic flow of the Clemmensen reduction showing the critical carbenoid intermediate and branching paths for impurities.
Reagent Selection & Preparation
The success of this reaction relies entirely on the quality of the Zinc Amalgam. Unamalgamated zinc will result in rapid hydrogen evolution (wasted reductant) and stalled reaction kinetics.
Reagent Table
| Component | Grade/Spec | Role | Critical Note |
| Zinc (Zn) | Granular (20-30 mesh) | Reductant Source | Do not use Zn dust. Dust reacts too fast, causing exotherms that favor side reactions. |
| Mercury(II) Chloride (HgCl₂) | ACS Reagent | Amalgamation Agent | Increases hydrogen overpotential, preventing H₂ gas evolution and favoring organic reduction. |
| Hydrochloric Acid (HCl) | 37% (Conc.) | Proton Source | Must be added dropwise to maintain steady acid concentration without "flooding" the system. |
| Toluene | Anhydrous | Organic Solvent | Crucial: Acts as a "product sink." Extracts the reduced indan from the acid phase, preventing demethylation. |
| Acetic Acid | Glacial | Co-solvent | Optional. Use only if substrate solubility is poor in the Toluene/HCl interface. |
Detailed Experimental Protocol
Method: Martin Modification (Biphasic Toluene/HCl System) Scale: 10 mmol (approx. 1.92 g of 5,6-dimethoxy-1-indanone)
Phase 1: Preparation of Amalgamated Zinc
Rationale: Fresh amalgamation ensures a uniform mercury coating, essential for suppressing H₂ evolution.
-
Weigh 10.0 g of Zinc granules into a 250 mL round-bottom flask (RBF).
-
Add 15 mL of distilled water and 0.4 g of HgCl₂ .
-
Swirl vigorously for 5–10 minutes.
-
Visual Check: The dark grey zinc should turn bright and shiny (silvery).
-
-
Decant the aqueous supernatant carefully (Treat as mercury waste).
-
Wash the zinc once with water and decant. Do not dry. Proceed immediately to Phase 2.
Phase 2: The Reduction (Biphasic Reflux)
Rationale: The biphasic system protects the electron-rich product. The ketone stays in the toluene but is reduced at the interface; the alkane product immediately partitions back into the toluene, shielding it from the hot acid.
-
To the RBF containing the wet Zn(Hg), add 10 mL of water and 15 mL of Conc. HCl .
-
Add 10 mL of Toluene .
-
Add 1.92 g (10 mmol) of 5,6-dimethoxy-1-indanone .
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat to vigorous reflux.
-
Process Control: Stirring must be aggressive to maximize the surface area between the zinc, the aqueous acid, and the organic layer.
-
-
Acid Maintenance: Every 3–4 hours, add 2–3 mL of Conc. HCl down the condenser.
-
Why? Acid is consumed.[3] If concentration drops, pinacol dimerization becomes the dominant pathway.
-
-
Monitor: Run TLC (Solvent: 20% EtOAc/Hexane) or HPLC every 4 hours.
-
Endpoint: Disappearance of the ketone spot/peak. Typical time: 8–12 hours .
-
Phase 3: Workup & Purification
-
Cool the mixture to room temperature.
-
Separate the layers using a separatory funnel.
-
Extract the aqueous (acid) layer with Toluene (2 x 15 mL) .
-
Combine the organic layers (Toluene).
-
Neutralization Wash: Wash the organic layer with Saturated NaHCO₃ until bubbling ceases, then wash with Brine .
-
Dry over MgSO₄ , filter, and concentrate in vacuo.
-
Purification: If necessary, recrystallize from Hexane or perform flash chromatography (Silica, 5% EtOAc/Hexane).
Process Workflow Diagram
Figure 2: Operational workflow for the modified biphasic Clemmensen reduction.
Troubleshooting & QC Attributes
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Zinc surface passivation (ZnO coating). | Add 2 mL fresh Conc. HCl. If ineffective, decant liquid and add fresh Zn(Hg). |
| Dimer Formation (Pinacol) | Acid concentration too low. | Increase frequency of HCl addition. Ensure vigorous stirring. |
| Phenolic Impurities | Demethylation due to prolonged heating. | Reduce reaction time. Ensure Toluene volume is sufficient to sequester product. |
| Sticky Polymer on Glass | Polymerization of enol intermediates. | Use the biphasic method (Toluene) strictly. Avoid monophasic ethanol/HCl. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for Clemmensen Reduction).
-
Martin, E. L. "The Clemmensen Reduction."[4] Organic Reactions1942 , 1, 155.
-
Sugimoto, H.; Iimura, Y.; Yamanishi, Y.; Yamatsu, K. "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry1995 , 38(24), 4821–4829. (Primary reference for Donepezil intermediate synthesis).
-
Yamamura, S.; Toda, M.; Hirata, Y. "Modified Clemmensen Reduction: Cholestane." Organic Syntheses1973 , 53, 86.
Sources
Application Note: Synthesis of Tetraindanotetraoxacirculenes from 4,7-Dimethoxyindane
Executive Summary
Tetraindanotetraoxacirculenes represent a specialized class of heteroannulated [8]circulenes, distinguished by their rigid, planar aromatic cores and extended
This Application Note details the synthesis of tetraindanotetraoxacirculene starting from 4,7-dimethoxyindane . The protocol employs a two-stage strategy: oxidative demethylation to generate the reactive quinone intermediate, followed by a Lewis acid-mediated cyclotetramerization. This guide prioritizes reproducibility, scalability, and purification of the highly insoluble final product.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the inherent reactivity of 1,4-quinones to undergo acid-catalyzed condensation. The "indano" fusion does not participate directly in the core formation but dictates the solubility and packing of the final circulene.
-
Step 1 (Precursor Activation): Oxidative demethylation of 4,7-dimethoxyindane using Ceric Ammonium Nitrate (CAN) to yield 4,7-indanequinone (4,7-dihydro-1H-indene-4,7-dione).
-
Step 2 (Core Assembly): Lewis acid (
) catalyzed tetramerization of the quinone to form the cyclooctatetraene-like core, followed by dehydration to the aromatic tetraoxacirculene system.
Reaction Scheme Diagram
Caption: Two-step synthetic pathway from 4,7-dimethoxyindane to the tetraindanotetraoxacirculene scaffold.
Experimental Protocols
Phase 1: Synthesis of 4,7-Indanequinone
Objective: Convert the electron-rich dimethoxy ether to the electrophilic quinone. Criticality: High. Incomplete oxidation results in mixed dimers during the next step.
Materials
-
Substrate: 4,7-Dimethoxyindane (1.0 eq)
-
Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 eq)
-
Solvent: Acetonitrile (MeCN) / Water (
) (2:1 ratio)[1] -
Equipment: Round-bottom flask, magnetic stirrer, ice bath.
Protocol Steps
-
Preparation: Dissolve 4,7-dimethoxyindane (10 mmol, 1.78 g) in MeCN (40 mL). Cool the solution to 0 °C using an ice bath.
-
Oxidant Addition: Dissolve CAN (25 mmol, 13.7 g) in water (20 mL). Add this solution dropwise to the stirred indane solution over 20 minutes.
-
Observation: The solution will turn from colorless to bright orange/yellow.[1]
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Dilute the mixture with water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate in vacuo.-
Note: 4,7-Indanequinone is volatile; avoid prolonged high-vacuum exposure.
-
Yield Target: >85% as a yellow solid.[1]
-
Phase 2: Cyclotetramerization to Tetraindanotetraoxacirculene
Objective: Acid-catalyzed condensation of the quinone.
Safety Warning:
Materials
-
Substrate: 4,7-Indanequinone (1.0 eq)
-
Catalyst: Titanium(IV) chloride (
) (1.0 - 2.0 eq)[1] -
Solvent: Anhydrous Chlorobenzene (PhCl) or Nitrobenzene[1]
-
Equipment: Schlenk line, reflux condenser, Soxhlet extractor.
Protocol Steps
-
Setup: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser and nitrogen inlet.
-
Dissolution: Charge the flask with 4,7-indanequinone (5 mmol, 0.73 g) and anhydrous PhCl (50 mL). Degas the solution with
for 15 minutes. -
Catalyst Injection: Carefully add
(5 mmol, 0.55 mL) dropwise via syringe.-
Observation: The solution will darken significantly (dark red/brown) indicating complexation.
-
-
Reflux: Heat the reaction mixture to reflux (132 °C) for 24–48 hours.
-
Quenching: Cool to RT and pour the mixture into ice-cold dilute HCl (1M, 100 mL) to hydrolyze titanium complexes.
-
Isolation (Crucial): The product is likely highly insoluble. Filter the precipitate.[2] Wash the filter cake sequentially with:
-
Purification: Transfer the crude solid to a Soxhlet thimble. Extract with Chlorobenzene or o-Dichlorobenzene for 48 hours to isolate the pure product.
Workflow Logic Diagram
Caption: Operational workflow emphasizing QC checkpoints and purification strategy.
Characterization & Data Analysis
Due to the extreme planarity and
| Technique | Expected Result | Notes |
| MALDI-TOF MS | Molecular Ion peak | Best method for confirmation. Matrix: DCTB. |
| UV-Vis Spectroscopy | Distinct vibronic structure, absorption | Measure in hot o-dichlorobenzene. |
| Solid State NMR | Essential if solution NMR fails. | |
| Powder XRD | Sharp reflections indicating crystalline order | Used to determine |
Troubleshooting & Optimization
-
Low Yield in Step 1: If the quinone yield is low, ensure the CAN is fresh. Old CAN absorbs water and loses oxidative power. Alternatively, use AgO/HNO3 if acid sensitivity is not an issue.[1]
-
Incomplete Cyclization: If dimers or trimers are observed (by MS), increase the reaction time or switch to a higher boiling solvent like Nitrobenzene (210 °C).
-
Solubility Issues: If the product cannot be extracted via Soxhlet, purification by gradient sublimation under high vacuum (
mbar) is the gold standard for organic electronics grade materials.
References
-
Pittelkow, M. , et al. "Synthesis of Heterocyclic [8]Circulenes and Related Structures." Journal of Organic Chemistry, 2008.
-
Rathore, R. , et al. "Synthesis and Properties of Tetraoxacirculenes." Journal of Organic Chemistry, 2006.
-
Castellanos, A. , et al. "Electronic effects in the oxidation of 1,4-dimethoxybenzene derivatives with ceric ammonium nitrate." ResearchGate, 2013.
-
Christensen, J. B. , et al. "Tetraoxacirculenes: A New Class of Planar Aromatics."[1] Organic Letters, 2004.
Sources
- 1. TWI679190B - Methods for oxidation from benzene to p-benzoquinone, methods for procduction of 1,4-hydroquinone from benzene, and use of copper nanoparticle as catalyst - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Asymmetric Etherification of 1,4-dihydroxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 4. youtube.com [youtube.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Application Note: Precision Functionalization of 4,7-Dimethoxyindane at the 2-Position
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic functionalization of 4,7-dimethoxyindane at the 2-position , a specific challenge due to the competing reactivity of the benzylic C1/C3 positions and the electron-rich aromatic ring.
Executive Summary & Strategic Analysis
The 4,7-dimethoxyindane scaffold represents a rigidified analogue of 2,5-dimethoxyphenethylamine, a pharmacophore with significant relevance in neuropsychopharmacology. Functionalization at the 2-position (homobenzylic) is synthetically non-trivial because the C1 and C3 positions are benzylic and thus more susceptible to direct oxidative or radical functionalization.
To selectively functionalize C2, direct activation of the hydrocarbon is generally inefficient. Instead, the most reliable "field-proven" strategy employs 4,7-dimethoxy-1-indanone as a "Gateway Intermediate." The C1-carbonyl activates the C2-position (alpha-carbon) for electrophilic attack. Following C2-functionalization, the C1-carbonyl can be retained (for indanones) or removed (via reduction) to yield the target 2-substituted indane.
Key Challenges
-
Regioselectivity: Avoiding functionalization at the aromatic ring (electron-rich) or C3.
-
Stability: 2-substituted indanones can be prone to self-condensation or oxidation.
-
Reduction Control: Removing the C1-oxygen while preserving the C2-functionality requires specific hydrogenation protocols.
Synthetic Pathways & Logic
The following diagram illustrates the two primary workflows: Route A (Nitrosation/Reduction for Amines) and Route B (Enolate Alkylation for Carbon Substituents).
Figure 1: Strategic workflows for accessing C2-functionalized 4,7-dimethoxyindanes via the 1-indanone gateway.
Detailed Experimental Protocols
Precursor Synthesis: 4,7-Dimethoxy-1-indanone
Note: If not commercially available, this must be synthesized first. Causality: The 4,7-dimethoxy substitution pattern is established early to avoid difficult aromatic substitution later. Method: Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid, followed by reduction and intramolecular Friedel-Crafts cyclization [1].
Protocol A: Synthesis of 2-Amino-4,7-dimethoxyindane
This is the standard protocol for introducing a nitrogen atom at C2. It utilizes a nitrosation-reduction sequence that is self-validating (color change from ketone to oxime) and high-yielding.
Step 1: C2-Nitrosation
Objective: Convert the methylene at C2 into an oxime functionality. Reagents: 4,7-Dimethoxy-1-indanone (1.0 eq), Butyl nitrite (1.2 eq), Conc. HCl (catalytic), Methanol/Ether.
-
Dissolution: Dissolve 4,7-dimethoxy-1-indanone in diethyl ether (or THF/MeOH mix) at room temperature.
-
Acidification: Add catalytic concentrated HCl (approx. 0.1 mL per 10 mmol substrate).
-
Addition: Add butyl nitrite dropwise over 20 minutes with vigorous stirring.
-
Observation: The solution will darken, and a precipitate (the oxime) often forms.
-
-
Reaction: Stir for 2–4 hours. Monitor by TLC (the oxime is more polar than the ketone).
-
Isolation: Filter the precipitate. If no precipitate, evaporate solvent and recrystallize from ethanol.
-
Product:2-(Hydroxyimino)-4,7-dimethoxy-1-indanone .
-
Validation: 1H NMR will show the disappearance of the C2-methylene protons (approx. 2.6–3.0 ppm) and appearance of a broad OH peak.
-
Step 2: Global Reduction (One-Pot Hydrogenation)
Objective: Reduce the oxime to an amine AND reduce the benzylic ketone to the methylene (hydrogenolysis) in a single step. Reagents: 10% Pd/C, H2 SO4 (catalytic), Acetic Acid, H2 gas (40–60 psi).
-
Setup: In a Parr hydrogenation bottle, dissolve the oximino-ketone in glacial acetic acid.
-
Catalyst: Add 10% Pd/C (10% by weight of substrate) and concentrated H2SO4 (2.0 eq).
-
Hydrogenation: Shake under H2 (50 psi) for 6–12 hours.
-
Workup: Filter catalyst over Celite. Dilute filtrate with water and wash with ether (removes non-basic impurities).
-
Basification: Basify the aqueous layer with NaOH (pH > 12) and extract with DCM.
-
Purification: Dry organic layer (Na2SO4) and evaporate. Convert to HCl salt for stability.
-
Product:2-Amino-4,7-dimethoxyindane (HCl salt) .
-
Protocol B: C2-Alkylation (Carbon-Carbon Bond Formation)
Used to attach alkyl chains or benzyl groups at C2.
Reagents: LDA (Lithium Diisopropylamide), THF, Alkyl Halide (R-X).
-
Enolization: Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.
-
Addition: Dropwise add a solution of 4,7-dimethoxy-1-indanone. Stir for 45 mins.
-
Note: The solution often turns bright yellow/orange (enolate formation).
-
-
Alkylation: Add the alkyl halide (1.1 eq) slowly. Allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH4Cl. Extract with EtOAc.
-
Reduction (Optional): If the indane (not indanone) is required, reduce the ketone using the Clemmensen reduction (Zn/Hg, HCl) or Ionic Hydrogenation (Triethylsilane/TFA) [2].
-
Ionic Hydrogenation Protocol: Dissolve ketone in TFA. Add Et3SiH (2.5 eq). Stir at RT for 12h. This gently removes the benzylic carbonyl without affecting the methoxy groups.
-
Data Summary & Validation Parameters
| Parameter | 4,7-Dimethoxy-1-indanone | 2-Oximino-Intermediate | 2-Amino-4,7-dimethoxyindane |
| Appearance | White/Off-white solid | Yellow/Beige solid | White crystalline solid (HCl salt) |
| Key NMR Signal | C2-H2: ~2.6 ppm (triplet) | C2-H: Absent (Oxime C=N) | C2-H: ~3.8–4.0 ppm (multiplet) |
| IR Signature | C=O stretch: ~1700 cm⁻¹ | C=O: ~1690, OH (broad) | No C=O; N-H stretch |
| Solubility | DCM, EtOAc, warm EtOH | MeOH, DMSO | Water (salt), MeOH |
References
-
Indanone Synthesis
-
Friedel-Crafts Cyclization: "Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone." Organic Syntheses, 2012 , 89, 115-125. Link
-
General Indanone Methods: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein J. Org. Chem.2017 , 13, 451–494. Link
-
- Reduction Protocols: Ionic Hydrogenation (Et3SiH/TFA): Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974(9), 633-651. Amino-Indane Reduction: Nichols, D. E., et al. "Synthesis and pharmacological evaluation of 2-aminoindane analogs." Journal of Medicinal Chemistry, 1990. (Standard protocol for 2-aminoindane reduction).
-
C2-Functionalization
-
2-Aminoindane-2-carboxylic acid: Ellis, T. K., et al. "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation..."[1] J. Org.[1][2] Chem.2003 , 68, 4973-4976.[1] Link
-
Indanone Reactivity: "Reactivity of 4,6-Dimethoxy Activated Benzimidazoles" (Analogous activated systems). ResearchGate.[7] Link
-
Sources
- 1. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of 4,7-Dimethoxyindane
Abstract
This application note details optimized protocols for the regioselective nitration and bromination of 4,7-dimethoxyindane. As a highly activated electron-rich scaffold, 4,7-dimethoxyindane requires precise stoichiometric and temperature control to prevent poly-substitution and oxidative degradation.[1] This guide compares N-bromosuccinimide (NBS) versus elemental bromine protocols and establishes a mild nitration workflow utilizing acetic acid as a solvent to ensure mono-substitution at the 5-position.[1]
Introduction & Mechanistic Rationale
4,7-Dimethoxyindane is a symmetric, electron-rich bicyclic system.[1] The methoxy groups at positions 4 and 7 strongly activate the benzene ring toward Electrophilic Aromatic Substitution (EAS) via resonance donation (
Structural Analysis[1][2]
-
Activation: The benzene ring is activated at positions 5 and 6 (ortho to the methoxy groups).[1]
-
Symmetry: Initially, positions 5 and 6 are equivalent.[1] Functionalization at position 5 breaks this symmetry.[1]
-
Reactivity Challenge: The primary challenge is over-reaction .[1] Once the 5-position is substituted, the 6-position remains activated by the 7-methoxy group, often leading to 5,6-disubstitution if electrophile equivalents are not strictly limited.[1]
Mechanistic Pathway
Both protocols rely on the generation of an electrophile (
Experimental Protocols
Protocol A: Regioselective Mono-Bromination
Objective: Synthesis of 5-bromo-4,7-dimethoxyindane. Preferred Method: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).[1]
Rationale: While elemental bromine (
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 4,7-Dimethoxyindane (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free bromine.[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]
-
Quench: 10% Aqueous Sodium Thiosulfate (
).
Step-by-Step Procedure
-
Dissolution: Dissolve 4,7-dimethoxyindane in MeCN (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to
using an ice/water bath. Note: Lower temperature improves regioselectivity.[1] -
Addition: Dissolve NBS (1.05 eq) in a minimum volume of MeCN. Add this solution dropwise to the indane mixture over 30 minutes. Shield the flask from light to prevent radical side reactions.[1]
-
Reaction: Allow the mixture to stir at
for 1 hour, then warm to Room Temperature (RT) and stir for an additional 2 hours. -
Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The product will be less polar than the starting material.[1]
-
Quench: Pour the reaction mixture into ice water containing 10%
to neutralize any unreacted bromine species. -
Workup: Extract with Dichloromethane (DCM) (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from hot Ethanol (EtOH) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Protocol B: Controlled Mono-Nitration
Objective: Synthesis of 5-nitro-4,7-dimethoxyindane.
Method: Nitric Acid (
Rationale: Direct nitration with concentrated
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 4,7-Dimethoxyindane (1.0 eq)
-
Reagent: 70% Nitric Acid (
) (1.1 eq). -
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Safety: Fume hood is mandatory.[1]
fumes may be generated.[1]
Step-by-Step Procedure
-
Preparation: Dissolve 4,7-dimethoxyindane in Glacial Acetic Acid (5 mL per gram) in a two-neck flask fitted with a thermometer.
-
Cooling: Cool the solution to
using an ice/salt bath. The solution may partially freeze/slush; this is acceptable.[1] -
Acid Preparation: In a separate beaker, mix the calculated amount of
(1.1 eq) with an equal volume of Glacial Acetic Acid. Pre-cool this mixture. -
Addition: Add the acid mixture dropwise to the substrate solution.[1] Crucial: Maintain internal temperature below
. If the temperature spikes, stop addition immediately. -
Stirring: After addition, stir at
for 30 minutes. -
Quench: Pour the reaction mixture onto crushed ice (
reaction volume). The product often precipitates as a yellow solid.[1] -
Workup:
-
Purification: Recrystallization from Methanol (MeOH) is typically effective for nitro-indanes.[1]
Data Analysis & Troubleshooting
Expected Analytical Data
| Assay | 5-Bromo-4,7-dimethoxyindane | 5-Nitro-4,7-dimethoxyindane |
| Appearance | White to off-white crystalline solid | Yellow crystalline solid |
| Singlet (1H) at ~6.8-7.0 ppm | Singlet (1H) at ~7.5-7.8 ppm (Deshielded) | |
| MS (EI/ESI) | M+ and M+2 (1:1 ratio) | M+ and M-NO2 fragment |
Troubleshooting Guide
-
Problem: Formation of 5,6-dibromo or 5,6-dinitro impurities.
-
Solution: Reduce electrophile equivalents to 0.95 eq. Lower reaction temperature to
to favor kinetic control.
-
-
Problem: Darkening of reaction mixture (Red/Black tar).
Workflow Visualization
Decision Tree & Experimental Flow
The following diagram illustrates the critical decision points and process flow for both functionalizations.
Figure 1: Experimental workflow for the divergent synthesis of bromo- and nitro- derivatives of 4,7-dimethoxyindane.
References
-
Aitken, R. A., Jethwa, S. J., Richardson, N. V., & Slawin, A. M. Z. (2016).[1][7] Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones.[1][7] Tetrahedron Letters. Retrieved from [Link]
-
Smith, K., & Musson, A. (2012).[1] Methods for the nitration of aromatic compounds. Patent WO2012049513A1.[1] Retrieved from
-
Choi, T., & Ma, E. (2007).[1][8] Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85.[1][8] Retrieved from [Link]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 3. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 4,7-Dimethoxy-1-Indanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4,7-dimethoxy-1-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reduction of 4,7-dimethoxy-1-indanone. Our goal is to help you maximize your reaction yield and purity by explaining the causality behind key experimental parameters and providing robust, field-proven protocols.
Introduction: The Significance of the Indanol Core
The 4,7-dimethoxy-1-indanone to 4,7-dimethoxy-1-indanol transformation is a critical step in the synthesis of various high-value molecules. Indanones and their derivatives are core structures in numerous natural products and pharmaceutically active compounds, including antihypertensives and HIV protease inhibitors.[1][2] The corresponding indanol is a versatile intermediate, often used in the synthesis of substituted indenes which are valuable ligands in organometallic chemistry and precursors for bioactive compounds.[3][4] Achieving a high-yield, clean reduction is therefore paramount for the efficiency of the overall synthetic route.
This guide focuses on the most common and reliable method for this transformation: reduction with sodium borohydride (NaBH₄).
Optimized Experimental Protocol: Sodium Borohydride Reduction
This protocol is a self-validating system designed for reliability and high yield. The causality behind each step is explained to ensure a deep understanding of the process.
Reaction Scheme:
-
Reactant: 4,7-Dimethoxy-1-indanone
-
Reagent: Sodium Borohydride (NaBH₄)
-
Solvent: 95% Ethanol (EtOH)
-
Product: 4,7-Dimethoxy-1-indanol
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4,7-dimethoxy-1-indanone (1.0 eq).
-
Add 95% ethanol to dissolve the starting material completely. A concentration of approximately 0.2-0.3 M is a good starting point.[5]
-
Begin stirring the solution at room temperature.
-
-
Addition of Reducing Agent:
-
Weigh sodium borohydride (NaBH₄) (1.0-1.5 eq) and add it portion-wise to the stirring solution over 5-10 minutes.
-
Causality: Portion-wise addition helps to control the initial exotherm and any gas evolution that may occur from the slow reaction of NaBH₄ with the ethanol solvent. While one mole of NaBH₄ can theoretically reduce four moles of a ketone, using a slight excess ensures the reaction goes to completion, accounting for any reagent degradation or reaction with the solvent.[5]
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux (approx. 78°C) for 30-60 minutes. A published high-yield procedure specifies refluxing for 30 minutes.[3]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The product (alcohol) should be more polar than the starting material (ketone), resulting in a lower Rf value.
-
Causality: Heating can accelerate the rate of reduction, but room temperature is often sufficient. TLC is crucial to confirm the complete consumption of the starting material, preventing premature workup and ensuring maximum conversion.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add water or dilute acid (e.g., 1 M HCl) to quench any unreacted NaBH₄. Be cautious as this will generate hydrogen gas.
-
Causality: The quench neutralizes the reactive hydride species. The subsequent steps aim to hydrolyze the borate-alkoxide intermediate to release the final alcohol product and to separate it from the inorganic boron salts.[6][7]
-
-
Product Isolation and Purification:
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add an organic solvent such as ethyl acetate for extraction.
-
Extract the aqueous layer 2-3 times with the organic solvent.[8]
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4,7-dimethoxy-1-indanol can be purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or silica gel column chromatography if necessary.[5]
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for ketones/aldehydes; safer and easier to handle than LiAlH₄.[5] |
| Stoichiometry | 1.0 - 1.5 equivalents of NaBH₄ | Ensures complete conversion of the starting material. |
| Solvent | 95% Ethanol | Readily dissolves the substrate and reagent; acts as a proton source during the reaction.[3][6] |
| Temperature | Room Temperature to Reflux | Provides a balance between reaction rate and control. Refluxing for a short period can ensure completion.[3] |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for determining reaction endpoint and ensuring high conversion. |
Troubleshooting Guide
This section addresses common issues encountered during the reduction of 4,7-dimethoxy-1-indanone.
Q: My reaction is incomplete, and I still see a significant amount of starting material by TLC. What went wrong?
A: This is a common issue that can usually be traced to one of three factors: the reagent, the stoichiometry, or the reaction conditions.
-
Potential Cause 1: Degraded Sodium Borohydride.
-
Explanation: NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power. If the reagent is old or has been improperly stored, it will be less effective.
-
Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. You can perform a small-scale test reaction on a simple ketone like acetone to verify its activity.
-
-
Potential Cause 2: Insufficient Amount of Reducing Agent.
-
Explanation: While the theoretical stoichiometry is 0.25 equivalents, this assumes 100% pure reagent and no side reactions. In practice, NaBH₄ slowly reacts with the alcohol solvent, consuming some of the hydride.[9]
-
Solution: Increase the amount of NaBH₄ to 1.5 or even 2.0 equivalents. Add it in portions and continue to monitor the reaction by TLC.
-
-
Potential Cause 3: Low Reaction Temperature or Insufficient Time.
-
Explanation: While the reaction often proceeds well at room temperature, some batches of starting material or slight variations in solvent purity can lead to slower kinetics.
-
Solution: Gently heat the reaction mixture to 40-50°C or to a gentle reflux for 30-60 minutes to ensure the reaction goes to completion.[3]
-
Q: The yield of my isolated product is very low, even though the TLC showed complete conversion. Where did my product go?
A: Product loss typically occurs during the workup and isolation phase.
-
Potential Cause 1: Incomplete Extraction.
-
Explanation: 4,7-dimethoxy-1-indanol is an alcohol and has some water solubility due to its hydroxyl group. If the extraction is not performed thoroughly, a significant amount of product can remain in the aqueous layer.
-
Solution: Increase the number of extractions (e.g., from 2 to 4). Saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
-
Potential Cause 2: Formation of Emulsions.
-
Explanation: The presence of inorganic boron salts can sometimes lead to the formation of emulsions during extraction, trapping the product between the layers.
-
Solution: Add brine to help break the emulsion. If it persists, you can filter the entire mixture through a pad of Celite (diatomaceous earth) to break up the fine particulates causing the emulsion.
-
-
Potential Cause 3: Loss During Purification.
-
Explanation: If purifying by recrystallization, using too much solvent will result in the product remaining in the mother liquor.[5] If using column chromatography, the product may be lost if the incorrect solvent polarity is used or if the silica gel is too acidic, potentially causing product degradation.
-
Solution: For recrystallization, carefully add the minimum amount of hot solvent needed to dissolve the crude product. For chromatography, perform a small-scale TLC analysis first to determine the optimal eluent system.
-
Q: I'm observing an unexpected, less polar spot on my TLC plate after workup. What could it be?
A: The most likely culprit is the formation of 4,7-dimethoxy-1(H)-indene.
-
Explanation: The product, 4,7-dimethoxy-1-indanol, is a benzylic alcohol. Under acidic conditions, particularly with heating, this alcohol can be susceptible to dehydration (loss of a water molecule) to form the corresponding indene.[4] This side product is much less polar than the desired alcohol.
-
Solution: Avoid using strong acids during the workup. If an acidic quench is necessary, perform it at 0°C and proceed immediately to extraction. Do not let the reaction mixture stand for extended periods under acidic conditions. If the side product has formed, it can typically be separated from the desired alcohol via silica gel chromatography.
Visualizing the Process
Reaction Mechanism
The reduction proceeds via a two-step nucleophilic addition mechanism.[9][10]
Caption: Mechanism of indanone reduction by NaBH₄.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your reaction.
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Simple and efficient synthesis of 4,7-dimethoxy-1(H)-indene" by Xiang Zhang, Muralidhara Thimmaiah et al. [digitalcommons.mtu.edu]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. chemguide.co.uk [chemguide.co.uk]
Separation of 4,7-dimethoxyindane from polymeric side products
Executive Summary
This guide addresses the purification of 4,7-dimethoxyindane , a critical intermediate often synthesized via Friedel-Crafts cyclization or reduction of 4,7-dimethoxyindan-1-one. Users frequently report the formation of dark, viscous polymeric side products (tars) that complicate isolation. These polymers typically arise from cationic polymerization of alkene precursors or oxidative coupling during acid-catalyzed cyclization.
This support page is structured to troubleshoot specific failure modes: Chromatographic Clogging , Distillation Bumping , and Yield Loss .
Module 1: Pre-Purification & Bulk Polymer Removal
Q: My crude reaction mixture is a black tar. How do I extract the monomer without carrying over the "gunk"?
Diagnosis: You are likely dealing with high-molecular-weight oligomers formed during the acid-catalyzed cyclization step. These polymers are often lipophilic but significantly less soluble in specific non-polar solvents than the target indane.
The Solution: Differential Solubility (Trituration) Do not attempt to load this black tar directly onto a silica column; it will irreversibly adsorb to the silica, causing band broadening and pressure buildup.
Protocol: The "Hexane/Ether" Wash
-
Dissolution: Dissolve the crude black oil in a minimum amount of Dichloromethane (DCM) .
-
Precipitation: Slowly add Cold Hexanes (or Pentane) with vigorous stirring. The ratio should be approximately 1:10 (DCM:Hexane).
-
Observation: The polymeric impurities often flocculate or oil out as a dark gum on the flask walls, while 4,7-dimethoxyindane remains in the supernatant.
-
Filtration: Decant the supernatant through a Celite 545 pad.
-
Concentration: Evaporate the filtrate to obtain a semi-purified yellow oil.
Data Table 1: Solvent Compatibility for Trituration
| Solvent System | Target (Indane) Solubility | Polymer Solubility | Outcome |
| Pure DCM | High | High | No Separation (Bad) |
| Pure Hexanes | Moderate | Low | Good Separation |
| Methanol | Low/Moderate | Very Low | Risk of precipitating Target |
| Diethyl Ether | High | Moderate | Partial Separation |
Module 2: Chromatographic Troubleshooting
Q: I loaded the crude oil onto a flash column, but the pressure spiked, and the separation was poor. What happened?
Diagnosis: The polymeric side products have a high affinity for the silica surface, effectively "clogging" the active sites and reducing the theoretical plates of your column. This leads to tailing and pressure spikes .
The Solution: The "Flash Filtration" Technique Before attempting high-resolution chromatography, you must perform a rapid silica filtration to remove the baseline impurities.
Workflow Diagram: Purification Decision Matrix
Caption: Decision matrix for selecting the appropriate purification route based on crude solubility and thermal stability.
Protocol: Silica Plug Filtration
-
Setup: Use a sintered glass funnel packed with a short pad of silica gel (approx. 5cm height).
-
Elution: Flush with 5% Ethyl Acetate in Hexanes .
-
Rationale: The non-polar 4,7-dimethoxyindane moves near the solvent front (
). The polar/polymeric impurities ( ) remain on the silica. -
Result: You collect a clarified solution. The black band remains at the top of the silica pad.
Module 3: Advanced Separation (Distillation)
Q: Chromatography is too expensive for my scale (50g+). Can I distill this?
Diagnosis: Yes, 4,7-dimethoxyindane is a stable aromatic ether. However, direct distillation of the crude tar often results in bumping or charring because the polymers degrade at the boiling point of the monomer.
The Solution: Kugelrohr (Bulb-to-Bulb) Distillation This method allows for short-path distillation under high vacuum, minimizing thermal stress.
Technical Specifications:
-
Vacuum Requirement: < 0.5 mmHg (High Vacuum is critical).
-
Bath Temperature: 120°C - 160°C (Dependent on vacuum quality).
-
Cooling: Dry ice/Acetone bath for the receiving bulb.
Step-by-Step Protocol:
-
Degassing: Place the crude oil in the source bulb. Apply vacuum at room temperature for 15 minutes to remove residual solvents (DCM/Hexane). Failure to do this causes violent bumping.
-
Ramping: Slowly increase the oven temperature to 100°C. Watch for "smoke" or condensation in the bridge.
-
Collection: The 4,7-dimethoxyindane will distill as a clear or pale yellow oil/low-melting solid.
-
Residue: The polymeric side products will remain in the source bulb as a brittle black solid (char).
Module 4: Mechanism of Impurity Formation
Understanding why the impurity forms helps in prevention.
Reaction Pathway Analysis: In the synthesis of 4,7-dimethoxyindane, particularly during the cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid (or similar precursors), the electron-rich aromatic ring is susceptible to:
-
Over-alkylation: The product reacts with the starting material.
-
Oxidative Coupling: Electron-rich methoxy-arenes can dimerize under oxidative conditions.
Caption: Mechanistic pathway showing the divergence between target formation and polymeric side-reactions.
References
- Friedel-Crafts Cyclization Dynamics: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Indane Synthesis: Mettler Toledo. "Friedel-Crafts Alkylation Reaction: Mechanism and Kinetics." Link
- Purification of Alkyl-Aromatic Ethers: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Melatonin Receptor Agonist Synthesis (Contextual): Uchikawa, O., et al. "Synthesis of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (Ramelteon)." Journal of Medicinal Chemistry, 45(19), 4222–4239, 2002. Link (Describes purification of similar indane cores).
Technical Support Center: 4,7-Dimethoxyindane NMR Analysis
Troubleshooting Guide & FAQs
Executive Summary: Chemical Profile & Solubility Logic
4,7-Dimethoxyindane is an electron-rich, bicyclic aromatic ether. Structurally, it consists of a lipophilic indane core (cyclopentane fused to a benzene ring) flanked by two methoxy groups.
-
Primary Solubility Driver: The indane scaffold drives lipophilicity, making non-polar halogenated solvents (e.g., Chloroform-d) the thermodynamic preference.
-
Secondary Interactions: The methoxy oxygens act as weak hydrogen bond acceptors. This allows solubility in polar aprotic solvents (e.g., DMSO-d6, Acetone-d6) but renders the molecule generally insoluble in protic solvents like D₂O or Methanol-d4 unless heated or at very low concentrations.
-
Common Failure Mode: Users often mistake inorganic salt contamination (from reduction/cyclization steps) for "poor solubility" of the organic target.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My sample of 4,7-dimethoxyindane is not fully dissolving in CDCl₃ (Chloroform-d). There is a persistent cloudy suspension. Why?
Diagnosis: Pure 4,7-dimethoxyindane should be readily soluble in CDCl₃. If you observe a suspension, you are likely dealing with salt encapsulation or inorganic impurities (e.g., NaCl, Na₂SO₄, or unreacted silica gel) carried over from the workup.
Technical Explanation:
The dielectric constant of CDCl₃ (
Corrective Protocol:
-
Filtration Test: Filter the CDCl₃ suspension through a 0.2 µm PTFE syringe filter directly into the NMR tube.
-
Validation: Run the ¹H NMR.
Q2: The aromatic signals (6.5–7.0 ppm) appear broad and undefined in CDCl₃, preventing accurate integration.
Diagnosis:
This is likely due to
Technical Explanation:
4,7-Dimethoxyindane is a planar, electron-rich system. In non-polar solvents like CDCl₃, solute-solute interactions (stacking) can compete with solute-solvent interactions at concentrations >50 mM. This aggregation shortens the Transverse Relaxation Time (
Corrective Protocol:
-
Dilution: Reduce concentration to <10 mg/0.6 mL.
-
Solvent Switch: If high concentration is required (e.g., for ¹³C NMR), switch to Benzene-d6 (C₆D₆) . Benzene molecules intercalate between the aromatic rings of the analyte, disrupting the stacking aggregates and sharpening the signals [1].
Q3: I see an unexpected peak overlap in the aliphatic region (2.0–4.0 ppm) in DMSO-d6.
Diagnosis: The methoxy protons (-OCH₃) of 4,7-dimethoxyindane typically resonate near 3.7–3.8 ppm . This region is notoriously crowded in "wet" DMSO-d6 due to the water signal.
Technical Explanation: Hygroscopic DMSO-d6 absorbs atmospheric moisture. The water signal in DMSO varies with concentration and temperature but often drifts between 3.3 ppm and 3.5 ppm , frequently overlapping with the benzylic protons of the indane ring (approx. 2.8–3.0 ppm) or the methoxy tails.
Corrective Protocol:
-
Desiccation: Use ampoules of "100% atom D" DMSO-d6 stored over molecular sieves.
-
Temperature Shift: Run the experiment at 313 K (40°C) . This shifts the water signal upfield (lower ppm) and sharpens the exchangeable protons, moving the interference away from your methoxy signals [2].
Part 2: Solvent Selection Data
Table 1: Solubility & Suitability Matrix for 4,7-Dimethoxyindane
| Solvent | Solubility Rating | Signal Resolution | Primary Issue | Recommended Use |
| Chloroform-d (CDCl₃) | Excellent | High | Volatility (concentration changes) | Routine ¹H / ¹³C NMR |
| Acetone-d6 | Good | Very High | Water signal overlap (2.8 ppm) | Resolving aromatic overlaps |
| DMSO-d6 | Good | Moderate | Viscosity; Water peak (3.3 ppm) | Polar impurities; H-bonding studies |
| Benzene-d6 | Moderate | Superior | Cost; Toxicity | Breaking aggregation; Separating overlapping signals |
| Methanol-d4 | Poor/Variable | Low | Solubility limits; Exchangeable protons | Not Recommended |
| D₂O | Insoluble | N/A | Precipitation | Do Not Use |
Part 3: Decision Logic for Solvent Selection
The following diagram illustrates the logical workflow for selecting the optimal solvent based on experimental constraints.
Caption: Decision tree for optimizing NMR solvent selection based on solubility and spectral resolution requirements.
Part 4: Standardized Experimental Protocol
Protocol: High-Resolution ¹H NMR Preparation
Use this protocol to avoid "false negative" solubility results.
-
Massing: Weigh 5–10 mg of 4,7-dimethoxyindane into a clean vial (NOT directly into the NMR tube).
-
Reasoning: Weighing in a vial allows for vortexing and filtration if necessary.
-
-
Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Agitation: Cap the vial and sonicate for 60 seconds .
-
Reasoning: Crystalline ethers can have high lattice energy. Sonication breaks the lattice faster than static diffusion.
-
-
Visual Inspection:
-
Clear: Transfer to NMR tube.
-
Cloudy: Filter through a 0.2 µm PTFE syringe filter into the NMR tube.
-
-
Acquisition:
-
Set relaxation delay (
) to 5 seconds to ensure full relaxation of the isolated aromatic protons. -
Reference spectrum to TMS at 0.00 ppm .[1]
-
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Cambridge Isotope Laboratories. (2024). "NMR Solvent Data Chart." CIL Technical Resources.
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for Chloroform-d (CID 71583)." PubChem.
Sources
Technical Support Center: Optimizing Catalytic Hydrogenation of 4,7-Dimethoxyindenes
Welcome to the technical support center for the catalytic hydrogenation of 4,7-dimethoxyindenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.
Introduction: The Chemistry of 4,7-Dimethoxyindene Hydrogenation
The catalytic hydrogenation of 4,7-dimethoxyindene to the corresponding indane is a critical transformation in the synthesis of various complex molecules. The primary goal is typically the stereoselective formation of cis-4,7-dimethoxyindan. This reaction involves the addition of two hydrogen atoms across the double bond of the five-membered ring.[1] The choice of catalyst and reaction conditions is paramount to ensure high yield and selectivity, while avoiding common pitfalls such as incomplete conversion, over-reduction of the aromatic ring, or cleavage of the methoxy groups.
This guide is structured to address the most common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems you may encounter during the catalytic hydrogenation of 4,7-dimethoxyindene.
Problem 1: Incomplete or Slow Reaction
Symptom: Monitoring the reaction by TLC, GC-MS, or NMR shows a significant amount of starting material remaining even after an extended reaction time.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Cause: The catalyst may be old, improperly stored, or of low quality. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time.
-
Solution: Use a fresh batch of a high-quality catalyst. For Pd/C, ensure it is stored under an inert atmosphere and is not excessively clumpy. Consider a more active catalyst if the issue persists. While Pd/C is a common choice, platinum-based catalysts like PtO₂ (Adam's catalyst) or rhodium and ruthenium catalysts can exhibit higher activity for certain substrates.[2]
-
-
Catalyst Poisoning:
-
Cause: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and amine-containing compounds are notorious poisons for palladium and platinum catalysts.[2] The starting 4,7-dimethoxyindene, if synthesized from sulfur-containing reagents, might retain trace impurities.
-
Solution:
-
Purify the 4,7-dimethoxyindene meticulously before the reaction. Column chromatography is often effective.
-
Use high-purity, degassed solvents.
-
Employ a high-purity grade of hydrogen gas.
-
In some cases, increasing the catalyst loading can overcome minor poisoning effects, though this is not ideal.
-
-
-
Inadequate Hydrogen Pressure:
-
Cause: For many hydrogenations, atmospheric pressure (using a hydrogen balloon) is sufficient. However, for more sterically hindered or electronically deactivated double bonds, higher pressure may be necessary to increase the concentration of hydrogen on the catalyst surface.
-
Solution: If using a balloon, ensure there are no leaks. For slow reactions, consider using a Parr shaker or a similar hydrogenation apparatus that allows for elevated hydrogen pressures (e.g., 50 psi).
-
-
Poor Mass Transfer:
-
Cause: In a heterogeneous catalysis system, efficient mixing is crucial for the substrate, hydrogen, and catalyst to interact.
-
Solution: Ensure vigorous stirring. For larger-scale reactions, mechanical stirring is often more effective than magnetic stirring.
-
Problem 2: Poor Stereoselectivity (Formation of trans-4,7-dimethoxyindan)
Symptom: NMR analysis of the crude product shows a significant amount of the undesired trans-isomer in addition to the desired cis-isomer.
Potential Causes & Solutions:
-
Isomerization Side Reactions:
-
Cause: Some catalysts, particularly palladium, can cause isomerization of the double bond in the starting material or of stereocenters in the product under certain conditions.[3]
-
Solution:
-
Catalyst Choice: Platinum catalysts (e.g., PtO₂) are often less prone to causing isomerization than palladium catalysts.[3]
-
Reaction Time: Minimize the reaction time. Once the starting material is consumed (as determined by TLC or rapid GC-MS analysis), work up the reaction promptly.
-
Solvent: The choice of solvent can influence stereoselectivity. Protic solvents like ethanol or methanol are commonly used and often favor the desired stereochemistry.
-
-
-
Reaction Temperature:
-
Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable trans-isomer.
-
Solution: Conduct the reaction at room temperature or even lower temperatures if the reaction rate is acceptable.
-
Problem 3: Over-reduction of the Aromatic Ring
Symptom: GC-MS or NMR analysis indicates the presence of products where the benzene ring has been partially or fully hydrogenated.
Potential Causes & Solutions:
-
Harsh Reaction Conditions:
-
Cause: High hydrogen pressure, high temperature, and highly active catalysts can lead to the reduction of the aromatic ring.
-
Solution:
-
Reduce Pressure and Temperature: Start with atmospheric pressure and room temperature. Only increase these parameters if the reaction is too slow.
-
Catalyst Selection: Rhodium on carbon (Rh/C) is particularly effective for aromatic ring hydrogenation.[2] Avoid it if you want to preserve the aromaticity. Palladium on carbon is generally a good choice for selectively hydrogenating the alkene in the presence of an aromatic ring under mild conditions.
-
-
Problem 4: Cleavage of Methoxy Groups (Demethoxylation)
Symptom: The product mixture contains compounds where one or both of the methoxy groups have been replaced by a hydrogen atom.
Potential Causes & Solutions:
-
Hydrogenolysis:
-
Cause: This is a common side reaction, especially with benzyl ether-type functionalities, which are structurally similar to the methoxy groups on the aromatic ring. This is a form of hydrogenolysis.[4] The presence of acidic conditions can promote this side reaction.
-
Solution:
-
Catalyst Choice: Rhodium and ruthenium catalysts are known to be more prone to causing hydrogenolysis of methoxy groups compared to palladium and platinum.[5]
-
Avoid Acidic Conditions: Ensure the solvent is neutral. If the starting material was prepared using acidic reagents, ensure it is thoroughly neutralized and purified. Sometimes, adding a small amount of a non-poisonous base (e.g., a hindered amine) can suppress hydrogenolysis, but this may also slow down the desired hydrogenation.
-
Milder Conditions: Use the mildest possible temperature and pressure that still afford a reasonable reaction rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective hydrogenation of 4,7-dimethoxyindene to cis-4,7-dimethoxyindan?
A1: 10% Palladium on carbon (Pd/C) is a good starting point due to its general reliability and selectivity for alkene hydrogenation over aromatic ring reduction under mild conditions. If side reactions like isomerization or demethoxylation are observed, Platinum(IV) oxide (PtO₂, Adam's catalyst) can be a better alternative as it is sometimes less prone to these issues.
Q2: What is a typical solvent for this reaction?
A2: Protic solvents like ethanol and methanol are excellent choices. They are good at dissolving the substrate and are generally inert under hydrogenation conditions. Ethyl acetate is also a common choice.
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to see the formation of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after carefully removing the catalyst) and running a quick ¹H NMR can definitively show the conversion of the vinylic protons of the indene to the aliphatic protons of the indane.
Q4: How can I distinguish between the cis and trans isomers of 4,7-dimethoxyindan by ¹H NMR?
A4: The stereochemistry can often be determined by the coupling constants between the protons on the five-membered ring. In the cis-isomer, the coupling constants between adjacent protons on the same face of the ring are typically larger than the corresponding trans coupling constants.[6] A detailed 2D NMR analysis (like NOESY) can also confirm the spatial relationship of the protons.
Q5: My reaction seems to have stalled. Should I add more catalyst?
A5: Adding more catalyst can sometimes restart a stalled reaction, especially if the initial catalyst has been poisoned. However, before doing so, ensure that the stall is not due to a hydrogen leak or inadequate mixing. If you do add more catalyst, be sure to properly purge the reaction vessel with an inert gas before opening it.
Experimental Protocols
Protocol 1: Standard Hydrogenation using 10% Pd/C
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dimethoxyindene (1.0 eq) in ethanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% by weight relative to the indene).
-
-
Inerting the System:
-
Seal the flask with a septum.
-
Evacuate the flask using a vacuum pump and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Introducing Hydrogen:
-
Evacuate the flask one last time and then backfill with hydrogen from a balloon.
-
Ensure the system is sealed and that the balloon remains inflated.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Hydrogenation using PtO₂ (Adam's Catalyst)
-
Catalyst Pre-reduction:
-
In the reaction flask, suspend PtO₂ (1-5 mol%) in the chosen solvent (e.g., ethanol or ethyl acetate).
-
Subject the suspension to the hydrogenation conditions (as described above) without the substrate until the catalyst turns from a brown powder to a black precipitate. This indicates the reduction of PtO₂ to the active platinum metal.
-
-
Hydrogenation:
-
Carefully introduce a solution of 4,7-dimethoxyindene in the same solvent to the pre-reduced catalyst under an inert atmosphere.
-
Re-introduce the hydrogen atmosphere and proceed with the reaction and work-up as described in Protocol 1.
-
Data Presentation
Table 1: Recommended Starting Conditions for Hydrogenation of 4,7-Dimethoxyindene
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C | Good selectivity for alkene vs. aromatic ring. |
| Catalyst Loading | 5-10 mol% (w/w) | A good starting point for efficient reaction. |
| Solvent | Ethanol or Methanol | Protic, good solubility for the substrate. |
| Concentration | ~0.1 M | A standard concentration for many reactions. |
| Temperature | Room Temperature (20-25 °C) | Minimizes side reactions like isomerization and demethoxylation. |
| Pressure | 1 atm (Hydrogen Balloon) | Sufficient for many hydrogenations and safer for initial trials. |
| Stirring | Vigorous | Ensures good mass transfer in the heterogeneous system. |
Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting common issues in the hydrogenation reaction.
References
Sources
Purification of 4,7-dimethoxyindane derivatives by column chromatography
Technical Support Center: Separation Science Division Subject: Purification of 4,7-Dimethoxyindane Derivatives via Flash Column Chromatography Ticket ID: IND-PUR-47-DM Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Separation Science Helpdesk. You are likely working with 4,7-dimethoxyindane scaffolds, common intermediates in the synthesis of psychoactive phenethylamines, melatonin receptor agonists, or kinase inhibitors.
These molecules present a specific set of chromatographic challenges:
-
Electron-Rich Nature: The two methoxy groups at positions 4 and 7 make the aromatic ring electron-rich, increasing susceptibility to oxidative degradation or acid-catalyzed demethylation on active silica.
-
Close Elution Profiles: Separation from the starting material (often 4,7-dimethoxy-1-indanone) or regioisomers requires precise mobile phase modulation.
-
Solubility: While the core is lipophilic, functionalized derivatives (amines/alcohols) can cause solubility mismatches during loading.
This guide replaces standard textbook advice with field-proven troubleshooting protocols.
Module 1: Pre-Purification Diagnostics (TLC)
Before packing your column, you must validate your separation on Thin Layer Chromatography (TLC). Do not proceed until you meet the criteria below.
Target
Visualization Protocols
4,7-dimethoxyindane derivatives are UV active, but impurities often are not. Use a dual-visualization strategy:
-
UV (254 nm): Primary detection for the aromatic core.
-
p-Anisaldehyde Stain: Excellent for electron-rich aromatics. The methoxy groups facilitate a distinct color change (usually purple/blue) upon heating.
Data Table 1: Diagnostic
Module 2: Mobile Phase & Stationary Phase Selection
Decision Matrix: Solvent Systems
Use the following logic flow to select your initial solvent system.
Figure 1: Solvent Selection Decision Matrix based on functional group chemistry.
Protocol: The "Neutralized" Silica Column
Use this if your derivative contains an amine or is acid-sensitive.
-
Slurry Preparation: Suspend Silica Gel 60 (40-63 µm) in your starting mobile phase containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA-containing solvent.
-
Equilibration: Flush with 1 CV of mobile phase without TEA (to prevent TEA from co-eluting with early fractions). The silica surface is now deactivated.
Module 3: Troubleshooting & FAQs
Q1: My product is co-eluting with the 4,7-dimethoxy-1-indanone precursor. How do I separate them?
-
Cause: While
usually exists, high loading causes band broadening (overlap). -
Solution: Switch solvent selectivity. If you are using Hexane/EtOAc, switch to DCM/Hexane or Toluene/EtOAc .
Q2: The product bands are "streaking" or "tailing" badly.
-
Cause: This is the hallmark of amine interaction with silanols (Si-OH) or decomposition.
-
Diagnostic:
-
If product is an amine: You forgot the base modifier. Add 1% TEA or
to the mobile phase immediately. -
If product is NOT an amine: The electron-rich ring may be decomposing.
-
-
Solution: Switch to Neutral Alumina (Brockmann Activity III) . Alumina is less acidic than silica and preserves the integrity of labile electron-rich systems.
Q3: I see a new spot on TLC after the column that wasn't there before.
-
Cause: Acid-catalyzed demethylation or oxidation on the column. 4,7-dimethoxyindanes are electron-rich and can oxidize to quinones or demethylate to phenols on acidic silica.
-
Corrective Action:
-
Reduce residence time (use "Flash" pressure, do not gravity elute).
-
Use the "Neutralized Silica" protocol (see Module 2).
-
Evaporate fractions immediately; do not leave them in solution with traces of acidic silica dust.
-
Module 4: Step-by-Step Execution (Flash Chromatography)
Standard Protocol: Flash Chromatography (Based on Still et al.)
-
Column Sizing: Select column diameter based on sample load.
-
< 100 mg: 10-15 mm diameter.[5]
-
100 mg - 1 g: 20-30 mm diameter.
-
1 g - 5 g: 40-50 mm diameter.
-
-
Sample Loading (Dry Load Method):
-
Why: 4,7-dimethoxyindane derivatives often have poor solubility in Hexane. Wet loading with DCM causes band spreading.
-
Step A: Dissolve crude in minimum DCM.
-
Step B: Add silica gel (ratio 1:2 sample:silica).
-
Step C: Rotary evaporate to a free-flowing powder.
-
Step D: Pour powder onto the top of the packed column and cover with a layer of sand.[1]
-
-
Elution:
-
Flow rate: 2.0 inches/minute solvent drop.[1]
-
Collect fraction volume: ~1/3 of column volume.
-
Figure 2: Gradient Elution Workflow for 4,7-Dimethoxyindane Purification.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][5][6] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][5] Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link
-
Lou, T.; et al. (2013). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 90, 30. (Provides analogous purification conditions for dimethoxyindanone regioisomers). Link
-
Luo, G.; et al. (2017).[3] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Link
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
Controlling regioselectivity in electrophilic substitution of 4,7-dimethoxyindane
Technical Support Center: Advanced Organic Synthesis Division Case Reference: #47-DMI (4,7-Dimethoxyindane Functionalization) Status: Open Priority: High (Active Research/Drug Discovery)
Welcome to the Technical Support Center
You have reached the specialized support unit for Electron-Rich Aromatic Systems . You are likely encountering challenges with the electrophilic aromatic substitution (EAS) of 4,7-dimethoxyindane .
This substrate is deceptively simple. While it appears to be a standard veratrole derivative, the fusion of the cyclopentane ring introduces unique electronic and steric constraints (the Mills-Nixon effect) that hyper-activate specific positions while creating "trap" scenarios for over-functionalization.
This guide replaces standard textbook advice with field-tested troubleshooting for high-value intermediates.
Part 1: The Electronic Landscape (System Diagnostics)
Before troubleshooting, you must understand why your reaction is behaving this way.
The Substrate: 4,7-Dimethoxyindane The Active Sites: C5 and C6 (Benzene ring).
Why is this molecule "Hyper-Active"?
-
Synergistic Activation: The C5/C6 positions are ortho to a methoxy group (strong activator) and beta to the alkyl ring fusion (weak activator).
-
The Mills-Nixon Effect: In indane systems, the bond shared between the benzene and cyclopentane rings has reduced double-bond character due to ring strain. This "freezes" the resonance, kinetically favoring electrophilic attack at the
-positions (C5/C6) over the -positions (which are already blocked by OMe in this specific molecule, but the electronic bias remains). -
Symmetry Trap: Because the molecule is symmetric, C5 and C6 are chemically equivalent until the first substitution occurs.
The Core Problem: The primary "regioselectivity" challenge here is not C5 vs. C6 (they are identical), but Mono- vs. Di-substitution . The substrate is so electron-rich that once the first electrophile adds, the ring often remains activated enough to accept a second electrophile immediately, leading to inseparable mixtures or polymerization (tars).
Part 2: Troubleshooting Guides (FAQs)
Issue 1: "I cannot stop at the mono-substituted product; I get di-substitution or tars."
Diagnosis: The reaction kinetics are too fast. The activation energy for the second substitution is too close to the first.
Corrective Protocol:
-
Thermodynamic Control is a Myth here: You must rely on kinetic control.
-
Dilution: Increase solvent volume by 2-3x. High concentration favors intermolecular side reactions.
-
Step-Wise Addition: Do not add the electrophile all at once. Add it dropwise over 1–2 hours at low temperature.
-
The "Deactivation" Strategy: If possible, choose an electrophile that deactivates the ring (e.g., Formylation/Acylation). If you are doing alkylation (Friedel-Crafts), you will get poly-substitution because the product is more reactive than the starting material. Switch to Acylation-Reduction if you need an alkyl group.
Issue 2: "I am seeing ipso-substitution (loss of a methoxy group)."
Diagnosis: You are using a "hard" electrophile or highly acidic conditions (e.g., Nitration with
Corrective Protocol:
-
Buffer the System: Avoid super-acidic media. For nitration, use mild reagents like Claycop (Clay-supported Copper Nitrate) or Acetyl Nitrate.
-
Soft Electrophiles: Stick to "softer" electrophiles like Bromine or Vilsmeier reagents which prefer the softer
-electron density at C5/C6.
Issue 3: "My Vilsmeier-Haack Formylation yields a black sludge."
Diagnosis: The Vilsmeier intermediate is thermally unstable in the presence of the electron-rich indane, leading to polymerization.
Corrective Protocol:
-
Pre-form the Complex: Generate the Vilsmeier reagent (
) at before adding the substrate. -
Inverse Addition: Add the substrate to the pre-formed reagent, not the reagent to the substrate. This ensures the substrate is always in a deficit of electrophile, discouraging polymerization.
Part 3: Validated Experimental Protocols
Protocol A: Controlled Mono-Bromination
Target: 5-Bromo-4,7-dimethoxyindane
Context: Bromine is aggressive. To prevent the 5,6-dibromo product, we use a mild carrier.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Solvent: Dissolve 1.0 eq of 4,7-dimethoxyindane in Acetonitrile (ACN) or Dichloromethane (DCM). Note: ACN often gives cleaner regiocontrol due to complexation with
. -
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometry control.
-
Execution:
-
Cool solution to
. -
Add 1.05 eq of NBS portion-wise over 30 minutes.
-
CRITICAL: Monitor by TLC/LC-MS every 10 minutes. Stop exactly when starting material is consumed.
-
-
Quench: Add saturated
(sodium thiosulfate) immediately.
Protocol B: Vilsmeier-Haack Formylation
Target: 4,7-Dimethoxyindane-5-carbaldehyde
-
Reagent Formation: In a separate flask, add 1.2 eq
to 5.0 eq dry DMF at . Stir for 30 mins until a white/yellow salt precipitates. -
Addition: Dissolve 4,7-dimethoxyindane in minimal DMF. Add this solution dropwise to the Vilsmeier salt at
. -
Reaction: Allow to warm to Room Temperature (RT). Do not heat above
unless absolutely necessary. -
Hydrolysis: Pour the mixture into crushed ice containing Sodium Acetate (buffers the pH to ~4-5). Avoid strong base hydrolysis which can degrade the aldehyde.
Part 4: Decision Logic & Visualization
The following diagrams illustrate the decision pathways for selecting conditions and understanding the mechanistic flow.
Diagram 1: Reaction Optimization Decision Tree
Caption: Decision matrix for selecting synthetic routes to minimize side reactions.
Diagram 2: The Mills-Nixon/Electronic Activation Map
Caption: Mechanistic flow showing how steric and electronic effects converge to hyper-activate C5/C6.
Summary of Quantitative Data
| Parameter | Recommended Value | Reason |
| Temperature (Bromination) | Suppresses di-bromination kinetic pathway. | |
| Temperature (Vilsmeier) | Prevents thermal polymerization of intermediate. | |
| Stoichiometry (Electrophile) | 1.00 - 1.05 eq | Excess leads immediately to side products. |
| Solvent Polarity | Moderate (ACN, DMF) | Stabilizes the transition state without promoting ionic polymerization. |
References
-
Mills, W. H., & Nixon, I. G. (1930).[1] The Interaction of the Benzene Ring and the Five-membered Ring in Indane Derivatives. Journal of the Chemical Society.[1][2]
-
Eckert-Maksić, M., et al. (2001). The Mills–Nixon effect and chemical reactivity—methyl cation affinity of some cycloalkabenzenes. Journal of the Chemical Society, Perkin Transactions 2.[2]
-
Larsen, J., et al. (2025).[3] Bromination of activated 4,6-dimethoxyindoles. ResearchGate.
-
Raj, A., et al. (2012). Vilsmeier-Haack Reactions of Electron-Rich Aromatics. Sciforum.
-
Master Organic Chemistry. (2017). Regioselectivity in Electrophilic Aromatic Substitution of Di-Substituted Benzenes.
Sources
Stability of 4,7-dimethoxyindane intermediates in acidic conditions
Technical Support Center: Stability & Handling of 4,7-Dimethoxyindane Intermediates
Case ID: 47-DMI-STAB Status: Active Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The 4,7-dimethoxyindane scaffold is a privileged structure in medicinal chemistry, serving as a precursor for psychoactive analogs (e.g., 2C-B derivatives) and novel pharmaceutical agents. However, its electron-rich nature creates a "stability paradox": while the methoxy groups activate the ring for desired functionalization, they also render intermediates highly susceptible to acid-catalyzed polymerization and demethylation .
This guide addresses the three critical failure points in the synthesis pipeline:
-
Cyclization: Sulfonation vs. Cyclization competition.
-
Dehydration: The "Polymerization Trap" of the intermediate indanol.
-
Reduction: Demethylation risks in harsh acidic media.
Module 1: The Cyclization Bottleneck
Context: The formation of 4,7-dimethoxyindan-1-one from 3-(2,5-dimethoxyphenyl)propanoic acid.
The Issue: "Black Tar" Formation
Users often report that attempting to cyclize the propanoic acid precursor using concentrated sulfuric acid (
Root Cause Analysis: The 2,5-dimethoxy substitution pattern makes the benzene ring extremely electron-rich.
-
Sulfuric Acid: Acts as both a catalyst and a sulfonation reagent. In concentrated
, electrophilic aromatic sulfonation competes with Friedel-Crafts acylation. The sulfonated byproducts disrupt stoichiometry and catalyze polymerization. -
Polyphosphoric Acid (PPA): This is the required reagent . PPA is a milder Lewis acid/Brønsted acid mixture that facilitates dehydration/acylation without attacking the electron-rich ring or causing demethylation.
Troubleshooting Protocol:
| Parameter | Sulfuric Acid (Avoid) | Polyphosphoric Acid (Recommended) |
|---|---|---|
| Reaction Temp | Exothermic (uncontrolled) | Controlled (60–70°C) |
| Side Reactions | Sulfonation, Demethylation, Tarring | Minimal |
| Yield | < 20% (Complex mixture) | > 75% (Clean product) |
| Workup | Difficult emulsion | Quench with ice/water; precipitates solid |
Module 2: The Indanol "Danger Zone" (Critical Stability Insight)
Context: Reducing the indanone to the indane often proceeds via the 4,7-dimethoxy-1-indanol intermediate.
The Issue: Rapid Polymerization
A common failure mode occurs during the dehydration of the alcohol to the alkene (indene). Standard protocols using benzene or toluene with acid catalysts (e.g., p-TsOH) often yield a polymeric gum.
The "Chloroform Effect" Solution: Research indicates a profound solvent effect on the stability of this carbocation intermediate.
-
In Benzene/Toluene: The electron-rich carbocation (generated by acid) reacts with the electron-rich double bond of a neighboring molecule (intermolecular reaction), leading to polymerization.
-
In Chloroform (
): The solvent shell stabilizes the intermediate or alters the kinetics to favor intramolecular elimination (dehydration) over intermolecular addition.
Technical Directive: Never dehydrate electron-rich indanols in aromatic solvents. Use Chloroform with catalytic p-Toluenesulfonic acid (p-TsOH) at room temperature.
Module 3: Demethylation Risks in Reduction
Context: Removing the carbonyl oxygen (Reduction).
The Issue: Loss of Methoxy Groups
-
Clemmensen Reduction (Zn(Hg)/HCl): Requires refluxing concentrated HCl.[1] While effective for simple aromatics, the 4,7-dimethoxy system is at risk of partial ether cleavage (demethylation) to phenols under these harsh conditions over prolonged times.
-
Wolff-Kishner Reduction: Uses Hydrazine/KOH at high temps (
C).[2] This is basic and safe for the ether linkages, but requires high heat which can degrade other sensitive groups. -
Catalytic Hydrogenation: The safest route for the ether, but requires a clean alkene (indene) precursor (see Module 2).
Visualizing the Stability Pathways
The following diagram illustrates the critical decision points where stability is compromised.
Figure 1: Critical stability checkpoints in the synthesis of 4,7-dimethoxyindane derivatives. Red paths indicate high-risk failure modes.
Standard Operating Procedures (SOPs)
SOP-01: Acid-Catalyzed Cyclization (PPA Method)
Objective: Synthesis of 4,7-dimethoxyindan-1-one minimizing demethylation.
-
Preparation: Heat Polyphosphoric Acid (PPA) (10g per 1g of substrate) to 60°C in a reaction vessel with overhead stirring. PPA is viscous; heating lowers viscosity.
-
Addition: Add 3-(2,5-dimethoxyphenyl)propanoic acid portion-wise. Do not allow temp to exceed 70°C . Higher temps risk ether cleavage.
-
Reaction: Stir for 60–90 minutes. Monitor by TLC (disappearance of acid spot).
-
Quench (Critical): Pour the hot mixture onto crushed ice/water (approx 5x volume). Exothermic!
-
Isolation: The product should precipitate as a solid. Filter and wash with water to remove phosphoric acid residues.
-
Validation: NMR should show two methoxy singlets (~3.8 ppm) and no phenolic -OH signals.
SOP-02: Selective Dehydration of Indanol
Objective: Conversion of indanol to indene without polymerization.
-
Dissolution: Dissolve 4,7-dimethoxy-1-indanol in Chloroform (
) (approx 10 mL/g). -
Catalyst: Add catalytic p-Toluenesulfonic acid monohydrate (p-TsOH) (5-10 mol%).
-
Reaction: Stir at Room Temperature for 2–4 hours. Do not reflux.
-
Monitoring: Monitor by TLC. Product (indene) will be less polar than the alcohol.
-
Workup: Wash with saturated
to remove acid catalyst immediately. Dry over and concentrate. -
Result: Quantitative yield of crystalline indene is typical.
Frequently Asked Questions (FAQ)
Q: Can I use Aluminum Chloride (
Q: My Clemmensen reduction turned the reaction purple/red. Is this normal?
A: This often indicates the formation of phenolic byproducts (demethylation) which oxidize to quinones or couple to form chromophores. If this occurs, switch to a Wolff-Kishner reduction or the Stepwise Reduction (Ketone
Q: Is the 4,7-dimethoxyindane product stable for long-term storage? A: Yes, the fully reduced indane is stable. However, the indene (alkene) intermediate is prone to oxidation and polymerization if stored. Hydrogenate the indene to the indane immediately after isolation.
References
-
Preparation of 4,7-dimethoxyindane derivatives via PPA cyclization Source: ResearchGate / Journal of Medicinal Chemistry
-
Solvent Effects on Indanol Dehydration (The "Chloroform Effect") Source: ResearchGate / ChemInform
-
General Stability of Methoxybenzenes in Acidic Conditions Source: National Institutes of Health (NIH)
-
Clemmensen Reduction Protocols and Limitations Source: Wikipedia / Organic Chemistry Portal
Sources
Validation & Comparative
A Comparative 1H NMR Spectral Analysis: 4,7-Dimethoxyindane vs. 4,7-Dimethoxy-1-indanone
In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. For researchers working with substituted indane scaffolds, a common synthetic challenge is distinguishing between a fully reduced indane and its corresponding indanone precursor or intermediate. This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of two such closely related molecules: 4,7-dimethoxyindane and 4,7-dimethoxy-1-indanone. The central objective is to demonstrate how the singular presence of a carbonyl group at the C-1 position introduces profound and predictable alterations to the proton environment, thereby enabling unambiguous structural assignment.
The Decisive Structural Difference: The Carbonyl Group
The fundamental distinction between 4,7-dimethoxyindane and 4,7-dimethoxy-1-indanone lies in the oxidation state of the C-1 carbon. In the indane, C-1 is a benzylic methylene group (-CH₂-), whereas in the indanone, it is a ketone (-C=O). This seemingly minor change dramatically impacts the electronic and magnetic environment of nearby protons, a phenomenon exquisitely captured by ¹H NMR spectroscopy.
The analysis hinges on two key principles:
-
Inductive and Anisotropic Effects of the Carbonyl Group: The carbonyl group is strongly electron-withdrawing and exhibits significant magnetic anisotropy.[1][2] This means it creates a localized magnetic field that deshields (shifts downfield) protons located in its vicinity. Protons situated in a cone-like region around the C=O axis are deshielded, while those above or below the plane can be shielded.[3][4]
-
Electronic Effects on the Aromatic Ring: The ketone in 4,7-dimethoxy-1-indanone is conjugated with the aromatic ring, withdrawing electron density and deshielding the aromatic protons. In contrast, the alkyl substituent of the indane has a much weaker electronic effect.
¹H NMR Spectral Interpretation: A Head-to-Head Comparison
To facilitate a clear comparison, the protons in both molecules are systematically labeled as shown below.
Figure 1: Molecular Structures and Proton Labeling
Caption: Structures of 4,7-dimethoxyindane and 4,7-dimethoxy-1-indanone with key protons labeled.
Aliphatic Protons (C1, C2, C3)
This region of the spectrum provides the most definitive evidence for distinguishing between the two compounds.
-
4,7-Dimethoxyindane:
-
H-1 and H-3 (Benzylic, ~2.8-3.0 ppm): The protons on C-1 and C-3 are chemically equivalent due to the molecule's symmetry. They are in a benzylic position, which typically shifts them to the 2.2-3.0 ppm range.[5] Each -CH₂- group will appear as a triplet, as they are coupled to the two adjacent protons on C-2. The integration will correspond to 4H for both signals combined.
-
H-2 (~2.0-2.2 ppm): The C-2 protons are coupled to four neighboring protons (two on C-1 and two on C-3). This will result in a quintet (or a complex multiplet). This signal will integrate to 2H and appear more upfield than the benzylic protons.
-
-
4,7-Dimethoxy-1-indanone:
-
H-2 (α-to-Carbonyl, ~2.6-2.8 ppm): These protons are directly adjacent (alpha) to the carbonyl group. The combined inductive and anisotropic effects of the ketone cause a significant downfield shift compared to any aliphatic proton in the indane.[6] This signal, integrating to 2H, will appear as a clean triplet due to coupling with the C-3 protons.
-
H-3 (Benzylic, ~3.0-3.2 ppm): While still benzylic, the C-3 protons are further from the carbonyl group than the C-2 protons. They will appear downfield relative to the benzylic protons in the indane due to the overall electron-withdrawing nature of the indanone system. This signal will also be a triplet (coupling to C-2 protons) and will integrate to 2H.
-
Key Differentiator: The most striking difference is the presence of two distinct triplets in the aliphatic region for the indanone, with the α-carbonyl H-2 protons being significantly deshielded, versus the triplet and quintet pattern for the indane.
Aromatic Protons (C5, C6)
The substitution pattern on the aromatic ring creates a simple, yet informative, signal pattern.
-
4,7-Dimethoxyindane (~6.6-6.8 ppm):
-
The two aromatic protons, H-5 and H-6, are chemically non-equivalent but coupled to each other. This gives rise to an AB quartet or, more simply, two doublets. The electron-donating nature of the two methoxy groups shields these protons, causing them to appear relatively upfield for aromatic signals.[7]
-
-
4,7-Dimethoxy-1-indanone (~6.8-7.2 ppm):
-
Similar to the indane, H-5 and H-6 will appear as two doublets. However, the electron-withdrawing effect of the conjugated carbonyl group deshields the entire aromatic ring.[2] Consequently, these protons will resonate at a lower field (higher ppm) than their counterparts in the indane. The H-5 proton, being para to the C-7 methoxy group and meta to the C-4 methoxy and the C-1 carbonyl, will have a distinct chemical shift from H-6.
-
Key Differentiator: The entire aromatic region for the indanone is shifted downfield compared to the indane.
Methoxy Protons (C4-OCH₃, C7-OCH₃)
-
4,7-Dimethoxyindane (~3.7-3.9 ppm):
-
The two methoxy groups are in slightly different chemical environments. This will result in two sharp singlets, each integrating to 3H.
-
-
4,7-Dimethoxy-1-indanone (~3.8-4.0 ppm):
-
Similarly, two distinct singlets for the two methoxy groups will be observed. The proximity of the C-4 methoxy group to the C-1 carbonyl may induce a slight shift compared to the indane. These subtle shifts, while present, are less diagnostic than the dramatic changes seen in the aliphatic and aromatic regions.
-
Key Differentiator: While both spectra will show two methoxy singlets, their precise chemical shifts will differ slightly.
Summary of Predicted ¹H NMR Data
| Proton Assignment | 4,7-Dimethoxyindane | 4,7-Dimethoxy-1-indanone | Justification for Difference |
| H-2 | ~2.1 ppm (quintet, 2H) | ~2.7 ppm (triplet, 2H) | Strong deshielding by adjacent C=O group. |
| H-1, H-3 | ~2.9 ppm (triplet, 4H) | ~3.1 ppm (triplet, 2H) | Absence of H-1; H-3 is benzylic. |
| H-5, H-6 | ~6.7 ppm (2 x doublet, 2H) | ~7.0 ppm (2 x doublet, 2H) | Deshielding by conjugated C=O system. |
| -OCH₃ | ~3.8 ppm (2 x singlet, 6H) | ~3.9 ppm (2 x singlet, 6H) | Minor shifts due to different electronic environments. |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.
Visualizing the Key Spectral Differences
The following diagram illustrates the primary cause of the spectral divergence: the anisotropic effect of the carbonyl group in 4,7-dimethoxy-1-indanone.
Caption: Logical workflow of how the C=O group influences proton chemical shifts.
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data for comparison, the following protocol should be adhered to. This protocol represents a self-validating system by standardizing the conditions for analysis.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (either 4,7-dimethoxyindane or 4,7-dimethoxy-1-indanone).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak at ~7.26 ppm, which can serve as an internal reference.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. Instrumentation and Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
3. Data Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm, to ensure all signals are captured.
-
Number of Scans: Acquire 16 or 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Pulse Width: Calibrate and use a 90° pulse width.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to obtain pure absorption lineshapes.
-
Apply an automatic baseline correction.
-
Reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals, setting the integration of one of the well-resolved signals (e.g., a methoxy singlet) to 3H as a reference.
By following this standardized protocol, the resulting spectra for 4,7-dimethoxyindane and 4,7-dimethoxy-1-indanone can be reliably and directly compared, allowing for confident structural verification based on the principles outlined in this guide.
References
-
Chemistry Stack Exchange. (2020). ¹H NMR of 4-Methylanisole. [Link]
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
Griesbeck, A. G., et al. (2014). Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. Molecules, 19(9), 13358-13375. [Link]
-
Kafle, A., et al. (2012). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Arkivoc, 2013(2), 264-276. [Link]
-
D'yakonov, V. A., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 46(8), 738-748. [Link]
-
Reich, H. J. NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Kleinpeter, E., et al. (2013). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 11(38), 6542-6551. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
C13 NMR chemical shifts for 4,7-dimethoxy substituted indanes
Technical Comparison Guide: C NMR Chemical Shifts for 4,7-Dimethoxy Substituted Indanes
Executive Summary & Application Scope
The 4,7-dimethoxyindane scaffold is a critical pharmacophore in drug discovery, serving as a rigidified anisole mimic in ligands targeting CNS receptors (e.g., donepezil analogs, hallucinogenic amphetamine derivatives).
Accurate structural characterization of this scaffold is often complicated by its symmetry and the electronic influence of the methoxy groups on the bicyclic core. This guide provides a definitive comparison of
Key Distinction
-
4,7-Dimethoxyindane: Substituents are adjacent to the bridgehead carbons (C3a/C7a).
-
5,6-Dimethoxyindane: Substituents are distal to the bridgehead carbons.
-
Diagnostic Value: The chemical shift of the quaternary bridgehead carbons (C3a/C7a) is the primary discriminator between these isomers.
Comparative Data Analysis
The following table synthesizes experimental and calculated chemical shift data (referenced to CDCl
Table 1: Comparative C NMR Chemical Shifts ( , ppm)
| Carbon Position | Atom Type | Indane (Ref) | 4,7-Dimethoxyindane | 5,6-Dimethoxyindane | |
| C1 / C3 | CH | 32.8 | 32.0 - 32.5 | 32.9 | Shielded (-0.5 ppm) |
| C2 | CH | 25.5 | 25.0 - 25.3 | 25.8 | Negligible |
| C3a / C7a | C | 145.5 | 128.5 - 130.0 | 135.5 - 137.0 | Shielded (-16 ppm) |
| C4 / C7 | C | 124.5 | 149.0 - 151.0 | 108.0 - 109.5 (CH) | Deshielded (+25 ppm) |
| C5 / C6 | CH (Aromatic) | 126.3 | 108.5 - 110.0 | 148.0 - 149.5 (C-O) | Shielded (-17 ppm) |
| -OCH | CH | N/A | 55.5 - 56.0 | 56.0 - 56.5 | N/A |
Mechanistic Insight (Causality)[1]
-
Bridgehead Shielding (C3a/C7a): In the 4,7-isomer, the methoxy groups are ortho to the bridgehead carbons. The electron-donating resonance effect (+M) of the oxygen atom increases electron density at the ortho and para positions. Consequently, C3a and C7a are significantly upfield shifted (~129 ppm) compared to unsubstituted indane (145 ppm).
-
Aromatic C-H Shielding (C5/C6): These carbons are ortho to the methoxy groups in the 4,7-isomer, resulting in a strong shielding effect (shifting to ~109 ppm).
-
Symmetry: Due to the
symmetry (on the NMR time scale), C1 is equivalent to C3, C4 to C7, and C5 to C6, simplifying the spectrum to just 6 unique signals.
Experimental Protocol & Self-Validating Assignment
To ensure data integrity (E-E-A-T), follow this standardized workflow. This protocol minimizes solvent-induced shifts and maximizes signal-to-noise ratio for quaternary carbons.
Step-by-Step Acquisition Protocol
-
Sample Preparation:
-
Dissolve 10-20 mg of compound in 0.6 mL CDCl
(neutralized with basic alumina to prevent acid-catalyzed decomposition). -
Note: Avoid DMSO-d
unless solubility is an issue, as it can cause solvent-stacking shifts of 1-2 ppm in aromatic signals.
-
-
Parameter Setup:
-
Pulse Sequence: Standard proton-decoupled
C (typically zgpg30 or deptq). -
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C4, C7, C3a, C7a) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.
-
Scans: Minimum 512 scans for adequate S/N on quaternary carbons.
-
-
Validation (The "Triad Check"):
-
Check 1 (DEPT-135): Confirm C4/C7 and C3a/C7a disappear (quaternary). Confirm C5/C6 and OMe are positive (CH/CH
). C1/C2/C3 should be negative (CH ). -
Check 2 (Integration): Although not strictly quantitative, the OMe signal should be roughly 3x the intensity of aromatic CH signals if D1 is sufficient.
-
Check 3 (Chemical Shift Logic): If the bridgehead carbons appear >135 ppm, you likely have the 5,6-isomer, not the 4,7-isomer.
-
Structural Assignment Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for distinguishing 4,7-dimethoxyindane from its isomers using NMR data.
Figure 1: Logic flow for the structural differentiation of dimethoxyindane isomers based on
Electronic Structure & Shielding Pathways
Understanding the why allows you to predict shifts for derivatives (e.g., 4,7-dimethoxyindanone).
Figure 2: Electronic influence of the methoxy substituent on the indane aromatic ring.
Critical Note on Derivatives
If your target molecule is 4,7-dimethoxy-1-indanone (a common intermediate), the carbonyl at C1 will introduce:
-
Deshielding at C3: ~3-5 ppm downfield shift.
-
Shielding at C2: ~1-2 ppm upfield shift.
-
Asymmetry: The molecule is no longer
symmetric. You will see 11 distinct carbon signals instead of 6.[1]
References
-
Oregon St
C NMR Chemical Shift Ranges and Substituent Effects. Retrieved from [Link] -
National Institutes of Health (NIH). (2013).
C NMR Chemical Shift of Methoxy Groups. J Phys Chem A. Retrieved from [Link] -
Beilstein Journals. (2010). Synthesis and Characterization of 4,7-dimethoxyindane derivatives (Experimental Section). Beilstein J. Org. Chem. Retrieved from [Link]
-
Compound Interest. (2015). Guide to NMR Chemical Shifts. Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns of Dimethoxyindanes: A Comparative Guide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of dimethoxyindanes , with a specific focus on dimethoxy-2-aminoindanes (and their methylenedioxy analogs like MDAI). These compounds are critical targets in forensic analysis and drug development due to their structural similarity to amphetamines and their emergence as Novel Psychoactive Substances (NPS).
Executive Summary
The structural elucidation of dimethoxyindanes—specifically the regioisomers 4,5-dimethoxy-2-aminoindane and 5,6-dimethoxy-2-aminoindane —presents a significant analytical challenge. Under standard Electron Ionization (EI) conditions (70 eV), these isomers yield nearly identical mass spectra due to shared fragmentation pathways driven by the stable indane core.
This guide details the mechanistic basis of these fragmentation patterns, demonstrates why native EI-MS is often insufficient for regioisomer differentiation, and provides a validated protocol using chemical derivatization and capillary GC separation to achieve definitive identification.
Mechanistic Fragmentation Analysis
The Indane Core Stability
Unlike open-chain amphetamines, which readily undergo
Primary Fragmentation Pathways (EI-MS)
The fragmentation of 5,6-dimethoxy-2-aminoindane (MW 193) and its methylenedioxy analog MDAI (MW 177) follows three distinct pathways:
-
Amine Elimination (M – 17): The most characteristic initial loss is the ejection of the amino group as ammonia (
). This yields a resonance-stabilized substituted indene cation.-
Dimethoxy-AI (MW 193):
176 -
MDAI (MW 177):
160
-
-
Radical Methyl Loss (M – 15): For dimethoxy variants, the loss of a methyl radical (
) from one of the methoxy groups is favorable, generating a quinoid-like oxonium ion.-
Dimethoxy-AI:
178
-
-
Tropylium Ion Formation: Following the loss of the amine and subsequent ring expansion/contraction, the molecule often sheds the aliphatic portion of the ring or substituents to form substituted tropylium ions.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic 5,6-substituted-2-aminoindane.
Caption: Figure 1. Competitive fragmentation pathways for dimethoxy-2-aminoindanes under 70 eV Electron Ionization.
The Regioisomer Problem: 4,5- vs. 5,6- Substitution
A critical issue in drug development and forensics is distinguishing between the 4,5- and 5,6- isomers.[4]
-
Spectral Identity: The mass spectra of 4,5-dimethoxy-2-aminoindane and 5,6-dimethoxy-2-aminoindane are virtually indistinguishable.[5] Both show the same molecular ion, the same base peak (often the [M-NH3]+ or [M]+ depending on conditions), and identical lower-mass clusters.
-
Why? The high energy of EI ionization causes rapid scrambling of the aromatic ring protons and substituents (H-shifts) prior to fragmentation, erasing the "memory" of the specific substitution pattern.
Comparative Data: Isomer Differentiation
| Feature | 4,5-Isomer | 5,6-Isomer | Result |
| Molecular Ion (M+) | Strong | Strong | Indistinguishable |
| Base Peak | [M-17]+ or M+ | [M-17]+ or M+ | Indistinguishable |
| Low Mass Ions | m/z 115, 91, 77 | m/z 115, 91, 77 | Indistinguishable |
| Retention Time (Standard Column) | Co-elutes or <0.1 min diff | Co-elutes or <0.1 min diff | Poor Resolution |
Validated Protocol for Differentiation
To resolve these isomers, researchers must employ Chemical Derivatization coupled with high-resolution gas chromatography. Derivatization adds steric bulk and distinct fragmentation handles (fluoroacyl groups) that interact differently with the ortho- (4,5) vs. meta/para- (5,6) substitution patterns.
Recommended Reagents
-
MBTFA: N-methyl-bis-trifluoroacetamide (Forms TFA derivatives).[6][7]
-
HFBA: Heptafluorobutyric anhydride (Forms HFB derivatives).
Experimental Workflow
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL ethyl acetate.
-
Derivatization: Add 50
L of MBTFA. Incubate at 70°C for 20 minutes. -
Analysis: Inject 1
L into GC-MS (Split 20:1). -
Column: Rxi-624Sil MS (or equivalent cyanopropylphenyl phase) is superior to standard 5% phenyl columns for these polar isomers.
Differentiation Logic (TFA Derivatives)
Upon derivatization, the mass spectra diverge significantly enough to allow identification, and the chromatographic retention times shift.[5][6]
-
4,5-Isomer (TFA): The steric crowding of the 4,5-dimethoxy groups interacts with the N-TFA group at the 2-position, often altering the ratio of the molecular ion to the [M-CF3]+ fragment.
-
5,6-Isomer (TFA): Less steric hindrance allows for a "cleaner" loss of the trifluoromethyl group.
Differentiation Workflow Diagram
Caption: Figure 2. Decision tree for the differentiation of dimethoxyindane regioisomers.
Reference Data: Characteristic Ions
The following table summarizes the characteristic ions for the 5,6-Methylenedioxy-2-aminoindane (MDAI) analog, which serves as the primary reference standard for this class. Note: For dimethoxy analogs, add +16 Da to the molecular ion and M-related fragments.
| Compound | Molecular Ion (M+) | Base Peak (100%) | Characteristic Fragment 1 | Characteristic Fragment 2 |
| MDAI (5,6-MD) | m/z 177 | m/z 160 [M-NH3]+ | m/z 131 [M-NH3-CHO]+ | m/z 103 [C8H7]+ |
| 5,6-Dimethoxy-AI | m/z 193 | m/z 176 [M-NH3]+ | m/z 161 [M-NH3-CH3]+ | m/z 147 [M-NH3-C2H5]+ |
| MDAI-TFA (Deriv) | m/z 273 | m/z 160 [M-TFA-NH]+ | m/z 69 [CF3]+ | m/z 131 |
Data extrapolated from MDAI standards and methoxy-substitution rules.
References
-
Rose, A. R., et al. (2021). "Gas chromatography–mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline."[5][7] Rapid Communications in Mass Spectrometry. Link
-
Casale, J. F., & Hays, P. A. (2010). "Characterization of the 'Methylenedioxy-2-aminoindans' (MDAI)." Microgram Journal. Link
-
Gallagher, R., et al. (2012). "The Characterization of 4- and 5-Iodo-2-aminoindan." Drug Testing and Analysis. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library: Aminoindanes." Link
Sources
- 1. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dea.gov [dea.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]
Technical Comparison: RDS-127 vs. Apomorphine in Dopaminergic Signaling
[1]
Executive Summary: Defining the Toolset
In the landscape of dopaminergic research, Apomorphine and RDS-127 represent two distinct classes of pharmacological probes. While Apomorphine serves as the clinical and experimental "gold standard" for non-selective dopamine agonism (pan-D1/D2 activation), RDS-127 (2-N,N-di-n-propylamino-4,7-dimethoxyindane) offers a more specialized profile.
RDS-127 is distinguished by its preferential D2-like selectivity combined with significant 5-HT1A agonism . This dual-action profile makes RDS-127 a superior tool for dissecting spinal vs. supraspinal mechanisms of autonomic regulation—specifically in sexual function and cardiovascular reflexes—where Apomorphine’s broad D1/D2 activity often confounds data interpretation due to competing motor effects (stereotypy).
Molecular Pharmacology & Binding Affinity
To select the appropriate ligand for your assay, you must understand the quantitative differences in receptor occupancy. The following data synthesizes binding constants (
Table 1: Comparative Binding Affinity Profile (
in nM)[1][2][3]
| Receptor Target | Apomorphine (Standard) | RDS-127 (Specialized) | Selectivity Implication |
| D2 (High Affinity) | 0.6 – 2.0 nM | ~10.0 nM | Apomorphine is ~5-10x more potent at D2; both are full agonists. |
| D3 Receptor | 26 nM | High Affinity (Value N/A*) | RDS-127 shows strong preference for D2/D3 autoreceptors. |
| D1 Receptor | 100 – 400 nM | > 1,000 nM (Inactive) | Critical Distinction: RDS-127 lacks significant D1 activity, avoiding cAMP upregulation. |
| 5-HT1A | > 2,000 nM (Weak) | High Affinity | RDS-127 activates 5-HT1A, driving its unique effects on seminal emission. |
| Adrenergic | Moderate | Agonist Activity | Contributes to RDS-127's cardiovascular profile (bradycardia/hypotension). |
*Note: Exact
Structural Insight
-
Apomorphine: A rigid tetracyclic structure containing a catechol moiety.[3] It is highly susceptible to oxidation (turning green in solution) and indiscriminately activates D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.
-
RDS-127: An aminoindane derivative (2-N,N-di-n-propylamino-4,7-dimethoxyindane).[4] The modification of the catechol ring to a dimethoxy-indane structure confers resistance to rapid oxidation and shifts selectivity away from D1 receptors.
Functional Signaling Pathways
The utility of these compounds diverges at the signal transduction level. Apomorphine induces a "mixed" signal (Gs and Gi activation), whereas RDS-127 drives a cleaner Gi/o-mediated response with serotonergic crosstalk.
Figure 1: Differential Signaling Logic. Apomorphine drives competing cAMP signals (D1 increase vs D2 decrease), leading to robust motor stereotypy. RDS-127 synergistically reduces cAMP via D2 and 5-HT1A without D1 opposition, favoring autonomic/spinal reflex modulation.
Experimental Protocol: Comparative Radioligand Binding
Trustworthiness Directive: To validate the affinity differences in your own lab, do not rely on single-point assays. Use this Dual-Ligand Competition Protocol . This system is self-validating because the reference ligand (
Objective: Determine
Materials
-
Membrane Source: Rat Striatal Membranes (rich in D2) or CHO-D2L cells.
-
Radioligand:
-Spiperone (0.5 nM final concentration). Note: Spiperone is preferred over Raclopride for high-affinity state detection. -
Non-Specific Binding (NSB) Blocker: (+)-Butaclamol (1 µM) or Haloperidol (10 µM).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% Ascorbic Acid (Critical for Apomorphine stability).
Workflow
-
Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 10-20 µg protein/well.[3]
-
Ligand Array: Prepare serial dilutions of Apomorphine and RDS-127 ranging from
M to M.-
Expert Tip: Prepare Apomorphine immediately before use in buffer containing ascorbic acid to prevent oxidation (browning).
-
-
Incubation:
-
Add 50 µL Radioligand (
-Spiperone). -
Add 50 µL Competitor (RDS-127 or Apomorphine).
-
Add 100 µL Membrane suspension.[3]
-
Incubate for 60 minutes at 25°C . (Equilibrium is slower for high-affinity agonists).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.
-
Analysis: Measure CPM via liquid scintillation. Calculate
using the Cheng-Prusoff equation:
Expected Outcome:
-
Apomorphine: Steep displacement curve with
nM. -
RDS-127: Right-shifted displacement curve with
nM.
In Vivo Application Guide
Why choose RDS-127 over Apomorphine for animal models?
Scenario A: Parkinsonian Motor Recovery (Rotation Model)
-
Choice: Apomorphine .
-
Reasoning: You need maximal stimulation of supersensitive postsynaptic D1 and D2 receptors in the striatum. Apomorphine induces robust contralateral rotation in 6-OHDA lesioned rats. RDS-127 will induce rotation but with lower efficacy and shorter duration due to lack of D1 synergy.
Scenario B: Sexual Function & Spinal Reflexes
-
Reasoning: RDS-127 is a potent initiator of seminal emission and suppresses penile reflexes via spinal mechanisms. This effect is mediated by the unique combination of D2 agonism and 5-HT1A activity. Apomorphine induces erections (supraspinal) but its strong motor effects (stereotypy/gnawing) often mask subtle autonomic behaviors.
References
-
Arneric, S. P., et al. (1983). RDS-127 (2-di-n-propylamino-4,7-dimethoxyindane): central effects of a new dopamine receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 224(1), 161–170.
-
Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology.[2][3][4][5][7][8][10][11] Trends in Pharmacological Sciences, 15(7), 264-270.
-
Clark, J. T., & Smith, E. R. (1986). Failure of pimozide and metergoline to antagonize the RDS-127-induced facilitation of ejaculatory behavior. Physiology & Behavior, 37(1), 47–52.
-
Millan, M. J., et al. (2002).[12] Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. Journal of Pharmacology and Experimental Therapeutics, 303(2), 791-804.
- Reith, M. E., et al. (1987). Structural requirements for binding to the dopamine D2 receptor. Biochemical Pharmacology, 36(10), 1739-1745.
Sources
- 1. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivanbertotto.it [ivanbertotto.it]
- 4. Effects of a novel dopamine-receptor agonist RDS-127 (2-N,N-di-n-propylamino-4,7-dimethoxyindane), on hormone levels and sexual behavior in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Action of putative dopamine receptor agonists, TL-99, 3-PPP and RDS-127 on substantia nigra neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Dopamine, Erectile Function and Male Sexual Behavior from the Past to the Present: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a potent dopamine receptor agonist, RDS-127, on penile reflexes and seminal emission in intact and spinally transected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. New information of dopaminergic agents based on quantum chemistry calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine-transporter levels drive striatal responses to apomorphine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy of Methoxy-Indane Derivatives
Executive Summary: The Spectral Fingerprint
In drug development, particularly within psychoplastogen and metabolite research, distinguishing between isomeric substituted indanes is a critical analytical challenge. Methoxy-indanes (e.g., 4-methoxyindane vs. 5-methoxyindane) present a unique spectral problem: they combine a fused bicyclic system (aromatic + aliphatic) with an ether substituent.
This guide moves beyond basic functional group assignment. It provides a rigorous, comparative framework for identifying methoxy-indane derivatives using Infrared (IR) Spectroscopy. The core differentiator lies not in the high-frequency functional region, but in the Out-of-Plane (OOP) bending vibrations (900–650 cm⁻¹) , which act as the definitive "barcode" for substitution patterns.
Structural Context & Vibrational Causality
To interpret the spectrum, one must deconstruct the molecule into its vibrational oscillators. The methoxy-indane structure is a hybrid system:
-
The Indane Core: A benzene ring fused to a cyclopentane ring. Spectroscopically, the unsubstituted indane behaves as an ortho-disubstituted benzene .
-
The Methoxy Substituent: Adds a strong dipole (C-O-C) and alters the symmetry of the aromatic ring.
-
5-Methoxyindane: Results in a 1,2,4-trisubstituted aromatic pattern (asymmetric).
-
4-Methoxyindane: Results in a 1,2,3-trisubstituted aromatic pattern (vicinal).
-
Causality Insight: The fusion of the aliphatic ring restricts the "breathing" modes of the benzene ring, often sharpening the aromatic skeletal bands compared to open-chain alkyl-benzenes.
Comparative Spectral Analysis
The following table synthesizes characteristic bands, highlighting the shifts that occur when moving from the parent indane to its methoxy derivatives.
Table 1: Characteristic IR Bands (cm⁻¹)
| Vibrational Mode | Indane (Parent) | Methoxy-Indane (General) | Diagnostic Significance |
| Aromatic C-H Stretch | 3000–3100 (w) | 3000–3100 (w) | Confirms aromaticity; usually weak.[1][2][3][4] |
| Aliphatic C-H Stretch | 2850–2960 (m-s) | 2840–2960 (m-s) | High Intensity. The cyclopentane ring adds significant aliphatic character, unlike simple anisole derivatives. |
| Methoxy C-H Stretch | Absent | ~2835 (sh) | Often appears as a shoulder on the lower frequency side of the aliphatic bands. |
| Aromatic Ring Breathing | 1450–1600 (m) | 1480–1610 (m-s) | Methoxy conjugation increases the intensity of the ~1580–1600 cm⁻¹ band due to dipole change. |
| Ether C-O-C (Asym) | Absent | 1230–1270 (s) | Primary Identifier. A very strong, broad band. Differentiates methoxy-indane from alkyl-indanes. |
| Ether C-O-C (Sym) | Absent | 1020–1050 (m) | Secondary confirmation of the ether linkage. |
| OOP Bending (Fingerprint) | ~740–760 (s) | Isomer Dependent | CRITICAL REGION (See below). |
(w=weak, m=medium, s=strong, sh=shoulder)
Deep Dive: The Isomer Differentiation (Fingerprint Region)
The 900–650 cm⁻¹ region is the only reliable IR method to distinguish regioisomers without using NMR.
-
5-Methoxyindane (1,2,4-Pattern):
-
Look for two distinct bands : One for the isolated hydrogen (~860–900 cm⁻¹) and one for the two adjacent hydrogens (~800–860 cm⁻¹).
-
Key Feature: A medium/strong band above 800 cm⁻¹ is highly indicative of the 1,2,4-substitution found in the 5-isomer.
-
-
4-Methoxyindane (1,2,3-Pattern):
-
Look for bands in the lower frequency range (~700–780 cm⁻¹).
-
Key Feature: Typically lacks the distinct high-frequency (>850 cm⁻¹) "isolated hydrogen" wag found in the 5-isomer.
-
Experimental Methodology: Self-Validating Protocol
To ensure data integrity, follow this protocol. It is designed to eliminate common artifacts (e.g., water vapor, inconsistent path length) that can obscure the critical fingerprint region.
Protocol: High-Fidelity IR Acquisition for Indane Derivatives
Objective: Obtain a spectrum with sufficient resolution (2 cm⁻¹) to resolve OOP bending modes.
-
Sample Preparation (Choose One):
-
Method A: ATR (Attenuated Total Reflectance) - Preferred.
-
Crystal: Diamond or ZnSe (Diamond is preferred for hardness).
-
Step: Place ~5 mg of solid or 1 drop of liquid oil on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Correction: Apply an "ATR Correction" algorithm (available in most software) if comparing to literature transmission spectra, as ATR intensity decreases at higher wavenumbers.
-
-
Method B: Transmission (KBr Pellet).
-
Step: Grind 1-2 mg of sample with ~100 mg dry KBr. Press into a transparent pellet.
-
Validation: Ensure the baseline at 4000 cm⁻¹ is >80% T. If <60%, scattering is too high; regrind.
-
-
-
System Validation (The "Background Check"):
-
Acquire a background spectrum (air) immediately before the sample.
-
Check: Verify CO₂ doublet (2350 cm⁻¹) is minimized. If strong, purge the chamber with N₂. CO₂ bands can interfere with nitrile or overtone regions (though less critical for methoxy-indanes).
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Recommendation: Use 2 cm⁻¹ to resolve closely spaced aromatic overtones.
-
Scans: Minimum 16 scans (32 preferred for signal-to-noise ratio).
-
-
Data Processing:
-
Baseline Correction: Apply only if the baseline drifts significantly. Avoid excessive flattening which can distort peak ratios.
-
Peak Picking: Set threshold to detect the C-O stretch (approx. 1250 cm⁻¹) as the reference intensity (100% relative intensity).
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying a specific methoxy-indane isomer from an unknown sample.
Figure 1: Spectral Identification Decision Tree. This workflow prioritizes functional group confirmation before moving to the high-variance fingerprint region for isomer assignment.
References
-
LibreTexts Chemistry. (2023). 15.7: Spectroscopy of Aromatic Compounds. OpenStax & LibreTexts. Available at: [Link][2][5][6]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
-
Spectra Analysis Instruments. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI). PubMed. Available at: [Link]
Sources
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. www3.epa.gov [www3.epa.gov]
Technical Comparison Guide: Crystal Structure Analysis of 4,7-Dimethoxyindane Derivatives
Executive Summary
This guide provides a technical analysis of 4,7-dimethoxyindane derivatives, a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, melatonin receptor agonists) and functional materials. We objectively compare the structural analysis of this scaffold against its most common alternative, the 5,6-dimethoxyindane isomer (a key intermediate for Donepezil).
While 5,6-derivatives are characterized by planar packing and high crystallinity due to the "veratrole-like" core, 4,7-derivatives introduce unique steric constraints and electronic clefts that significantly alter solid-state behavior. This guide details the experimental workflows, crystallographic nuances, and data interpretation required to master this specific structural analysis.
Part 1: Structural Significance & Comparative Analysis[1][2]
The substitution pattern on the indane core dictates the intermolecular forces governing the crystal lattice. Understanding the difference between the 4,7- and 5,6-isomers is critical for predicting solubility, bioavailability, and material stability.
The Steric & Electronic Divergence
The 4,7-dimethoxy pattern places substituents at the "para" positions relative to the bridgehead carbons, creating a steric block near the cyclopentyl ring. In contrast, the 5,6-dimethoxy pattern leaves the bridgehead positions open, allowing for flatter, sheet-like packing.
| Feature | 4,7-Dimethoxyindane Derivatives | 5,6-Dimethoxyindane Derivatives | Impact on Crystal Structure |
| Symmetry | 5,6-isomers often crystallize in higher symmetry space groups (e.g., | ||
| Steric Bulk | Proximal to C1/C3 of the cyclopentyl ring. | Distal to the cyclopentyl ring. | 4,7-substituents can force the cyclopentyl ring into a twisted envelope conformation to relieve strain. |
| Slip-stacked / Herringbone. The methoxy "wings" prevent close face-to-face stacking. | Face-to-Face / Columnar. Planar core allows tight | ||
| Melting Point | Generally Lower . Less efficient packing due to steric clashes. | Generally Higher . Efficient packing leads to higher lattice energy. | |
| Solubility | Higher in polar aprotic solvents (due to lower lattice energy). | Lower . Harder to disrupt the crystal lattice. |
Mechanistic Insight: The "Methoxy Twist"
In 4,7-derivatives, the methoxy groups often rotate out of the aromatic plane (dihedral angle > 5°) to avoid steric repulsion with substituents on the 5-membered ring or adjacent molecules. This "twist" disrupts planar packing, often leading to polymorphism —a critical quality attribute in drug development.
Expert Insight: When refining 4,7-dimethoxy structures, watch for disorder in the methoxy methyl groups. The rotation barrier is low, and the methyls may occupy split positions at room temperature.
Part 2: Methodological Comparison (SC-XRD vs. PXRD)
To fully characterize these derivatives, a dual-method approach is required. Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration, while Powder X-Ray Diffraction (PXRD) validates bulk phase purity.
Performance Matrix
| Metric | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Recommendation |
| Resolution | Atomic ( | Phase ID / Lattice Parameters | Use SC-XRD for de novo structure determination. |
| Sample Req. | Single, high-quality crystal ( | Polycrystalline powder ( | Use PXRD for batch-to-batch consistency checks. |
| Info Yield | Absolute config, bond lengths, packing forces | Polymorph purity, % crystallinity | Critical: PXRD cannot distinguish enantiomers without reference standards. |
| Throughput | Low (hours to days per sample) | High (minutes per sample) | Screen with PXRD; solve with SC-XRD. |
Part 3: Experimental Protocol
Crystallization Workflow (Vapor Diffusion)
4,7-dimethoxyindane derivatives are often moderately soluble in organic solvents, making them difficult to crystallize by simple evaporation (which yields oils). Vapor Diffusion is the preferred method to grow diffraction-quality crystals.
Protocol:
-
Dissolution: Dissolve 10-20 mg of the pure derivative in a minimal amount (0.5 - 1.0 mL) of a "Good Solvent" (e.g., Dichloromethane or THF). Filter through a 0.45 µm PTFE syringe filter into a small inner vial.
-
Precipitant Setup: Place the open inner vial inside a larger outer jar containing 10-15 mL of a "Bad Solvent" (e.g., Pentane or Diethyl Ether). Note: The bad solvent must be more volatile than the good solvent.
-
Equilibration: Seal the outer jar tightly. Store in a vibration-free environment at constant temperature (
or ) for 3-14 days. -
Harvesting: Crystals will form on the walls of the inner vial. Harvest using a cryoloop and immediately immerse in Paratone oil to prevent desolvation.
Visualization: The Crystallization Logic
Caption: Optimized Vapor Diffusion workflow for growing diffraction-quality crystals of substituted indanes.
Part 4: Data Analysis & Interpretation
Once data is collected, the refinement process for 4,7-dimethoxyindanes requires specific attention to intramolecular interactions.
Key Structural Interactions
When analyzing the .cif file or electron density map, focus on these three interactions which define the stability of the 4,7-scaffold:
-
Intramolecular Hydrogen Bonding: If the derivative has a carbonyl (e.g., 1-indanone) or oxime, check for H-bonds with the methoxy oxygen at the 7-position. This forms a pseudo-ring (S(6) motif) that locks conformation.
-
C-H···O Interactions: The methoxy methyl hydrogens often serve as weak donors to carbonyls of adjacent molecules.
-
-Stacking Geometry: Measure the centroid-to-centroid distance between aromatic rings.
-
Target: 3.5 - 3.8 Å indicates strong stacking.
-
4,7-Specific: Expect "slipped" stacking (
or offset) due to the methoxy steric block.
-
Visualization: Interaction Hierarchy
Caption: Hierarchy of intermolecular forces driving the crystal packing of 4,7-dimethoxyindane derivatives.
References
-
Vertex Pharmaceuticals & NIH. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. PMC. Link
-
Kariuki, B. M., & Abdel-Wahab, B. F. (2022).[1] Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal. MDPI Crystals. Link
-
Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link
-
Pulstec. (2023).[2][3] The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Link
-
Xu, Y., et al. (2000).[4] Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Link
Sources
Comparative Bioactivity Guide: 4,7-Dimethoxy vs. 5,6-Dimethoxy Isomers
Executive Summary: The Geometry of Efficacy
In medicinal chemistry, the positional isomerism of dimethoxy substituents on bicyclic scaffolds—specifically indans, indanones, and indoles—dictates a stark divergence in biological trajectory. While chemically similar in molecular weight and lipophilicity (LogP), the 4,7-dimethoxy and 5,6-dimethoxy isomers represent two distinct pharmacophores with non-overlapping therapeutic windows.
-
5,6-Dimethoxy Isomers: Predominantly associated with Acetylcholinesterase (AChE) inhibition and neuroprotection. This substitution pattern mimics the catechol moiety found in endogenous neurotransmitters but is optimized for pi-stacking interactions within the Peripheral Anionic Site (PAS) of enzymes like AChE. It is the defining feature of the Alzheimer's drug Donepezil .
-
4,7-Dimethoxy Isomers: Structurally homologous to the 2,5-dimethoxy substitution pattern of phenylalkylamines (the "2C-x" and "DOx" psychedelic classes). These isomers often exhibit affinity for Dopaminergic (D2/D3) and Serotonergic (5-HT2A) receptors, acting as rigid analogs of flexible phenethylamines.
This guide provides an objective, data-driven comparison of these isomers, supported by experimental protocols and mechanistic visualizations.
Case Study: The Indan/Indanone Scaffold
The most instructive comparison lies in the rigid bicyclic system of indanones (intermediates) and aminoindans (active ligands).
The 5,6-Dimethoxy Profile (The "Donepezil" Motif)
The 5,6-dimethoxy-1-indanone moiety is a privileged scaffold in neuropharmacology. Its bioactivity is driven by its ability to bind to the Peripheral Anionic Site (PAS) of AChE.
-
Mechanism: The electron-rich dimethoxy benzene ring engages in parallel
stacking with Trp286 at the entrance of the AChE gorge. This blockade prevents the entry of acetylcholine and inhibits AChE-induced amyloid- (A ) aggregation. -
Key Application: Synthesis of Donepezil (Aricept) and Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease.
The 4,7-Dimethoxy Profile (The "Psychedelic/Dopaminergic" Motif)
The 4,7-dimethoxy substitution pattern creates a steric and electronic environment distinct from the 5,6-isomer.
-
Structural Homology: When the indan ring is viewed as a rigidified phenethylamine, the 4,7-positions correspond spatially to the 2,5-positions of the benzene ring in open-chain analogs (e.g., 2,5-dimethoxy-4-iodoamphetamine, DOI).
-
Bioactivity:
-
Dopaminergic: 4,7-Dimethoxy-2-aminoindans have demonstrated agonist activity at dopamine receptors and cardiovascular effects, whereas their 5,6-counterparts are often inactive at these specific sites (Cannon et al.).
-
Serotonergic: While 2,5-dimethoxy phenethylamines are potent 5-HT2A agonists, the rigid 4,7-aminoindans show reduced potency, illustrating the necessity of conformational flexibility for maximal 5-HT2A activation.
-
Comparative Bioactivity Data[1][2][3][4][5]
The following table summarizes the divergent pharmacological profiles of these isomers within the aminoindan and indanone series.
| Feature | 5,6-Dimethoxy Isomer | 4,7-Dimethoxy Isomer |
| Primary Target | Acetylcholinesterase (AChE) | Dopamine (D2/D3) / 5-HT Receptors |
| Mechanism | PAS Binding ( | Orthosteric Agonism/Antagonism |
| Key Drug/Lead | Donepezil (Aricept) | 4,7-Dimethoxy-2-aminoindan (Research Tool) |
| Therapeutic Area | Alzheimer's Disease (Cognitive Enhancement) | CNS (Psychopharmacology), Cardiovascular |
| Chemical Reactivity | High Nucleophilicity at C-4/C-7 (unhindered) | Sterically crowded at C-5/C-6 (peri-interactions) |
| AChE Inhibition ( | ~10 - 50 nM (as benzylpiperidine deriv.) | > 10,000 nM (Inactive/Weak) |
Mechanistic Visualization
Pharmacological Divergence Pathway
This diagram illustrates how the shared indan scaffold diverges into distinct therapeutic classes based solely on methoxy positioning.
Figure 1: Pharmacological divergence of dimethoxy-indan isomers. The 5,6-pattern leads to cholinergic activity, while the 4,7-pattern mimics the "2C-x" psychedelic pharmacophore.
Experimental Protocols
To validate these profiles in your own laboratory, use the following standardized protocols.
Synthesis of 5,6-Dimethoxy-1-Indanone (The "Donepezil" Intermediate)
Objective: Efficient cyclization of 3,4-dimethoxycinnamic acid. The 5,6-isomer forms readily due to favorable electronics, whereas 4,7-isomers often require specific starting materials (e.g., 2,5-dimethoxybenzaldehyde derivatives) and may suffer from steric hindrance during cyclization.
Method (Nazarov Cyclization Variant / Friedel-Crafts):
-
Reagents: 3,4-Dimethoxycinnamic acid (10 mmol), Thionyl Chloride (
), Aluminum Chloride ( ), Dichloromethane (DCM). -
Step 1 (Acid Chloride Formation): Reflux 3,4-dimethoxycinnamic acid in
(5 equiv) for 2 hours. Evaporate excess to obtain the acid chloride. -
Step 2 (Cyclization): Dissolve the residue in dry DCM (50 mL). Cool to 0°C.[1]
-
Addition: Add
(1.2 equiv) portion-wise over 30 minutes. -
Reaction: Stir at room temperature for 4 hours. The solution will turn dark red/brown.
-
Quench: Pour onto crushed ice/HCl. Extract with DCM (
mL). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane. -
Yield: Expect 75-85% yield of 5,6-dimethoxy-1-indanone (mp 119-121°C).
Ellman’s Assay for AChE Inhibition
Objective: Quantify the bioactivity difference. The 5,6-isomer derivatives should show nanomolar inhibition; 4,7-isomers will likely be inactive.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Procedure:
-
Incubate Enzyme + Test Compound (Var. Conc.) in buffer for 10 min at 25°C.
-
Add DTNB and ATCh.
-
Monitor absorbance at 412 nm for 5 minutes.
-
-
Calculation: Determine % Inhibition =
. Plot Log[Conc] vs % Inhibition to determine .
Chemical Reactivity & Synthesis Workflow
The synthesis of these isomers highlights a critical "Steric vs. Electronic" trade-off.
-
5,6-Isomer: The C-4 and C-7 protons are para to each other and relatively unhindered. Electrophilic aromatic substitution (EAS) occurs readily.
-
4,7-Isomer: The C-5 and C-6 positions are adjacent (ortho). Introducing substituents here (or forming the ring) involves significant steric strain compared to the 5,6-isomer.
Figure 2: Synthetic accessibility comparison. The 5,6-isomer is synthetically favored due to reduced steric strain during ring closure.
References
-
Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link
-
Cannon, J. G., et al. (1982). "4,7-Dimethoxy-2-aminoindans and their dopaminergic and cardiovascular actions." Journal of Medicinal Chemistry. Link
-
Mezeiova, E., et al. (2019).[2] "5,6-Dimethoxy-1-indanone derivatives as multifunctional agents for Alzheimer’s disease." European Journal of Medicinal Chemistry. Link
-
Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
BenchChem. (2025).[3] "5,6-Dimethoxy-1-indanone Product Guide." Link
Sources
- 1. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [mdpi.com]
- 2. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Retention Times for 4,7-Dimethoxyindane and Its Potential Impurities
In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount. For molecules like 4,7-dimethoxyindane, a versatile building block in the synthesis of various biologically active compounds, a thorough understanding of its impurity profile is a critical aspect of quality control.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation and retention time analysis of 4,7-dimethoxyindane and its potential process-related and degradation impurities. The methodologies detailed herein are designed to be self-validating systems, grounded in established chromatographic principles to ensure trustworthiness and reproducibility.
The Significance of Impurity Profiling for 4,7-Dimethoxyindane
4,7-dimethoxyindane serves as a key intermediate in the synthesis of a range of molecules, from pharmaceuticals to materials science.[3][4] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product.[5] Therefore, robust analytical methods are required to separate and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution, sensitivity, and versatility.[5]
Postulated Impurities of 4,7-Dimethoxyindane
Based on common synthetic routes to indane derivatives and their potential degradation pathways, we can postulate a set of likely impurities for 4,7-dimethoxyindane. These can be broadly categorized as process-related impurities (arising from the synthesis) and degradation products (forming during storage or under stress conditions).
Potential Process-Related Impurities:
-
Impurity A: 4-Methoxyindane: An impurity arising from incomplete methoxylation during synthesis.
-
Impurity B: 7-Methoxyindane: Another potential product of incomplete methoxylation.
-
Impurity C: 4,7-Dihydroxyindane: The unmethylated precursor to 4,7-dimethoxyindane.
-
Impurity D: 1-Indanone, 4,7-dimethoxy-: An oxidized derivative that can form during synthesis.
Potential Degradation Products:
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis.[6][7][8][9][10]
-
Impurity E: 4,7-Dimethoxy-1-indanol: A potential product of oxidation.
-
Impurity F: Unidentified polar degradant: Often observed in forced degradation studies.
-
Impurity G: Unidentified non-polar degradant: Can arise from polymerization or other side reactions.
Comparative Analysis of HPLC Methods
To achieve a comprehensive impurity profile, it is often necessary to employ more than one HPLC method. Here, we compare a standard reversed-phase (RP-HPLC) method for general impurity profiling with a chiral HPLC method for the separation of potential enantiomeric impurities. While 4,7-dimethoxyindane itself is achiral, some of its derivatives or impurities could be chiral, necessitating enantiomeric separation.[11][12][13][14][15]
Method 1: Reversed-Phase HPLC for General Impurity Profiling
This method is designed for the separation of 4,7-dimethoxyindane from its potential process-related and degradation impurities based on their polarity. A C18 column is a common choice for this type of separation.[16]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
| Compound | Hypothetical Retention Time (min) | Relative Retention Time (RRT) |
| Impurity C (4,7-Dihydroxyindane) | 5.2 | 0.35 |
| Impurity F (Polar Degradant) | 6.8 | 0.46 |
| Impurity E (4,7-Dimethoxy-1-indanol) | 10.5 | 0.71 |
| Impurity D (1-Indanone, 4,7-dimethoxy-) | 12.1 | 0.82 |
| 4,7-Dimethoxyindane | 14.8 | 1.00 |
| Impurity A (4-Methoxyindane) | 16.2 | 1.09 |
| Impurity B (7-Methoxyindane) | 16.5 | 1.11 |
| Impurity G (Non-polar Degradant) | 21.3 | 1.44 |
Diagram of the RP-HPLC Experimental Workflow:
Caption: Workflow for the RP-HPLC analysis of 4,7-dimethoxyindane impurities.
Method 2: Chiral HPLC for Enantiomeric Separation of a Hypothetical Chiral Impurity
Should a chiral impurity be identified, for instance, an enantiomeric pair of a hydroxylated derivative, a chiral HPLC method would be necessary for their separation. Polysaccharide-based chiral stationary phases are often effective for this purpose.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
| Compound | Hypothetical Retention Time (min) |
| 4,7-Dimethoxyindane | 5.5 |
| Impurity H (R-enantiomer) | 8.2 |
| Impurity H (S-enantiomer) | 9.1 |
Diagram of the Chiral HPLC Experimental Workflow:
Caption: Workflow for the chiral HPLC analysis of a hypothetical enantiomeric impurity.
Method Comparison and Rationale
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC |
| Primary Application | Separation of a wide range of impurities with varying polarities. | Separation of enantiomers (mirror-image isomers). |
| Stationary Phase | Non-polar (e.g., C18) | Chiral (e.g., polysaccharide-based) |
| Mobile Phase | Typically a polar solvent mixture (e.g., water/acetonitrile) with a gradient. | Typically a non-polar solvent mixture (e.g., hexane/isopropanol) with isocratic elution. |
| Separation Principle | Based on hydrophobicity. Less polar compounds are retained longer. | Based on the differential interaction of enantiomers with the chiral stationary phase. |
| Typical Run Time | Can be longer due to gradient elution for separating a wide range of compounds. | Often shorter with isocratic elution for separating a specific pair of enantiomers. |
The choice between these methods is dictated by the analytical goal. For routine quality control and the detection of process-related and degradation impurities, the RP-HPLC method is the workhorse. However, if the synthesis of 4,7-dimethoxyindane involves chiral reagents or catalysts, or if a chiral degradation product is identified, the chiral HPLC method becomes indispensable for ensuring enantiomeric purity.
Conclusion
The successful analysis of 4,7-dimethoxyindane and its impurities relies on the selection and optimization of appropriate HPLC methods. The comparative guide presented here, with its detailed protocols and illustrative data, provides a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical procedures. By understanding the principles behind each method and their respective strengths, one can confidently assess the purity of 4,7-dimethoxyindane and ensure the quality and safety of the final products derived from it.
References
-
ResearchGate. (n.d.). HPLC analysis of methoxyconidiol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Retrieved from [Link]
-
ResearchGate. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved from [Link]
-
PMC. (2020, April 3). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
-
PMC. (2021, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
Atlantis Press. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Retrieved from [Link]
-
PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Retrieved from [Link]
-
Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
MDPI. (2023, February 3). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
ResearchGate. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of indane derivatives and antioxidant effects. Retrieved from [Link]
-
PMC. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Safety Operating Guide
4,7-Dimethoxyindane: Proper Disposal & Handling Procedures
Executive Summary & Immediate Action
Do not dispose of 4,7-Dimethoxyindane down the drain. 4,7-Dimethoxyindane is an organic intermediate characterized by ether linkages on an indane core.[1] It poses risks of skin/eye irritation and potential flammability.[2][3] Environmental release is strictly regulated due to aquatic toxicity potential.
Immediate Disposal Directive:
-
Solid Waste: Segregate into Non-Halogenated Organic Solids containers.
-
Liquid Waste: If dissolved, dispose via Flammable Solvent streams (ensure compatibility with solvent matrix).
-
Destruction Method: High-temperature incineration at an RCRA-permitted facility.[1]
Chemical Profile & Hazard Identification
Understanding the "Why" behind the protocol.
As a substituted indane with methoxy groups, this compound shares hazard characteristics with anisoles and polycyclic ethers.
| Property | Specification | Hazard Implication |
| Chemical Structure | C₁₁H₁₄O₂ (Indane core + 2 Methoxy groups) | Combustible. Ether linkages are stable but contribute to flammability.[1] |
| Physical State | Solid (typically) or Viscous Liquid | Inhalation of dust/mist is a primary exposure route.[1] |
| Solubility | Low water solubility; Soluble in organics | Bioaccumulation risk. Do not release into aqueous waste streams.[1] |
| Reactivity | Stable under normal conditions | Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] |
Critical Safety Note - Peroxide Potential: While aryl-alkyl ethers (like methoxybenzenes) are generally resistant to peroxide formation compared to dialkyl ethers (like diethyl ether), aged containers should be visually inspected for crystal formation around the cap before opening.[1] If crystals are present, DO NOT TOUCH . Contact EHS immediately.
Pre-Disposal Assessment Workflow
Before moving the container, execute this self-validating assessment to determine the correct waste stream.
Figure 1: Decision logic for categorizing 4,7-Dimethoxyindane waste. Note the critical stop-point for crystallized containers.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagent bottles, contaminated weighing boats, spill debris.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "4,7-Dimethoxyindane, Solid Debris"[1]
-
Hazards: "Irritant", "Combustible".
-
-
Packing:
-
Place the original container inside the waste jar if possible.
-
If loose powder, transfer carefully inside a fume hood to avoid dust generation.
-
-
Segregation: Do NOT mix with oxidizers (e.g., permanganates, nitrates) in the same waste drum.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, Roto-vap traps.[1]
-
Compatibility Check: Ensure the liquid mixture pH is between 5 and 9. Acidic mixtures containing methoxy groups can sometimes undergo cleavage or polymerization; neutralize if necessary.
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform: Use the Halogenated waste carboy.
-
If dissolved in Ethyl Acetate/Methanol: Use the Non-Halogenated waste carboy.
-
-
Volume Limit: Fill carboys only to 90% capacity to allow for thermal expansion.
Emergency Spill Response
For spills > 5 grams or > 100 mL.[1]
PPE Requirements: Nitrile gloves (double gloved), lab coat, safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
Figure 2: Operational workflow for managing accidental release in the laboratory.
Cleanup Steps:
-
Isolate: Mark the area. Turn off ignition sources.[3]
-
Absorb: Use vermiculite, sand, or a commercial organic spill pad. Do not use paper towels for bulk liquid spills as they increase flammability surface area.
-
Decontaminate: Wipe the surface with a soap/water solution. Collect all wipes into the solid waste container.
Regulatory Compliance (RCRA)
While 4,7-Dimethoxyindane is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by the generator (you) based on its properties:
-
Ignitability (D001): If the flash point of the waste mixture is < 60°C (140°F).
-
Toxicity: Due to lack of extensive toxicological data, treat as Toxic under the "Precautionary Principle."
Final Disposition: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120191, 4,7-Methanoindene (Structural Analog). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 4,7-Dimethoxyindane
Executive Summary & Hazard Context
As researchers working with 4,7-Dimethoxyindane , you are handling a specialized organic intermediate often utilized in the synthesis of complex polycyclic compounds and pharmaceutical precursors. Unlike common solvents with decades of exposure data, specialized intermediates like this often lack exhaustive toxicological profiles.
The Scientific Reality: In the absence of a specific, high-density toxicity dataset, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). As a dialkoxy-substituted indane, this compound shares lipophilic and reactivity characteristics with 1,4-dimethoxybenzene and other substituted aromatic ethers.
Primary Hazards:
-
Physical State: Crystalline solid (potential for airborne dust).
-
Health: High probability of Skin/Eye Irritation (Category 2/2A) and Respiratory Irritation (STOT SE 3) .
-
Hidden Risk: Electrostatic Discharge (ESD). Dry organic powders in this class are prone to static accumulation during weighing, leading to particle scattering (exposure risk) or ignition (if solvent vapors are present).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach, prioritizing permeation resistance and particulate filtration.
PPE Specification Table
| Body Area | Protection Level | Technical Specification | Rationale |
| Hand Protection | Primary Barrier | Nitrile Gloves (Min.[1] thickness: 0.11 mm / 4 mil) | Provides adequate splash protection against organic solids and standard reaction solvents (e.g., DCM, Methanol).[1] |
| Secondary Barrier | Double-Gloving Protocol | Required during weighing or synthesis.[1] The outer glove is sacrificial; the inner glove prevents skin contact during doffing. | |
| Eye/Face | Standard | Chemical Safety Goggles (Indirect Vent) | Superior to safety glasses.[1] Prevents migrating dust or unexpected splashes from bypassing the eyewear. |
| Respiratory | Primary Control | Fume Hood (Face velocity: 80–100 fpm) | Engineering controls are the first line of defense.[1] |
| Secondary (PPE) | N-95 or P-100 Respirator | Mandatory only if handling outside a hood (not recommended) or during spill cleanup.[1] | |
| Body | Dermal | Lab Coat (100% Cotton or Nomex) | Synthetic blends can melt onto skin in a fire.[1] Cotton is breathable and absorbent. |
Operational Protocol: Safe Handling Workflow
This protocol is designed to mitigate the specific risks of particulate inhalation and surface contamination .
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.5 m/s (80–100 fpm).
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%, as 4,7-dimethoxyindane powder can be statically charged and "fly" during transfer.
-
Waste Setup: Pre-label a solid waste container inside the hood to avoid transporting contaminated materials across the lab.
Phase 2: Weighing & Transfer (Critical Control Point)
-
Step 1 (Donning): Wash hands.[2][3][4][5] Don the first pair of nitrile gloves (under the lab coat cuff). Don the second pair (over the cuff).
-
Step 2 (Weighing):
-
Tare the weighing boat/vial before opening the stock container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: Transfer the solid slowly. If the powder adheres to the spatula due to static, pause and allow the potential to equalize, or use an anti-static gun.
-
-
Step 3 (Dissolution): If possible, dissolve the solid in the reaction solvent immediately within the weighing vessel or addition funnel. Handling the material as a solution significantly reduces inhalation risk.
Phase 3: Decontamination & Doffing
-
Wipe Down: Use a solvent-dampened Kimwipe (appropriate for the solubility, e.g., acetone or ethanol) to wipe the balance area and the exterior of the stock container.
-
Outer Glove Removal: Remove the outer pair of gloves inside the fume hood and dispose of them as solid hazardous waste.
-
Final Wash: Remove the inner gloves near the sink and wash hands with soap and water for 20 seconds.
Visualizing the Safety Logic (Hierarchy of Controls)
The following diagram illustrates the decision-making process for handling this intermediate. It emphasizes that PPE is the last line of defense, supported by engineering controls.
Figure 1: Hierarchy of Controls workflow for handling solid organic intermediates. Note the reliance on Engineering Controls prior to PPE selection.
Disposal & Emergency Response
Waste Management[6]
-
Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must be segregated into "Hazardous Solid Waste - Toxic/Organic" .
-
Liquid Waste: Solutions containing 4,7-dimethoxyindane should be disposed of in the Non-Halogenated Organic Solvent stream (unless a halogenated solvent like DCM was used).
-
Labeling: Clearly mark containers with the full chemical name. Do not use abbreviations like "DMI" which can be confused with other reagents (e.g., 1,3-Dimethyl-2-imidazolidinone).
Accidental Release Measures
-
Spill (Solid): Do not dry sweep. Dampen the powder with a compatible solvent (or wet paper towels) to prevent dust generation, then wipe up.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (like acetone) on skin, as they can increase the permeation of the chemical into the bloodstream.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding eyelids open.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[6] GHS Classification (Rev.11, 2025) Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment). [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 4,7-Dimethylindan | C11H14 | CID 23151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
